molecular formula C7H8F3NO3 B1529569 3-Ethynyl-3-hydroxyazetidine trifluoroacetate CAS No. 1408076-23-2

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Cat. No.: B1529569
CAS No.: 1408076-23-2
M. Wt: 211.14 g/mol
InChI Key: PBJDPHQBGYPGRR-UHFFFAOYSA-N
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Description

3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound features an azetidine ring, a strained four-membered saturated heterocycle that can improve the potency and metabolic stability of drug candidates. The ethynyl group provides a versatile handle for further chemical modification via click chemistry, allowing researchers to efficiently conjugate the molecule to other substrates, such as biomarkers or polymers. The hydroxy group offers an additional site for hydrogen bonding or functionalization, enabling the fine-tuning of the molecule's physicochemical properties. The trifluoroacetate (TFA) salt form enhances the compound's solubility in various solvents and facilitates purification, which is common for advanced synthetic intermediates . This makes it particularly valuable for constructing molecular libraries in high-throughput screening. Researchers utilize this scaffold in the synthesis of potential pharmaceuticals, including protease inhibitors and kinase inhibitors. The compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDPHQBGYPGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-23-2
Record name 3-ethynylazetidin-3-ol trifluoroacetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry can impart favorable characteristics to drug candidates, such as improved metabolic stability and aqueous solubility. The strategic functionalization of the azetidine ring offers a powerful approach to modulate the biological activity of small molecules.

This technical guide provides a comprehensive overview of the synthesis and characterization of a particularly interesting azetidine derivative: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. The incorporation of a hydroxyl group and an ethynyl group at the C3 position introduces key functionalities. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the terminal alkyne serves as a versatile handle for further chemical modifications, such as "click" chemistry, or can act as a pharmacophore itself.[1][2] The trifluoroacetate salt form is often utilized to improve the handling and solubility of the parent amine.[3][4]

This guide will detail a plausible and scientifically sound synthetic route to this compound, starting from commercially available N-Boc-3-azetidinone. It will also provide a thorough guide to its characterization using modern analytical techniques, including predicted data based on the chemical structure, as specific experimental data for this exact salt is not widely available in the public domain.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process: the ethynylation of N-Boc-3-azetidinone followed by the deprotection of the Boc group and concomitant salt formation with trifluoroacetic acid (TFA).

Synthetic Pathway Start N-Boc-3-azetidinone Intermediate N-Boc-3-ethynyl-3-hydroxyazetidine Start->Intermediate 1. Lithium Acetylide 2. Aqueous Workup Product 3-Ethynyl-3-hydroxyazetidine trifluoroacetate Intermediate->Product Trifluoroacetic Acid (TFA)

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-Boc-3-ethynyl-3-hydroxyazetidine

The initial step involves the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-azetidinone. Lithium acetylide, prepared in situ from acetylene and a strong base like n-butyllithium, is a common and effective reagent for this transformation. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.

Experimental Protocol:

  • Preparation of Lithium Acetylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Bubble acetylene gas through the cooled THF for 20-30 minutes to ensure saturation.

    • Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide may form.

    • Stir the resulting suspension at -78 °C for 30 minutes.

  • Ethynylation Reaction:

    • Dissolve N-Boc-3-azetidinone in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

    • Cool the solution of N-Boc-3-azetidinone to -78 °C.

    • Slowly transfer the freshly prepared lithium acetylide suspension to the solution of N-Boc-3-azetidinone via cannula.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-ethynyl-3-hydroxyazetidine as a solid.

Reagent/MaterialPurpose
N-Boc-3-azetidinoneStarting material
Acetylene gasSource of the ethynyl group
n-ButyllithiumStrong base for deprotonation of acetylene
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Saturated aqueous NH₄ClQuenching agent
Ethyl acetateExtraction solvent
BrineWashing agent
Anhydrous Na₂SO₄Drying agent
Silica gelStationary phase for chromatography
Part 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, liberating the free amine.[2] The excess TFA also serves as the counterion, forming the desired trifluoroacetate salt.

Experimental Protocol:

  • Deprotection Reaction:

    • Dissolve N-Boc-3-ethynyl-3-hydroxyazetidine in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to the solution. Gas evolution (isobutylene and CO₂) will be observed.

    • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Isolation of the Product:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting residue is the crude this compound.

    • The salt can be further purified by trituration with a suitable solvent like diethyl ether to induce precipitation, followed by filtration and drying under vacuum.

Reagent/MaterialPurpose
N-Boc-3-ethynyl-3-hydroxyazetidineProtected intermediate
Dichloromethane (DCM)Reaction solvent
Trifluoroacetic acid (TFA)Deprotecting agent and salt formation
Diethyl etherTrituration solvent for purification

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the final product.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Product 3-Ethynyl-3-hydroxyazetidine trifluoroacetate NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC) Product->Purity

References

Navigating the Stability and Storage of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of the stability and storage conditions for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate, a valuable building block in medicinal chemistry. By understanding the chemical nature of this compound, we can ensure its long-term viability and reliable performance in experimental settings.

Compound Overview and Inherent Chemical Sensitivities

This compound is a multi-functional molecule characterized by a strained four-membered azetidine ring, a tertiary alcohol, and a terminal alkyne. The trifluoroacetate anion serves as a counter-ion to the protonated azetidine nitrogen. Each of these functional groups contributes to the compound's reactivity and dictates its stability profile.

The azetidine ring, being a strained heterocycle, is susceptible to ring-opening reactions, particularly in the presence of strong acids, bases, or nucleophiles.[1] The tertiary alcohol introduces the possibility of dehydration, while the terminal alkyne can undergo various reactions, including oxidation or polymerization under certain conditions. The trifluoroacetate salt is generally stable but can be hygroscopic, meaning it can absorb moisture from the air.[2]

Potential Degradation Pathways

A primary concern is the integrity of the azetidine ring. The ring strain makes it an energetic structure prone to cleavage. Additionally, the presence of the trifluoroacetate counter-ion indicates the compound is a salt and likely stored in its protonated, more stable form. However, exposure to basic conditions could neutralize the azetidinium ion, leading to the free base which may be less stable.

cluster_0 Potential Degradation Triggers cluster_1 This compound cluster_2 Potential Degradation Products Heat Heat Compound 3-Ethynyl-3-hydroxyazetidine trifluoroacetate Heat->Compound Dehydration Light Light Light->Compound Radical Reactions Moisture Moisture Moisture->Compound Hydrolysis/Hygroscopicity Strong_Acids_Bases Strong Acids/Bases Strong_Acids_Bases->Compound Ring Opening Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Compound Oxidation of Alkyne/Alcohol Ring_Opened_Products Ring-Opened Products Compound->Ring_Opened_Products Dehydration_Products Dehydration Products Compound->Dehydration_Products Oxidized_Products Oxidized Products Compound->Oxidized_Products Polymerized_Material Polymerized Material Compound->Polymerized_Material

Caption: Conceptual diagram of potential degradation pathways.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[3] Short-term storage at 2-8°C may be acceptable.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation.
Light Protect from light by storing in an amber vial or a light-blocking container.[1]Light can provide the energy to initiate degradation reactions.
Moisture Store in a tightly sealed container in a dry environment.[1][2] A desiccator can be used for additional protection.The trifluoroacetate salt can be hygroscopic, and moisture can lead to hydrolysis.[2]
Container Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap).Prevents exposure to air and moisture.[1]
Incompatible Materials Store separately from strong oxidizing agents, strong acids, and strong bases.[1][2][3]Azetidines can react with these substances, leading to rapid degradation.[1]

Experimental Protocols

Adherence to proper experimental protocols is critical to preserving the integrity of the compound once it is removed from storage.

Protocol for Handling and Weighing

Start Start Equilibrate Allow container to equilibrate to room temperature in a desiccator Start->Equilibrate Inert_Atmosphere Handle in an inert atmosphere glovebox or under a stream of inert gas Equilibrate->Inert_Atmosphere Weigh Quickly weigh the desired amount into a pre-tared vial Inert_Atmosphere->Weigh Seal Tightly seal the stock container immediately Weigh->Seal Store Return stock container to recommended storage conditions Seal->Store End End Store->End

Caption: Workflow for handling and weighing the compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: If possible, handle the compound inside a glovebox with an inert atmosphere. Alternatively, a steady stream of an inert gas (argon or nitrogen) can be used to blanket the compound during weighing.

  • Weighing: Use a clean, dry spatula to quickly transfer and weigh the desired amount of the solid into a pre-tared, dry receiving vial. Minimize the time the stock container is open.

  • Resealing: Immediately and tightly reseal the original container, ensuring the cap is secure. Purging the headspace with an inert gas before sealing is recommended.

  • Storage: Promptly return the stock container to the recommended storage conditions (e.g., -20°C).

Protocol for Solution Preparation

Step-by-Step Methodology:

  • Solvent Selection: Use anhydrous solvents to prepare solutions. The choice of solvent will depend on the specific application.

  • Dissolution: Add the anhydrous solvent to the vial containing the weighed compound.

  • Inert Conditions: If the solution is to be stored, ensure it is under an inert atmosphere.

  • Storage of Solutions: If not for immediate use, store solutions at low temperatures (e.g., -20°C) and protected from light. The stability of the compound in solution is generally lower than in its solid state and should be assessed for the specific solvent and storage duration.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The strained azetidine ring, tertiary alcohol, and terminal alkyne necessitate careful storage and handling to prevent degradation. By adhering to the principles of storing the compound in a cold, dry, dark, and inert environment, researchers can ensure its integrity for use in their synthetic and developmental endeavors. While this guide provides a framework based on established chemical principles, it is always advisable to periodically assess the purity of aged stock material to guarantee the reliability of experimental outcomes.

References

Spectroscopic Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynyl-3-hydroxyazetidine and its salts, such as the trifluoroacetate form, represent a class of highly functionalized small molecules of significant interest in medicinal chemistry and drug development. The rigid, strained azetidine core, combined with the reactive ethynyl group and a tertiary alcohol, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. Precise structural confirmation and purity assessment are paramount for any downstream application, making a thorough spectroscopic analysis indispensable.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. While actual spectra for this specific salt are not publicly available, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required to obtain and interpret this data, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR experiments will provide a complete picture of its structure.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts for the cationic component, 3-Ethynyl-3-hydroxyazetidine, are influenced by the electronegativity of the nitrogen and oxygen atoms, the strain of the four-membered ring, and the anisotropy of the ethynyl group. The trifluoroacetate anion will also exhibit a characteristic signal in the ¹³C and ¹⁹F spectra.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Justification
Azetidine CH₂3.5 - 4.555 - 65Protons and carbons adjacent to the nitrogen atom in a strained ring are deshielded. The diastereotopic nature of these protons may lead to complex splitting patterns.
Quaternary Carbon (C-OH)-70 - 80The carbon atom bonded to both the hydroxyl and ethynyl groups will be deshielded by the electronegative oxygen.
Ethynyl C-H2.5 - 3.070 - 75 (C-H)The terminal alkyne proton has a characteristic chemical shift. The sp-hybridized carbons of the alkyne appear in a distinct region of the ¹³C spectrum.
Ethynyl Quaternary C-80 - 90 (C-C≡)The internal alkyne carbon is also deshielded.
Trifluoroacetate (CF₃)-~116 (quartet, J ≈ 290 Hz)The carbon of the trifluoroacetate anion is strongly deshielded by the three fluorine atoms and appears as a quartet due to coupling with them.
Trifluoroacetate (C=O)-~160 (quartet, J ≈ 35 Hz)The carbonyl carbon of the trifluoroacetate is also coupled to the fluorine atoms, resulting in a quartet with a smaller coupling constant.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for instance, D₂O will result in the exchange of the hydroxyl and amine protons, causing their signals to disappear from the ¹H NMR spectrum.[1]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1D NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[1]
  • If a fluorine-equipped probe is available, acquire a ¹⁹F NMR spectrum to confirm the presence of the trifluoroacetate counter-ion.

3. 2D NMR for Structural Confirmation:

  • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.
  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the azetidine ring.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the ethynyl group to the azetidine ring.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 1D ¹H NMR acq1->acq2 acq3 1D ¹³C NMR acq2->acq3 acq4 2D NMR (COSY, HSQC, HMBC) acq3->acq4 an1 Process Spectra acq4->an1 an2 Assign Signals an1->an2 an3 Structural Elucidation an2->an3

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C≡C-H, and C≡C functional groups, as well as strong absorptions from the trifluoroacetate anion.

Functional Group Expected Absorption Range (cm⁻¹) Intensity/Shape Vibrational Mode
O-H (Alcohol)3200 - 3600Strong, BroadStretching
N-H (Amine Salt)2400 - 3200BroadStretching
C≡C-H (Terminal Alkyne)3250 - 3350Strong, SharpStretching[2][3][4]
C≡C (Terminal Alkyne)2100 - 2140Weak to Medium, SharpStretching[2][4][5]
C-O (Alcohol)1050 - 1150Medium to StrongStretching
C-F (Trifluoroacetate)1100 - 1300Very StrongStretching
C=O (Trifluoroacetate)1650 - 1750Very StrongStretching
Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation:

  • Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the solid this compound onto the ATR crystal.
  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

3. Data Interpretation:

  • Identify the major absorption bands and correlate them with the expected functional groups using a standard correlation table.[6][7][8][9][10]
  • Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can be used for compound identification.[7]

Diagram of the FTIR Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation setup1 Clean ATR Crystal setup2 Acquire Background Spectrum setup1->setup2 sample1 Place Sample on Crystal setup2->sample1 sample2 Apply Pressure sample1->sample2 sample3 Acquire Sample Spectrum sample2->sample3 an1 Identify Functional Group Absorptions sample3->an1 an2 Analyze Fingerprint Region an1->an2 an3 Confirm Structure an2->an3

Caption: Workflow for FTIR-based functional group analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion of the cationic component.[11][12][13]

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, the primary ion expected is the protonated 3-Ethynyl-3-hydroxyazetidine. The trifluoroacetate anion would be observed in negative ion mode.

Ion Formula Expected Exact Mass (m/z) Ionization Mode
[M+H]⁺C₅H₈NO⁺98.0606Positive
[M-H]⁻C₂F₃O₂⁻112.9851Negative

M refers to the neutral 3-Ethynyl-3-hydroxyazetidine molecule.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the observed ions, providing strong evidence for the compound's identity.[14]

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A combination of these solvents is often used.
  • A small amount of a weak acid (e.g., formic acid) can be added to the solution to promote protonation in positive ion mode.

2. Instrument Setup and Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the ion of interest.
  • Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

3. Tandem MS (MS/MS) for Structural Confirmation:

  • To further confirm the structure, perform a tandem MS (or MS/MS) experiment.
  • Isolate the [M+H]⁺ ion (m/z 98.0606) in the mass spectrometer.
  • Induce fragmentation of the isolated ion through collision-induced dissociation (CID).
  • Analyze the resulting fragment ions. The fragmentation pattern will provide valuable information about the connectivity of the molecule. Expected fragments could arise from the loss of water, ethylene, or the ethynyl group.[15][16][17]

Diagram of the ESI-MS Experimental Workflow

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Dilute Solution prep2 Add Modifiers (e.g., Formic Acid) prep1->prep2 acq1 Infuse into ESI Source prep2->acq1 acq2 Optimize Source Parameters acq1->acq2 acq3 Acquire Full Scan MS (Positive & Negative) acq2->acq3 acq4 Perform MS/MS on Parent Ion acq3->acq4 an1 Determine Molecular Ion Mass acq4->an1 an2 Confirm Elemental Composition (HRMS) an1->an2 an3 Analyze Fragmentation Pattern an2->an3

References

Functionalized Azetidines: A Strategic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and its ability to act as a versatile bioisostere—offers drug designers a powerful tool to overcome common pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth exploration of the strategic applications of functionalized azetidines, detailing their synthesis, physicochemical advantages, and role in developing next-generation therapeutics. Through technical discussions, detailed protocols, and case studies of approved drugs, this document serves as a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Azetidine Motif - More Than a Constrained Analogue

Historically, the synthesis of strained four-membered rings like azetidine presented significant challenges, limiting their exploration in drug discovery.[1] However, recent advancements in synthetic chemistry have unlocked access to a diverse array of functionalized azetidines, revealing their profound potential.[2][3] Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring imposes a greater degree of conformational constraint on a molecule. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.[4]

1.1 The Unique Physicochemical Profile of Azetidines

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) sits between that of the highly reactive aziridines and the more stable pyrrolidines, lending them a useful balance of stability and reactivity.[2] This strained system influences the molecule's electronic properties, dipole moment, and basicity (pKa), which in turn can enhance crucial drug-like properties. The incorporation of an azetidine moiety has been shown to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity—key attributes that are often challenging to optimize in drug candidates.[5]

1.2 The "Azetidine Vector": A Tool for 3D Exploration

Substituents on the azetidine ring project into distinct vectors in three-dimensional space. This "vectorial" nature allows for precise orientation of functional groups to probe interactions within a target's binding pocket. The 3-substituted azetidine, in particular, is a prevalent motif in many bioactive molecules, offering a defined exit vector away from the core of the molecule.[6][7] This structural feature is invaluable for scaffold hopping and lead optimization campaigns, enabling medicinal chemists to explore new chemical space while maintaining key binding interactions.

Synthetic Strategies for Accessing Functionalized Azetidines

The construction of the strained azetidine ring requires specialized synthetic approaches. While numerous methods exist, they can be broadly categorized into several key strategies.[7][8]

2.1 Key Synthetic Methodologies

  • Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a linear precursor that has a nitrogen nucleophile and a suitable leaving group at the γ-position.

  • [2+2] Cycloaddition: The direct formation of the four-membered ring can be achieved through the reaction of an imine with an alkene or a ketene, a method known for its atom economy.[9]

  • Ring Expansion of Aziridines: Readily available three-membered aziridine rings can be converted into the corresponding four-membered azetidines through various ring-expansion protocols.[10]

  • Strain-Release Driven Reactions: More recent methods leverage the high reactivity of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to react with a wide range of nucleophiles, providing modular access to 3,3-disubstituted azetidines.[8][11]

2.2 Comparative Overview of Synthetic Routes

Synthetic StrategyKey FeaturesTypical YieldsScope & Limitations
Intramolecular Cyclization Reliable for simple substitution patterns.Moderate to HighPrecursor availability can be a limitation.
[2+2] Cycloaddition Atom-economical; good for specific patterns.VariableCan have limitations in substrate scope and stereocontrol.
Ring Expansion Access from readily available aziridines.Good to ExcellentMay require specific activating groups.
Strain-Release (ABBs) Highly modular; excellent for 3,3-disubstitution.HighReagent synthesis can be complex.

Below is a diagram illustrating a generalized workflow for the synthesis and functionalization of a 3-substituted azetidine, a common building block in drug discovery programs.

G cluster_0 Synthesis of Azetidine Core cluster_1 Functionalization & Diversification Precursor γ-Amino Alcohol or Haloamine Cyclization Intramolecular Cyclization Precursor->Cyclization Base or Activating Agent AzetidineCore N-Protected Azetidine Cyclization->AzetidineCore Deprotection N-Deprotection AzetidineCore->Deprotection FinalCompound Final Functionalized Azetidine Derivative NH_Azetidine Free NH-Azetidine Deprotection->NH_Azetidine Functionalization N-Alkylation or N-Arylation NH_Azetidine->Functionalization Electrophile (R-X) Functionalization->FinalCompound G cluster_0 Original Scaffold cluster_1 Optimized Scaffold Pyrrolidine Pyrrolidine-containing Drug Candidate Properties1 • Higher Lipophilicity (logP) • Potential Metabolic Liability Pyrrolidine->Properties1 Bioisostere Bioisosteric Replacement Pyrrolidine->Bioisostere Azetidine Azetidine-containing Analogue Properties2 • Lower Lipophilicity • Improved Metabolic Stability • Maintained or Improved Potency Azetidine->Properties2 Bioisostere->Azetidine

References

role of the trifluoroacetate counter-ion in azetidine salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Topic: The Role of the Trifluoroacetate Counter-Ion in Azetidine Salt Properties: A Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidine-containing molecules are of profound importance in modern medicinal chemistry. Often, during their synthesis and purification, particularly through reverse-phase chromatography, they are isolated as trifluoroacetate (TFA) salts. While convenient for isolation, the TFA counter-ion can significantly and often negatively influence the physicochemical and biological properties of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the multifaceted role of the TFA counter-ion, detailing its impact on critical properties such as solubility, stability, hygroscopicity, and crystallinity. We will explore the underlying chemical principles governing these effects and provide field-proven experimental protocols for the comprehensive characterization of azetidine TFA salts, equipping researchers with the knowledge to navigate the challenges associated with this common counter-ion and make informed decisions during salt form selection.

Introduction: The Azetidine Moiety and the Inevitability of Salt Forms

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery. Its unique conformational constraints and ability to act as a versatile synthetic handle have led to its incorporation into numerous clinical candidates and marketed drugs. The basic nitrogen atom inherent to the azetidine ring makes it readily protonated, meaning these molecules are typically handled and developed as salts.

Salt formation is a cornerstone of drug development, offering a powerful tool to modulate the properties of an API without altering its core structure. The choice of the counter-ion is a critical decision that can profoundly affect:

  • Solubility and Dissolution Rate: Essential for bioavailability.

  • Stability: Both chemical and physical (solid-state).

  • Crystallinity and Polymorphism: Affecting manufacturing, stability, and intellectual property.

  • Hygroscopicity: The tendency to absorb moisture, which impacts handling and stability.

  • Manufacturability: Properties like flowability and compressibility.

The trifluoroacetate (TFA) anion is frequently encountered not by design, but as a consequence of using trifluoroacetic acid as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), a ubiquitous purification technique. While effective for purification, residual TFA can lead to the isolation of the API as a TFA salt, which presents significant challenges for downstream development.

The Trifluoroacetate Anion: A Profile

Trifluoroacetic acid (CF₃COOH) is a strong carboxylic acid (pKa ~0.5) due to the powerful electron-withdrawing effect of the three fluorine atoms. This high acidity ensures that it can effectively protonate even weakly basic compounds like many azetidine derivatives.

The interaction between the protonated azetidinium cation and the trifluoroacetate anion is primarily ionic. However, the carboxylate group of the TFA anion can also act as a hydrogen bond acceptor, potentially interacting with the N-H group of the protonated azetidine.

Caption: Azetidinium cation and TFA anion interaction.

Impact of TFA on Physicochemical Properties

The properties of the TFA counter-ion impart distinct and often undesirable characteristics to the azetidine salt.

Solubility

The TFA anion is highly polar and can form strong interactions with water. Consequently, azetidine TFA salts often exhibit high aqueous solubility. While this may seem advantageous, it can lead to challenges in handling and isolation, as the salt may be difficult to precipitate or crystallize from aqueous solutions. Conversely, the fluorinated nature of the anion can sometimes enhance solubility in organic solvents compared to inorganic counter-ions like chloride.

Crystallinity and Polymorphism

A significant challenge associated with TFA salts is their often-poor propensity for crystallization. The diffuse charge and conformational flexibility of the TFA anion can frustrate crystal packing, leading to the formation of amorphous solids, oils, or waxes. This is a major drawback in pharmaceutical development, as crystalline solids are preferred for their stability, purity, and consistent physical properties.

  • Expert Insight: The difficulty in obtaining a crystalline TFA salt is a strong early indicator that a salt-screening campaign is necessary. An amorphous solid presents significant risks related to physical stability, hygroscopicity, and manufacturability.

Hygroscopicity

Hygroscopicity, the tendency to absorb atmospheric moisture, is a critical stability parameter. Amorphous materials, which are common for TFA salts, have a higher free energy and a disordered structure that can readily accommodate water molecules. This often makes azetidine TFA salts highly hygroscopic, which can lead to:

  • Physical changes (e.g., deliquescence).

  • Chemical degradation (hydrolysis).

  • Difficulties in accurate weighing and formulation.

Table 1: Comparative Properties of a Hypothetical Azetidine API as Different Salts

PropertyAzetidine-TFA (Amorphous)Azetidine-HCl (Crystalline)Azetidine-Mesylate (Crystalline)
Physical Form Amorphous Solid / OilCrystalline PowderCrystalline Needles
Aqueous Solubility > 100 mg/mL25 mg/mL50 mg/mL
Hygroscopicity High (Deliquescent)LowModerate
Melting Point Not well-defined185-188 °C162-165 °C
Processability PoorGoodGood
Stability and Toxicity Concerns

The TFA counter-ion is not considered pharmaceutically acceptable for chronic use drugs by regulatory agencies due to potential toxicity concerns. Although often used in preclinical studies, it must be replaced by a more benign counter-ion (e.g., HCl, mesylate, sulfate) for clinical development. The presence of residual trifluoroacetic acid can also promote degradation of the API, particularly if the API has acid-labile functional groups.

The Imperative of Salt Screening

Given the aforementioned drawbacks, it is crucial to move away from the TFA salt as early as possible in drug development. A systematic salt screening process is undertaken to identify a pharmaceutically acceptable salt form with optimal properties.

Caption: A typical workflow for salt screening and selection.

Experimental Protocols for Characterization

To properly evaluate an azetidine TFA salt and compare it against new salt forms, a standardized set of characterization experiments is essential.

Protocol 1: Solid-State Characterization via PXRD, DSC, and TGA

This workflow provides a comprehensive overview of the salt's solid-state properties.

Objective: To determine the crystallinity, thermal behavior (melting point, decomposition), and solvent/water content of the azetidine salt.

Methodology:

  • Powder X-Ray Diffraction (PXRD):

    • Rationale: To determine if the material is crystalline or amorphous. A crystalline material will produce a pattern of sharp peaks, while an amorphous material will produce a broad halo.

    • Procedure:

      • Gently grind a small sample (5-10 mg) of the salt to ensure a random orientation of particles.

      • Mount the sample on a zero-background sample holder.

      • Collect a diffractogram, typically over a 2θ range of 2° to 40°.

      • Analyze the resulting pattern for the presence or absence of sharp Bragg peaks.

  • Differential Scanning Calorimetry (DSC):

    • Rationale: To identify thermal events such as melting, crystallization, and glass transitions.

    • Procedure:

      • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

      • Crimp the pan with a lid (pinhole lid is recommended to allow volatiles to escape).

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

      • Record the heat flow. A sharp endotherm typically indicates a melting point of a crystalline solid, while a broad endotherm or a step-change in the baseline can indicate a glass transition for an amorphous solid.

  • Thermogravimetric Analysis (TGA):

    • Rationale: To measure weight loss as a function of temperature, indicating the presence of residual solvent or water and determining the decomposition temperature.

    • Procedure:

      • Weigh 5-10 mg of the sample into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Monitor the sample weight as a function of temperature. Weight loss at temperatures below ~120°C typically corresponds to the loss of solvent or water. Significant weight loss at higher temperatures indicates thermal decomposition.

Caption: Workflow for solid-state characterization.

Protocol 2: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of the salt under controlled humidity conditions.

Methodology:

  • Sample Preparation: Place 10-20 mg of the sample into the DVS sample pan.

  • Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the initial dry mass.

  • Sorption Isotherm:

    • Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH).

    • At each step, hold the RH constant until the sample weight equilibrates (e.g., dm/dt < 0.002% per minute).

    • Record the mass uptake at each RH step.

  • Desorption Isotherm:

    • Decrease the RH in the same stepwise increments from 90% back down to 0% RH.

    • Record the mass loss at each step upon equilibration.

  • Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm reveals the hygroscopic nature of the material. A significant uptake of water (>2% w/w at 75% RH) often indicates a hygroscopic material that may require special handling.

Conclusion and Recommendations

The trifluoroacetate counter-ion, while a common consequence of chromatographic purification, is generally unsuitable for pharmaceutical development due to its negative impact on crystallinity, hygroscopicity, and its lack of regulatory acceptance. Researchers and drug development professionals working with azetidine-containing compounds must be aware of the challenges posed by TFA salts.

Key Takeaways:

  • Early Detection is Key: Characterize the initial TFA salt as soon as it is isolated. Poor solid-state properties are a red flag.

  • Prioritize Salt Screening: Initiate a salt screening campaign early in development to identify a stable, crystalline, and pharmaceutically acceptable salt form.

  • Comprehensive Characterization: Utilize a suite of analytical techniques (PXRD, DSC, TGA, DVS) to build a complete profile of any new salt form to ensure it meets the target product profile.

By understanding the role of the TFA counter-ion and implementing a proactive salt selection strategy, development teams can mitigate risks, shorten timelines, and increase the probability of selecting a viable and robust solid form for their azetidine-based drug candidates.

An In-depth Technical Guide to Azetidine-Based Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Integration of Strained Scaffolds with Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug discovery, the convergence of two powerful concepts—bioorthogonal chemistry and the use of conformationally constrained scaffolds—has opened new frontiers. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, provides a robust toolkit for selectively and efficiently conjugating molecules in complex biological environments.[1][2][3] Concurrently, small, strained heterocycles have garnered immense interest as their inherent rigidity can confer advantageous pharmacological properties.[4][5]

Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold.[4][6] Its ring strain, approximately 25.4 kcal/mol, while significant, renders it more stable and easier to handle than its three-membered aziridine counterpart, yet reactive under specific conditions.[6][7] This guide delves into the strategic use of azetidines not as direct strained partners in cycloadditions, but as rigid, versatile platforms for the presentation of traditional click chemistry handles—alkynes and azides. By functionalizing the azetidine core, we create a novel class of reagents that combines the precise spatial control of a strained ring with the efficiency and bioorthogonality of click chemistry.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the design, synthesis, and application of these promising reagents. We will explore the causality behind synthetic choices, provide detailed, validated protocols, and offer insights into the practical application of these next-generation chemical tools.

The Azetidine Scaffold: A Privileged Platform for Bioorthogonal Probes

The utility of the azetidine ring in medicinal chemistry stems from its unique structural and physicochemical properties. Its constrained four-membered ring structure provides a rigid framework that allows for the precise positioning of substituents in three-dimensional space.[4] This can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the incorporation of an azetidine moiety can improve key drug-like properties such as metabolic stability and aqueous solubility.[8]

While the inherent ring strain of azetidines is a key driver of their reactivity, particularly in ring-opening reactions, the current state of bioorthogonal chemistry primarily leverages this scaffold as a stable carrier for established click chemistry functionalities.[6][9] The focus of this guide is therefore on the synthetic strategies for equipping the azetidine core with azide and alkyne handles, thereby creating bespoke reagents for a multitude of applications.

Design Principles for Azetidine-Based Click Reagents

The design of an effective azetidine-based click chemistry reagent hinges on several key considerations:

  • Position of the Click Handle: The azide or alkyne group can be appended at various positions on the azetidine ring, most commonly at the N1 or C3 position. The choice of position will influence the spatial orientation of the conjugated partner and may be dictated by the synthetic accessibility.

  • Linker Chemistry: A linker arm is often incorporated between the azetidine scaffold and the click handle. This linker can modulate solubility, reduce steric hindrance, and provide additional points for functionalization. Polyethylene glycol (PEG) linkers are frequently employed for this purpose.

  • Protecting Group Strategy: The synthesis of functionalized azetidines often requires a robust protecting group strategy to ensure chemoselectivity. The Boc (tert-butyloxycarbonyl) group is commonly used for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

The following diagram illustrates the general design concept of an azetidine-based click chemistry reagent.

Azetidine_Reagent_Design cluster_Azetidine_Core Azetidine Scaffold cluster_Linker Linker Arm cluster_Click_Handle Click Functionality Azetidine Azetidine Ring (Rigid Core) Linker Linker (e.g., PEG, Alkyl Chain) Azetidine->Linker Attachment Point (N1 or C3) Click_Handle Click Handle (Alkyne or Azide) Linker->Click_Handle Provides Spacing & Modulates Properties

Caption: General design of an azetidine-based click chemistry reagent.

Synthesis of Azetidine-Based Click Chemistry Reagents

The synthesis of these specialized reagents involves the strategic functionalization of pre-formed azetidine rings. Below are detailed protocols for the preparation of representative azetidine-alkyne and azetidine-azide reagents.

Synthesis of an N1-Propargylated Azetidine Reagent

One of the most direct methods to introduce an alkyne handle is through the N-alkylation of the azetidine nitrogen. A recent study demonstrated the functionalization of a 3-aminoazetidine (3-AAz) subunit within a cyclic peptide using a 2-propynyl carbamate.[10][11] This approach is broadly applicable to various azetidine cores.

This protocol describes the synthesis of a versatile N-propargylated azetidine building block.

Materials:

  • 1-Boc-3-aminoazetidine

  • Propargyl chloroformate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-3-aminoazetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propargyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the N-propargylated azetidine.

The following workflow illustrates the synthetic process.

N_Propargylation_Workflow Start 1-Boc-3-aminoazetidine + Propargyl Chloroformate Reaction Reaction in DCM with Et3N 0 °C to RT, 12-16h Start->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product N-Propargylated Azetidine Reagent Purification->Product Metabolic_Labeling_Workflow cluster_Cellular_Process In Living Cells cluster_Detection Detection Probe_Addition 1. Add Azetidine-Azide Probe to Cell Culture Metabolic_Incorporation 2. Cellular Machinery Incorporates Probe into Biomolecules Probe_Addition->Metabolic_Incorporation Click_Reaction 3. Lyse Cells and Perform Click Reaction with Alkyne-Fluorophore Metabolic_Incorporation->Click_Reaction Ex vivo Visualization 4. Visualize Labeled Biomolecules (e.g., via SDS-PAGE, Microscopy) Click_Reaction->Visualization

References

solubility profile of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Introduction

3-Ethynyl-3-hydroxyazetidine and its salt forms are emerging as valuable building blocks in medicinal chemistry. The rigid four-membered azetidine ring, combined with the reactive ethynyl group and the hydrophilic hydroxy moiety, offers a unique three-dimensional scaffold for designing novel therapeutic agents.[1][2] The trifluoroacetate (TFA) salt form is common for such amine-containing compounds, often resulting from purification steps using trifluoroacetic acid in reversed-phase chromatography.[3][4] Understanding the solubility profile of this compound is a critical first step in its application, directly impacting formulation, bioavailability, and the design of subsequent synthetic transformations.[5][6]

This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. We will delve into the physicochemical principles governing its solubility and present a robust, step-by-step protocol for experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, we can anticipate its behavior by dissecting its constituent parts: the azetidine core, the functional groups, and the trifluoroacetate counterion.

  • The Azetidine Moiety : The parent azetidine is a polar, hydrophilic heterocycle.[7] Its nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in this salt), a hydrogen bond donor. This inherent polarity suggests good solubility in polar solvents.[7]

  • Functional Groups : The hydroxyl (-OH) and ethynyl (-C≡CH) groups contribute to the molecule's overall polarity and potential for hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents.

  • Trifluoroacetate (TFA) Counterion : Trifluoroacetic acid is a strong acid, and its conjugate base, trifluoroacetate, is a highly polar anion.[8] The presence of this counterion generally enhances aqueous solubility compared to the free base form of the amine.[3][9] TFA salts are often readily soluble in polar organic solvents.[10]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of this compound
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighThe compound is a salt with multiple hydrogen bond donors and acceptors, promoting strong interactions with water molecules.[7][8]
MethanolHighSimilar to water, methanol is a polar protic solvent capable of extensive hydrogen bonding.
EthanolHighSlightly less polar than methanol, but still expected to be a very good solvent.[7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, excellent at solvating cations and anions.[7]
N,N-Dimethylformamide (DMF)HighAnother highly polar aprotic solvent commonly used for a wide range of organic compounds.
Acetonitrile (ACN)ModerateLess polar than DMSO and DMF; solubility may be lower but still significant.
AcetoneModerateA moderately polar aprotic solvent; expected to be a reasonable solvent.[7]
Nonpolar TolueneLow to InsolubleThe significant polarity of the salt will likely lead to poor solvation in nonpolar aromatic solvents.
HexanesLow to InsolubleAs a nonpolar aliphatic solvent, it is unlikely to effectively solvate the ionic and polar compound.
Dichloromethane (DCM)Low to ModerateWhile considered relatively nonpolar, its ability to form weak hydrogen bonds may afford some level of solubility.
Diethyl EtherLow to InsolubleA nonpolar aprotic solvent with limited ability to solvate ionic species.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in a vial B Seal vial tightly A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Centrifuge or filter the supernatant D->E F Extract a known volume of the clear supernatant E->F G Dilute with a suitable solvent F->G H Quantify concentration (e.g., HPLC, UV-Vis, LC-MS) G->H

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions

  • Rationale : To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound is required.

  • Procedure :

    • Add an excess amount (e.g., 5-10 mg) of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

    • Seal the vials securely to prevent solvent evaporation.

2. Equilibration

  • Rationale : Achieving thermodynamic equilibrium is time-dependent and requires consistent agitation and temperature control. A duration of 24 to 72 hours is typical to ensure the dissolution process has reached a steady state.

  • Procedure :

    • Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 48 hours).

3. Phase Separation

  • Rationale : It is critical to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation is often preferred over filtration to avoid potential adsorption of the compound onto the filter material.[13]

  • Procedure :

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

4. Sample Analysis

  • Rationale : Accurate quantification of the dissolved compound in the supernatant is necessary. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.

  • Procedure :

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial, avoiding disturbance of the solid pellet.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration.

    • Calculate the solubility in units such as mg/mL or mol/L.

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This profile makes it amenable to a wide range of aqueous and organic reaction conditions and formulation strategies. For definitive quantitative data, the detailed shake-flask protocol provided offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of high-quality, trustworthy solubility data, which is foundational for all subsequent research and development efforts.

References

Methodological & Application

Application Notes and Protocol for Copper-Catalyzed Click Reaction with 3-Ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of small, strained ring systems is a proven strategy for optimizing the physicochemical and pharmacological properties of drug candidates. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and non-planar geometry offer a distinct three-dimensional profile compared to more conventional, flatter aromatic systems. This unique conformation can lead to improved metabolic stability, enhanced aqueous solubility, and a reduced lipophilicity profile, all of which are critical attributes for successful drug development.[3]

The subject of this guide, 3-Ethynyl-3-hydroxyazetidine, is a bifunctional building block of significant interest. The ethynyl group serves as a handle for the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, while the 3-hydroxyazetidine core provides a rigid, polar scaffold with defined vectors for substituent placement.[3] This allows for the precise construction of novel molecular architectures with potential applications in a wide array of therapeutic areas, from central nervous system disorders to oncology.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Ethynyl-3-hydroxyazetidine in CuAAC reactions.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless, lauded for its high yield, broad functional group tolerance, and simple reaction conditions.[5][6] It is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[6][7] The copper-catalyzed variant, in contrast, proceeds readily at ambient temperatures and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[5][6]

The catalytic cycle is initiated by the coordination of a Cu(I) ion to the terminal alkyne, in this case, 3-Ethynyl-3-hydroxyazetidine. This coordination lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation to form a copper-acetylide intermediate.[7] This intermediate then reacts with the azide partner. While early proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway, which accounts for the remarkable rate acceleration observed in CuAAC reactions.[5] The azide coordinates to the second copper atom, which activates it for the subsequent cycloaddition. A six-membered copper-containing metallacycle is formed, which then undergoes reductive elimination to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[5][7]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[6][7] This approach is generally more convenient and reliable than using potentially unstable Cu(I) salts.[8]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation (in situ) Cu(I) Cu(I) Cu_Alkyne Copper-Acetylide Intermediate Cu(I)->Cu_Alkyne + Alkyne Alkyne 3-Ethynyl-3-hydroxyazetidine Alkyne->Cu_Alkyne Metallacycle Six-membered Copper Metallacycle Cu_Alkyne->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Product Metallacycle->Triazole Reductive Elimination Triazole->Cu(I) - Product + Catalyst Regeneration Cu(II) CuSO₄ Cu(I)_gen Cu(I) Cu(II)->Cu(I)_gen Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu(I)_gen

Figure 1: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole using 3-Ethynyl-3-hydroxyazetidine

This protocol provides a general method for the CuAAC reaction of 3-Ethynyl-3-hydroxyazetidine with an organic azide. The reaction conditions may require optimization depending on the specific azide used.

Materials and Reagents
  • 3-Ethynyl-3-hydroxyazetidine

  • Organic azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) is a good starting point. Other solvents like DMSO, DMF, or methanol can be used or added as co-solvents if solubility is an issue.[9]

  • Deionized water

  • Nitrogen or Argon gas for degassing (optional but recommended)

  • Reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar)

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates, appropriate solvents)

Reagent Preparation
  • Copper(II) Sulfate Solution (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. This solution should be prepared fresh before each use as it is susceptible to oxidation.[9]

  • Ligand Solution (50 mM): Dissolve the appropriate amount of THPTA (water-soluble) or TBTA (requires organic solvent) to make a 50 mM stock solution.

Reaction Procedure

experimental_workflow A 1. Combine Azide and Alkyne in Solvent B 2. Add Ligand Solution A->B C 3. Add Copper(II) Sulfate Solution B->C D 4. Initiate with Sodium Ascorbate C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up and Purification E->F G 7. Characterization F->G

Figure 2: General experimental workflow for the CuAAC reaction.

  • Reactant Setup: In a reaction vessel, dissolve 3-Ethynyl-3-hydroxyazetidine (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).

  • Degassing (Optional but Recommended): To minimize oxidation of the Cu(I) catalyst, it is advisable to degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.[10]

  • Addition of Ligand and Copper: To the stirred solution, add the ligand solution (e.g., THPTA, 0.1-0.3 eq). A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive substrates.[10][11] Then, add the copper(II) sulfate solution (0.01-0.05 eq). The order of addition is important; premixing the copper and ligand before adding them to the reactants is a common practice.[12]

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.1-0.5 eq) to the reaction mixture. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.[13] Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.[12]

  • Work-up and Purification: Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.[13] The product can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

Key Reaction Parameters
ParameterRecommended RangeRationale and Key Considerations
Catalyst Loading (CuSO₄) 1-5 mol%Lower loadings are desirable, but higher amounts may be needed for challenging substrates.
Reducing Agent (NaAsc) 10-50 mol%An excess is used to ensure complete reduction of Cu(II) and to counteract any dissolved oxygen.[6]
Ligand Loading 1-5 eq relative to CuLigands like THPTA or BTTAA stabilize the Cu(I) state, prevent oxidation, and accelerate the reaction.[14][15]
Solvent t-BuOH/H₂O, DMSO, DMFThe choice depends on the solubility of the reactants. Aqueous mixtures often accelerate the reaction.[6]
Temperature Room Temperature to 50 °CMost reactions proceed well at room temperature, but gentle heating can increase the rate.[12]
pH 4-12The reaction is tolerant of a wide pH range, with a pH around 7 being optimal for many applications.[6][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).[9]- Ensure fresh sodium ascorbate solution is used. - Degas the solvent and reaction mixture. - Increase the ligand-to-copper ratio.[9]
Poor Reagent Quality: Impurities in starting materials.[9]- Purify the azide and alkyne before use.
Suboptimal Conditions: Incorrect stoichiometry, solvent, or temperature.[9]- Vary the stoichiometry (e.g., use a slight excess of one reactant). - Screen different solvents or co-solvents.[9] - Gently heat the reaction.[9]
Side Reactions (e.g., Alkyne Homocoupling) Oxidative Conditions: Presence of oxygen leading to Glaser coupling.[9][13]- Thoroughly degas the reaction mixture. - Maintain a reducing environment with sufficient sodium ascorbate.[13]
Difficulty in Purification Residual Copper: Copper can complicate purification and NMR analysis.- Wash the reaction mixture with a solution of a copper chelator like EDTA. - Use a copper scavenging resin.[10]

Conclusion

The copper-catalyzed click reaction is a powerful tool for the derivatization of 3-Ethynyl-3-hydroxyazetidine, enabling the rapid and efficient synthesis of novel compounds with potential therapeutic applications. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this versatile building block in their drug discovery and development programs. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

Application Notes and Protocols for Bioconjugation Using 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the evolving landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools.[1][2] Among the arsenal of chemical ligation strategies, "click chemistry" has emerged as a powerful and versatile approach due to its high efficiency, specificity, and biocompatibility.[3][4] Central to many click chemistry reactions is the use of terminal alkynes. This document provides a detailed guide to the application of a novel terminal alkyne building block, 3-Ethynyl-3-hydroxyazetidine trifluoroacetate , in bioconjugation protocols.

The unique structural features of 3-Ethynyl-3-hydroxyazetidine—a strained four-membered azetidine ring coupled with a reactive terminal alkyne—offer distinct advantages in the design of bioconjugates.[5] The azetidine moiety can serve as a rigid, hydrophilic linker, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final conjugate.[6][7] The trifluoroacetate salt form enhances the compound's stability and solubility in aqueous buffers commonly used in bioconjugation reactions.[8][9][10]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative reagent for applications such as antibody-drug conjugate (ADC) development, peptide and protein labeling, and surface functionalization. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Structure

CuAAC_Workflow cluster_workflow CuAAC Experimental Workflow prep Prepare Reagents: - Alkyne-modified Biomolecule - Azide-containing Payload - CuSO₄ Solution - Ligand (e.g., THPTA) - Sodium Ascorbate (fresh) mix Mix Biomolecule, Payload, CuSO₄, and Ligand prep->mix 1. initiate Initiate Reaction with Sodium Ascorbate mix->initiate 2. incubate Incubate (1-4h, Room Temp.) initiate->incubate 3. purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify 4. SPAAC_Mechanism cluster_mechanism Catalyst-Free Mechanism of SPAAC reagents Azide-modified Biomolecule + Cyclooctyne-Alkyne transition_state [3+2] Cycloaddition Transition State reagents->transition_state Spontaneous Reaction product Stable Triazole Linkage transition_state->product Ring Strain Release

References

Application Notes and Protocols for Labeling Proteins and Peptides with 3-Ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Bioorthogonal Labeling

In the dynamic fields of chemical biology, proteomics, and drug development, the precise and efficient labeling of proteins and peptides is paramount. Bioorthogonal chemistry, which employs reactions that proceed with high specificity and yield in complex biological environments, has revolutionized our ability to study and manipulate biomolecules.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are powerful tools for this purpose.[2][3]

This guide introduces 3-Ethynyl-3-hydroxyazetidine , a novel labeling reagent that offers unique advantages for the functionalization of proteins and peptides. The incorporation of a rigid, four-membered azetidine ring and a hydrophilic hydroxyl group provides a unique scaffold that can influence the physicochemical properties of the resulting bioconjugate.[4] This document provides a comprehensive overview of the chemistry of 3-Ethynyl-3-hydroxyazetidine, detailed protocols for its use in protein and peptide labeling, and expert insights into experimental design and optimization.

The Chemistry of 3-Ethynyl-3-hydroxyazetidine in Bioconjugation

3-Ethynyl-3-hydroxyazetidine is a terminal alkyne, making it a suitable partner for reaction with azide-modified biomolecules. The core of its reactivity lies in the carbon-carbon triple bond, which readily participates in cycloaddition reactions.[5] The presence of the azetidine ring and the hydroxyl group, however, introduces specific considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[6]

The Role of the 3-Hydroxy Group: A Double-Edged Sword?

The hydroxyl group at the 3-position of the azetidine ring is in close proximity to the ethynyl group. This raises the possibility of the molecule acting as a bidentate ligand, chelating the copper(I) catalyst. Such chelation could have two opposing effects:

  • Rate Acceleration: By pre-organizing the copper catalyst near the alkyne, intramolecular chelation could increase the effective concentration of the catalyst at the reaction site, potentially accelerating the reaction.

  • Rate Inhibition: Conversely, strong chelation could lead to the formation of a stable, less reactive copper complex, thereby inhibiting the catalytic cycle and slowing down the reaction.

Given these possibilities, careful optimization of the copper concentration and the choice of a stabilizing ligand are crucial when using 3-Ethynyl-3-hydroxyazetidine in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7] This reaction relies on the high ring strain of a cyclooctyne derivative to achieve rapid cycloaddition with an azide.[8] While 3-Ethynyl-3-hydroxyazetidine itself is not a strained alkyne, it can be used to label azide-modified biomolecules that are subsequently reacted with a strained cyclooctyne probe.

Stability of the Azetidine Ring

The azetidine ring is generally stable under physiological conditions.[9] However, it can be susceptible to ring-opening under strongly acidic conditions due to protonation of the nitrogen atom.[8] Therefore, it is important to maintain a neutral or slightly basic pH during labeling and subsequent purification steps. The stability of the azetidine ring has been shown to be influenced by the substituent on the nitrogen atom, with electron-withdrawing groups generally increasing stability.[6]

Experimental Protocols

The following protocols provide a starting point for the labeling of proteins and peptides with 3-Ethynyl-3-hydroxyazetidine. Optimization of the reaction conditions is recommended for each specific application.

Reagent Preparation
  • 3-Ethynyl-3-hydroxyazetidine: This reagent is typically supplied with a Boc protecting group on the nitrogen atom (tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate). The Boc group must be removed prior to use in labeling reactions where the azetidine nitrogen is intended to be free.

    • Boc Deprotection: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Following deprotection, the TFA salt of 3-Ethynyl-3-hydroxyazetidine should be carefully neutralized before use in labeling reactions.

  • Azide-Modified Protein/Peptide: The biomolecule of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azido-sugars or chemical modification of lysine or cysteine residues.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 100 mM stock solution in deionized water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each experiment.

Protocol 1: Copper-Catalyzed Labeling of an Azide-Modified Protein

This protocol is designed for the labeling of a protein that has been pre-functionalized with an azide group.

Workflow Diagram:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis AzideProtein Azide-Modified Protein ReactionMix Combine Protein, Alkyne, and Buffer AzideProtein->ReactionMix AlkyneReagent 3-Ethynyl-3-hydroxyazetidine (Deprotected) AlkyneReagent->ReactionMix CatalystMix Catalyst Premix (CuSO4 + THPTA) Initiation Add Catalyst Premix and Reducer CatalystMix->Initiation Reducer Sodium Ascorbate (Freshly Prepared) Reducer->Initiation ReactionMix->Initiation Incubation Incubate at RT (1-4 hours) Initiation->Incubation Purify Remove Excess Reagents (e.g., SEC, Dialysis) Incubation->Purify Analyze Analyze Labeled Protein (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for CuAAC labeling of an azide-modified protein.

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Azide-modified protein (to a final concentration of 1-10 mg/mL)

    • 3-Ethynyl-3-hydroxyazetidine (from a stock solution in a compatible solvent like DMSO or water) to a final concentration of 10-100 µM (typically a 10- to 50-fold molar excess over the protein).

    • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final volume.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA).

  • Initiate the Reaction:

    • Add the catalyst premix to the protein-alkyne mixture.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate: Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Purify the Labeled Protein: Remove excess reagents and purify the labeled protein using a suitable method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[10][11]

Quantitative Data Summary:

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne:Protein Molar Ratio10:1 to 50:1Optimization may be required depending on the protein.
CuSO₄ Concentration50-250 µMHigher concentrations may be needed if the hydroxyl group chelates the copper.
THPTA:CuSO₄ Ratio5:1Helps to stabilize Cu(I) and protect the protein.
Sodium Ascorbate1-5 mMShould be added fresh to the reaction.
Reaction Time1-4 hoursMonitor reaction progress by a suitable analytical method.
Reaction TemperatureRoom Temperature to 37°CHigher temperatures can increase the reaction rate.
Protocol 2: Two-Step Labeling via SPAAC

This protocol is for applications where a copper-free labeling strategy is required. It involves first labeling the protein with 3-Ethynyl-3-hydroxyazetidine via CuAAC (as described above), followed by reaction with a strained cyclooctyne probe.

Workflow Diagram:

SPAAC_Workflow cluster_step1 Step 1: Alkyne Installation (CuAAC) cluster_step2 Step 2: SPAAC Reaction cluster_purification Purification & Analysis AzideProtein Azide-Modified Protein AlkyneLabeling Label with 3-Ethynyl-3- hydroxyazetidine (Protocol 1) AzideProtein->AlkyneLabeling PurifiedAlkyneProtein Purified Alkyne- Labeled Protein AlkyneLabeling->PurifiedAlkyneProtein SPAAC_Reaction Combine Alkyne-Protein and Strained Alkyne PurifiedAlkyneProtein->SPAAC_Reaction StrainedAlkyne Strained Cyclooctyne Probe (e.g., DBCO-Fluorophore) StrainedAlkyne->SPAAC_Reaction SPAAC_Incubation Incubate at RT SPAAC_Reaction->SPAAC_Incubation FinalPurification Purify Final Conjugate SPAAC_Incubation->FinalPurification FinalAnalysis Analyze Labeled Protein FinalPurification->FinalAnalysis

Caption: Two-step labeling workflow using SPAAC.

Step-by-Step Procedure:

  • Prepare Alkyne-Labeled Protein: Label your azide-modified protein with 3-Ethynyl-3-hydroxyazetidine using Protocol 1. It is crucial to thoroughly purify the resulting alkyne-labeled protein to remove all traces of copper catalyst and excess alkyne reagent.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the purified alkyne-labeled protein with a strained cyclooctyne probe (e.g., a DBCO-fluorophore) in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the strained cyclooctyne to the protein will depend on the specific probe and should be optimized.

  • Incubate: Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by fluorescence or other appropriate methods.

  • Purify the Final Conjugate: Purify the final labeled protein to remove any unreacted strained cyclooctyne probe.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Ligand in CuAAC: The use of a copper-chelating ligand like THPTA is highly recommended. It not only stabilizes the catalytically active Cu(I) state but also protects the protein from potential damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent.[12]

  • pH Considerations: Maintaining a pH between 7 and 8 is generally optimal for CuAAC reactions with proteins. As azetidines can be unstable at low pH, it is critical to avoid acidic conditions during the labeling and purification steps.[8]

  • Deprotection of 3-Ethynyl-3-hydroxyazetidine: The Boc protecting group is acid-labile.[4] Complete removal of the acid used for deprotection (e.g., TFA) is essential before adding the reagent to your protein solution to avoid denaturation or degradation of the protein and the azetidine ring.

  • Purification Strategy: For small, polar labeling reagents like 3-Ethynyl-3-hydroxyazetidine, size-based purification methods like SEC or dialysis are generally effective for removing unreacted reagent.[13] If the labeled protein is to be analyzed by mass spectrometry, desalting is a critical final step.

Trustworthiness: A Self-Validating System

To ensure the success and reproducibility of your labeling experiments, it is important to incorporate appropriate controls and validation steps.

  • Negative Controls:

    • A reaction with the azide-modified protein but without the alkyne reagent.

    • A reaction with a protein that has not been azide-modified.

  • Positive Controls:

    • Labeling with a well-characterized alkyne reagent (e.g., a simple propargyl alcohol) to confirm the reactivity of the azide-modified protein.

  • Validation of Labeling:

    • SDS-PAGE: A shift in the molecular weight of the protein upon labeling can sometimes be observed. If the label is fluorescent, the gel can be imaged to confirm labeling.

    • Mass Spectrometry: This is the most definitive method to confirm the covalent modification of the protein and to determine the labeling efficiency.

References

Application Notes & Protocols: Modular Synthesis of PROTACs Utilizing a 3-Ethynyl-3-hydroxyazetidine Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[3][4] The linker's composition, length, and rigidity dictate the geometry and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[4][5] This guide details the strategic application of 3-Ethynyl-3-hydroxyazetidine as a rigid, three-dimensional scaffold within PROTAC linkers. Its terminal alkyne functionality serves as a versatile handle for late-stage diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][][8] We provide detailed protocols for the modular synthesis of PROTACs using this advanced linker, aimed at researchers, chemists, and drug development professionals.

The Strategic Advantage of 3-Ethynyl-3-hydroxyazetidine in PROTAC Design

While flexible linkers like polyethylene glycol (PEG) and alkyl chains are widely used, they can lead to a high conformational penalty upon formation of the ternary complex.[1][] Introducing rigid structural elements can pre-organize the PROTAC into a bioactive conformation, improving ternary complex stability and degradation efficiency.[][10]

The 3-Ethynyl-3-hydroxyazetidine scaffold offers several distinct advantages:

  • Structural Rigidity: The strained 4-membered azetidine ring provides a rigid, well-defined exit vector for the attached ligands.[5] This minimizes conformational entropy loss upon binding and can lead to more potent PROTACs.[11]

  • Three-Dimensionality: Unlike linear linkers, the azetidine ring introduces a distinct 3D geometry, enabling broader exploration of the spatial arrangements required for productive ternary complex formation.

  • Improved Physicochemical Properties: Saturated heterocycles like azetidine can improve properties such as solubility and reduce lipophilicity compared to long alkyl chains, which is often beneficial for cell permeability and overall drug-likeness.[3][10]

  • "Clickable" Handle: The terminal ethynyl group is a perfect handle for the highly efficient and bio-orthogonal CuAAC reaction.[][12] This allows for a modular and rapid assembly of PROTAC libraries, which is essential for optimizing the linker length and attachment points.[1]

The overall mechanism of action for a PROTAC is illustrated below. The linker's role is to facilitate the formation of the key ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary PolyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary->PolyUb_POI Ubiquitination

Caption: PROTAC Mechanism of Action.

Modular PROTAC Assembly via Click Chemistry

The use of a linker containing a terminal alkyne enables a highly efficient and modular synthetic strategy.[12] The core concept is to prepare two key building blocks separately: one ligand functionalized with an azide and a second ligand attached to the 3-Ethynyl-3-hydroxyazetidine linker. These two modules are then joined in a final, high-yielding "click" reaction. This approach is highly amenable to creating libraries of PROTACs by varying the azide or alkyne components.[1][]

Synthesis_Workflow cluster_reaction Convergent Synthesis L1 Ligand 1 (e.g., for POI) Mod1 Module 1: Azide-Functionalized Ligand 1 L1->Mod1 Azide Functionalization L2 Ligand 2 (e.g., for E3 Ligase) Mod2 Module 2: Ligand 2-Linker-Alkyne L2->Mod2 Amide Coupling or other conjugation Linker 3-Ethynyl-3-hydroxyazetidine (Linker Core) Linker->Mod2 Amide Coupling or other conjugation CuAAC CuAAC Click Reaction (CuSO₄, Na-Ascorbate) Mod1->CuAAC Mod2->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC Purify Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purify

Caption: Modular PROTAC Synthesis Workflow.

Experimental Protocol: PROTAC Synthesis via CuAAC

This protocol describes the copper(I)-catalyzed cycloaddition of an azide-functionalized ligand to an alkyne-functionalized ligand, which incorporates the 3-Ethynyl-3-hydroxyazetidine scaffold.

3.1. Materials and Reagents
ReagentPurposeTypical ConcentrationSupplier Example
Azide-Functionalized Ligand 1Module 11.0 eqCustom Synthesis
Alkyne-Functionalized Ligand 2Module 21.0 - 1.2 eqCustom Synthesis
Copper (II) Sulfate (CuSO₄)Catalyst Precursor0.1 - 0.25 eqSigma-Aldrich
Sodium AscorbateReducing Agent (Cu²⁺→Cu¹⁺)1.0 - 5.0 eqSigma-Aldrich
THPTA LigandCu(I) Stabilizing Ligand5 eq relative to copperSigma-Aldrich
Solvents (e.g., DMSO, tBuOH/H₂O)Reaction Medium-ACS Grade
Diisopropylethylamine (DIPEA)Base (optional)2.0 - 4.0 eqSigma-Aldrich

Causality Behind Reagent Choices:

  • Copper(I) is the active catalyst for the [3+2] cycloaddition. However, Cu(I) is unstable and readily oxidizes. Therefore, we start with the stable Cu(II) salt (CuSO₄) and generate Cu(I) in situ using a reducing agent, typically sodium ascorbate.[13][14]

  • Reactive oxygen species (ROS) can be generated during the reduction of Cu(II) by ascorbate, potentially damaging sensitive biomolecules or ligands.[13][15] A copper-binding ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the reactants from oxidative damage.[14][16] A 5:1 ligand-to-copper ratio is often employed.[13][14]

3.2. Preparation of Stock Solutions

It is critical to prepare fresh stock solutions, especially for sodium ascorbate, to ensure maximum activity.

  • Azide-Ligand 1: Prepare a 10 mM solution in DMSO.

  • Alkyne-Ligand 2: Prepare a 10 mM solution in DMSO.

  • CuSO₄: Prepare a 20 mM solution in deionized water.

  • THPTA: Prepare a 100 mM solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM solution in deionized water immediately before use .

3.3. Step-by-Step Reaction Procedure

This procedure is for a representative 10 µmol scale reaction. It should be optimized for specific substrates.

  • To a 4 mL glass vial equipped with a magnetic stir bar, add the Azide-Functionalized Ligand 1 stock solution (1.0 mL, 10 µmol, 1.0 eq).

  • Add the Alkyne-Functionalized Ligand 2 stock solution (1.0 mL, 10 µmol, 1.0 eq).

  • Add 1.0 mL of tert-butanol to the vial to ensure homogeneity. The solvent system is now DMSO/t-BuOH (2:1).

  • In a separate microcentrifuge tube, prepare the catalyst premix:

    • Add 12.5 µL of 20 mM CuSO₄ solution (0.25 µmol, 0.025 eq).

    • Add 12.5 µL of 100 mM THPTA solution (1.25 µmol, 0.125 eq).

    • Vortex briefly. The 5:1 ligand-to-copper ratio is now established.[13][14]

  • Add the catalyst premix from the microcentrifuge tube to the reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (5 µmol, 0.5 eq).

  • Seal the vial and stir the reaction mixture vigorously at room temperature. Protect the reaction from light if either ligand is light-sensitive.

3.4. Reaction Monitoring, Workup, and Purification
  • Monitoring: The reaction progress can be monitored by LC-MS. A small aliquot (5 µL) can be taken after 1, 4, and 12 hours, diluted with 200 µL of acetonitrile, and injected. Look for the consumption of starting materials and the appearance of the product peak with the expected mass-to-charge ratio (m/z). The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, the reaction can be quenched by adding 100 µL of 0.5 M EDTA solution to chelate the copper catalyst. Dilute the mixture with 5 mL of water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be purified to >95% purity for biological assays. Reverse-phase preparative HPLC is the most common method for purifying PROTACs. The collected fractions containing the pure product are then lyophilized to yield the final PROTAC as a solid.

Characterization and Quality Control

The identity, purity, and integrity of the final PROTAC must be rigorously confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized PROTAC and assesses its purity.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure, ensuring the triazole ring has formed and the parent ligand structures are intact.

  • High-Performance Liquid Chromatography (HPLC): Provides a definitive measure of purity, which should typically be ≥95% for use in cellular assays.

Downstream Biological Validation

The ultimate validation of a synthesized PROTAC is its ability to induce the degradation of the target protein in a cellular context.

  • Western Blotting: This is the standard method to quantify target protein levels.[3] Cells are treated with varying concentrations of the PROTAC for a set period (e.g., 18-24 hours). Cell lysates are then analyzed by western blot to measure the reduction in the target protein level compared to a vehicle control.[17] This allows for the determination of key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cytotoxicity Assays: It is crucial to assess whether the observed protein degradation is due to the specific PROTAC mechanism or general cellular toxicity.[3] Standard assays like MTT or CellTiter-Glo can be used to measure cell viability in parallel with degradation experiments.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive sodium ascorbate.Prepare a fresh solution of sodium ascorbate immediately before use.
Poor solubility of reactants.Try alternative solvent systems (e.g., DMF, NMP) or add co-solvents. Gentle heating (35-40 °C) may also help.
Copper catalyst poisoning.Ensure starting materials are free of thiols or other copper-chelating functional groups.
Degradation of Reactants Oxidative damage.Increase the concentration of the THPTA ligand. Degas the solvent by sparging with argon or nitrogen before adding reagents.
Multiple Byproducts Side reactions or impurity of starting materials.Re-purify starting materials (azide and alkyne modules). Optimize stoichiometry; try using a slight excess (1.1 eq) of one reactant.

References

Application Notes & Protocols: Development of Antibody-Drug Conjugates (ADCs) with Next-Generation Azetidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker is a pivotal component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1] While traditional linkers have enabled the success of numerous approved ADCs, the field is continuously evolving toward technologies that offer greater stability, homogeneity, and a wider therapeutic window.[2][3] This document provides a detailed technical guide on the development of ADCs utilizing azetidine-based linkers. Azetidine rings, as strained four-membered heterocycles, offer unique chemical properties that can be harnessed for novel bioconjugation strategies.[4][5] We provide an in-depth exploration of the rationale behind using these linkers, alongside detailed, field-tested protocols for linker-payload synthesis, antibody conjugation, and comprehensive characterization of the final ADC.

| The Azetidine Advantage: Leveraging Ring Strain for Enhanced ADC Design

The therapeutic index of an ADC is critically dependent on the stability of the linker in systemic circulation versus its lability at the target site.[6][] Premature release of the cytotoxic payload leads to off-target toxicity, a primary challenge in ADC development.[] Azetidine-based linkers represent an innovative approach to address this challenge. The inherent ring strain of the four-membered azetidine ring system makes it a unique chemical handle.[4] This strain can be exploited to create highly stable, yet reactive, linkers for conjugation.

The core principle involves using the azetidine moiety not as a direct point of cleavage, but as a stable, structurally defined component that can be functionalized for attachment to both the antibody and the payload. Its rigid conformation can influence the physicochemical properties of the ADC, potentially improving solubility and reducing aggregation—common issues with hydrophobic payloads.[9]

G

| Synthesis of an Azetidine-Linker-Payload Moiety

This section outlines a representative protocol for creating a functional linker-payload unit ready for conjugation. We will use 1-Boc-azetidine-3-carboxylic acid as a scaffold, functionalizing it with a maleimide group for cysteine-specific conjugation and attaching a payload.

| Rationale and Experimental Design

The choice of a maleimide functional group allows for a highly selective and efficient reaction with thiol groups generated from the reduction of native interchain disulfides on the antibody, a well-established method for ADC synthesis.[10] The Boc protecting group on the azetidine nitrogen allows for controlled, sequential reactions. The payload, for this example, will be a derivative of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

| Protocol: Synthesis of Maleimide-Azetidine-Payload

Principle: This is a multi-step chemical synthesis. The azetidine core is first coupled to a maleimide-containing spacer and then, after deprotection, coupled to the cytotoxic payload.

Materials & Reagents:

  • 1-Boc-azetidine-3-carboxylic acid[11]

  • N-(2-Aminoethyl)maleimide trifluoroacetate salt

  • Monomethyl Auristatin E (MMAE)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

  • HPLC for purification and analysis

Step-by-Step Procedure:

  • Step 1: Coupling of Maleimide Spacer to Azetidine Core

    • Dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

    • Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.0 eq) to the solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by silica gel chromatography to yield the Boc-protected maleimide-azetidine intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours until LC-MS analysis shows complete removal of the Boc group.

    • Remove the solvent under reduced pressure to yield the deprotected maleimide-azetidine amine salt.

  • Step 3: Payload Coupling

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Add the deprotected amine salt from Step 2 (1.0 eq) to the activated MMAE solution.

    • Stir the reaction overnight at room temperature.

    • Purify the final maleimide-azetidine-MMAE linker-payload by preparative HPLC. Lyophilize the pure fractions to obtain a white solid.

Expected Outcome: A highly pure linker-payload molecule, confirmed by LC-MS and NMR, ready for antibody conjugation.

| Antibody Conjugation & Purification

This protocol details the site-specific conjugation of the synthesized linker-payload to a monoclonal antibody (mAb), such as Trastuzumab, via partial reduction of interchain disulfides.

| Rationale and Experimental Design

Partial reduction is a widely used technique that generates a controlled number of reactive thiol groups (typically 4 or 8), leading to ADCs with a more defined drug-to-antibody ratio (DAR).[12][13] This is preferable to stochastic lysine conjugation, which often results in a highly heterogeneous mixture.[14] The reaction must be carefully controlled to prevent over-reduction and antibody fragmentation.

G mAb Intact mAb (with Disulfides) Reduced_mAb Partially Reduced mAb (with Free Thiols) mAb->Reduced_mAb  Partial Reduction TCEP TCEP (Reducing Agent) ADC Purified ADC Reduced_mAb->ADC  Thiol-Maleimide  Conjugation LinkerPayload Maleimide-Azetidine-Payload

| Protocol: Cysteine-Directed Conjugation

Principle: Interchain disulfide bonds in the mAb's hinge region are partially reduced with TCEP to expose free thiol groups. The maleimide group on the linker-payload then reacts specifically with these thiols to form a stable thioether bond.

Materials & Reagents:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • Synthesized Maleimide-Azetidine-Payload, dissolved in DMA or DMSO.

  • Quenching solution: N-acetylcysteine (1 M in water).

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 1 mM EDTA.

Step-by-Step Procedure:

  • Antibody Reduction:

    • To the mAb solution in reaction buffer, add TCEP to a final molar ratio of ~2.5:1 (TCEP:mAb). This ratio must be optimized for each antibody to achieve the desired DAR.

    • Incubate at 37°C for 1.5 - 2 hours.

  • Conjugation Reaction:

    • Add the Maleimide-Azetidine-Payload solution to the reduced mAb. A molar excess of ~1.5 eq of linker-payload per generated thiol is recommended (e.g., for a target DAR of 4, with 4 generated thiols, use 6 eq of linker-payload relative to the mAb).

    • Incubate at room temperature for 1 hour, with gentle mixing.

  • Quenching:

    • Add N-acetylcysteine in a 2-fold molar excess over the initial amount of linker-payload to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with formulation buffer (e.g., PBS, pH 7.2).

    • Collect fractions corresponding to the high molecular weight protein peak.

    • Pool the relevant fractions, concentrate if necessary, and sterilize by filtration (0.22 µm).

| ADC Characterization Protocols

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[14]

| Protocol: Drug-to-Antibody Ratio (DAR) Determination by HIC

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity.[13] Since the payload is typically hydrophobic, species with more drugs conjugated (higher DAR) will be more hydrophobic and elute later from the HIC column.[15]

Materials & Reagents:

  • HIC column (e.g., Butyl-NPR).

  • HPLC system with UV detector (280 nm).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

Step-by-Step Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Run a linear gradient from 100% A to 100% B over 30-40 minutes.

  • Monitor absorbance at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Data Presentation & Expected Results:

ADC SpeciesRetention Time (min)Relative Peak Area (%)
DAR 012.55.2
DAR 218.121.8
DAR 422.765.1
DAR 626.37.9
Average DAR 3.50

Table 1: Example HIC data for a cysteine-conjugated ADC.

| Protocol: In Vitro Cytotoxicity Assessment

Principle: This assay evaluates the potency of the ADC on antigen-positive and antigen-negative cancer cell lines to determine its specific cell-killing activity.[16][17] Cell viability is measured after a defined incubation period.[18]

Materials & Reagents:

  • Antigen-positive cell line (e.g., SK-BR-3 for anti-HER2 ADC).

  • Antigen-negative cell line (e.g., MCF-7 for anti-HER2 ADC).[19]

  • Cell culture medium, FBS, and antibiotics.

  • 96-well cell culture plates.

  • Purified ADC, unconjugated antibody (negative control), and free payload (positive control).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, XTT).[20]

  • Luminometer or spectrophotometer.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Remove the culture medium from the cells and add 100 µL of the diluted test articles. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation & Expected Outcome: A potent ADC should exhibit a low nanomolar or picomolar IC₅₀ value in the antigen-positive cell line, while showing significantly less activity (high IC₅₀) in the antigen-negative line.[19] The unconjugated antibody should show no cytotoxicity. This differential activity confirms target-specific killing.

| References

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  • ADC in vitro Cytotoxicity Assay from Creative Biolabs. Biocompare.com. Available from: 18

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References

The Strategic Integration of 3-Ethynyl-3-hydroxyazetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design

In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique and advantageous three-dimensional geometry compared to more conventional, planar aromatic systems. The inherent ring strain of the azetidine scaffold imparts a degree of molecular rigidity and influences the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the presence of the nitrogen atom provides a handle for modulating aqueous solubility and metabolic stability, key attributes in the development of orally bioavailable drugs.

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] This versatility has cemented the azetidine core as a "privileged scaffold" in medicinal chemistry. This guide focuses on a particularly valuable, functionalized member of this class: 3-ethynyl-3-hydroxyazetidine (often used as its stable trifluoroacetate salt), a building block that combines the favorable properties of the azetidine core with the synthetic versatility of a terminal alkyne.

The trifluoroacetate salt form of 3-ethynyl-3-hydroxyazetidine enhances its stability and handling properties, making it an ideal starting material for multi-step synthetic campaigns. In practice, the trifluoroacetate is typically neutralized in situ or in a prior step to liberate the free base for subsequent reactions.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of the terminal alkyne in 3-ethynyl-3-hydroxyazetidine is its ability to participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linker, covalently connecting the azetidine building block to another molecule of interest (e.g., a pharmacophore-containing azide). The resulting triazole ring is not merely a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions with protein targets, often enhancing binding affinity.[4]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally well-suited for late-stage functionalization in complex molecule synthesis.[3]

Workflow for CuAAC using 3-Ethynyl-3-hydroxyazetidine

Below is a generalized workflow for the conjugation of 3-ethynyl-3-hydroxyazetidine to an azide-bearing molecule.

CuAAC_Workflow A 3-Ethynyl-3-hydroxyazetidine (as TFA salt) F Neutralize TFA salt (e.g., with DIPEA) A->F B Azide-containing Substrate (R-N3) G Combine Azetidine & Azide in Solvent B->G C Copper(II) Sulfate (CuSO4) H Add CuSO4/Ligand Premix C->H D Sodium Ascorbate E Ligand (e.g., THPTA) E->H F->G G->H I Initiate with Sodium Ascorbate H->I J Incubate at RT I->J K Purification (e.g., Chromatography) J->K L Triazole-linked Azetidine Product K->L

Caption: Generalized workflow for CuAAC conjugation.

Detailed Protocol: General Procedure for CuAAC with 3-Ethynyl-3-hydroxyazetidine

This protocol provides a starting point for the copper-catalyzed cycloaddition of 3-ethynyl-3-hydroxyazetidine with a generic azide-containing substrate. Researchers should optimize concentrations and reaction times for their specific substrates.

Materials:

  • 3-Ethynyl-3-hydroxyazetidine trifluoroacetate

  • Azide-containing substrate of interest (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: e.g., a mixture of water and tert-butanol (1:1) or DMSO

  • Deionized water

  • Nitrogen or Argon for inert atmosphere

Equipment:

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware

  • Magnetic stirrer

  • Analytical balance

  • Syringes and needles

Stock Solution Preparation:

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before use.

  • THPTA Ligand (100 mM): Dissolve 43.4 mg of THPTA in 1.0 mL of deionized water.

  • Copper/Ligand Premix: Shortly before initiating the reaction, mix one volume of 20 mM CuSO₄ with five volumes of 100 mM THPTA. This creates a 5:1 ligand-to-copper ratio which protects biomolecules and accelerates the reaction.[5][6]

Reaction Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) and the azide-containing substrate (1.1 eq) in the chosen solvent system (e.g., 1 mL of 1:1 t-BuOH/H₂O).

  • Neutralization: Add DIPEA (1.2 eq) to the mixture to neutralize the trifluoroacetate salt and liberate the free base of the azetidine. Stir for 5-10 minutes at room temperature.

  • Catalyst Addition: Add the premixed Copper/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 0.25 mM.[6]

  • Initiation: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[6]

  • Reaction: Purge the vial with an inert gas (N₂ or Ar), seal it, and stir the mixture at room temperature. Protect the reaction from light, especially if working with fluorescently-labeled molecules.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.

ReagentMolar Eq.Final Concentration (Typical)Purpose
3-Ethynyl-3-hydroxyazetidine TFA1.0~10-50 mMAlkyne-containing building block
Azide Substrate (R-N₃)1.1~11-55 mMCoupling partner
DIPEA1.2~12-60 mMBase to neutralize TFA salt
CuSO₄0.01-0.050.1-0.25 mMCopper(I) source (pre-catalyst)
THPTA0.05-0.250.5-1.25 mMLigand to stabilize Cu(I) and accelerate the reaction[5][6]
Sodium Ascorbate~0.55 mMReducing agent to generate and maintain Cu(I) from Cu(II)[5][6]

Case Study: The 3-Hydroxyazetidine Moiety in Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors

While the CuAAC reaction represents a broad application, the 3-hydroxyazetidine core itself has been strategically employed in the design of targeted covalent inhibitors. A prominent example is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a clinically validated target for B-cell malignancies and autoimmune diseases.[5]

In this context, medicinal chemists at Janssen Research & Development designed a series of potent and selective covalent BTK inhibitors.[5] Their work demonstrated that incorporating a 3-hydroxyazetidine linker improved key drug-like properties, particularly metabolic stability, when compared to other small heterocyclic linkers.

The synthesis of these inhibitors involves coupling a core scaffold to the 3-hydroxyazetidine, which is then further functionalized with an acrylamide "warhead." This warhead forms a covalent bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition.

Synthetic Rationale and Workflow

The following diagram illustrates the general synthetic strategy for incorporating the 3-hydroxyazetidine moiety into a BTK inhibitor scaffold, culminating in the attachment of the covalent warhead.

References

Application Notes and Protocols for the Incorporation of 3-Ethynyl-3-hydroxyazetidine into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethynyl-3-hydroxyazetidine in Modern Drug Discovery

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional flat, aromatic ring systems that have historically dominated drug discovery. The incorporation of three-dimensional (3D) structural motifs is a key strategy to improve physicochemical properties such as solubility and metabolic stability, while also enabling new interactions with biological targets.[1][2] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable building block in this context. Its inherent ring strain and well-defined stereochemistry offer a level of conformational rigidity that can pre-organize substituents for optimal target binding.[3][4]

This guide focuses on a uniquely functionalized azetidine derivative: 3-ethynyl-3-hydroxyazetidine . This building block offers a powerful combination of features for the synthesis of diverse small molecule libraries:

  • A 3D Azetidine Core: The non-planar azetidine ring introduces 3D character into molecules, which can lead to improved aqueous solubility and reduced lipophilicity compared to traditional carbocyclic analogues.[1]

  • A Versatile Terminal Alkyne: The ethynyl group serves as a versatile chemical handle for a variety of highly efficient and orthogonal coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) – a cornerstone of "click chemistry" – and the palladium-catalyzed Sonogashira coupling.[5][6]

  • A Tertiary Hydroxyl Group: The hydroxyl group provides a hydrogen bond donor, which can be crucial for target engagement. It also offers an additional point for further functionalization or can influence the local electronic environment of the molecule.

This document provides a comprehensive overview of the synthesis of the key protected intermediate, N-Boc-3-ethynyl-3-hydroxyazetidine, and detailed protocols for its incorporation into small molecule libraries via CuAAC and Sonogashira coupling reactions.

Synthesis of the Core Building Block: N-Boc-3-ethynyl-3-hydroxyazetidine

The synthesis of the target building block begins with the commercially available 3-hydroxyazetidine, which is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone, N-Boc-3-azetidinone. The crucial ethynyl group is introduced via nucleophilic addition to the ketone.

Workflow for the Synthesis of N-Boc-3-ethynyl-3-hydroxyazetidine

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Ethynylation A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B (Boc)2O, NaHCO3 Dioxane/H2O C N-Boc-3-azetidinone B->C Dess-Martin Periodinane CH2Cl2 D N-Boc-3-ethynyl-3-hydroxyazetidine C->D Ethynylmagnesium bromide or Lithium trimethylsilylacetylide then deprotection

Caption: Synthetic route to N-Boc-3-ethynyl-3-hydroxyazetidine.

Experimental Protocols: Synthesis and Derivatization

Protocol 1: Synthesis of N-Boc-3-azetidinone

This two-step protocol starts from 3-hydroxyazetidine hydrochloride and yields the key ketone intermediate.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

  • Materials: 3-Hydroxyazetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a solution of 3-hydroxyazetidine hydrochloride in a 1:1 mixture of dioxane and water, add sodium bicarbonate in portions at 0 °C.

    • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-hydroxyazetidine, which can often be used in the next step without further purification.

Step 2: Oxidation to N-Boc-3-azetidinone [7]

  • Materials: N-Boc-3-hydroxyazetidine, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azetidinone as a white to off-white solid.

Protocol 2: Ethynylation of N-Boc-3-azetidinone

This protocol describes a general method for the addition of an ethynyl group to the ketone.[8]

  • Materials: N-Boc-3-azetidinone, Ethynylmagnesium bromide (0.5 M in THF) or Lithium trimethylsilylacetylide, Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride.

  • Procedure (using Ethynylmagnesium bromide):

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-azetidinone in anhydrous THF and cool to -78 °C.

    • Slowly add ethynylmagnesium bromide solution via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-ethynyl-3-hydroxyazetidine.

Alternative using Lithium trimethylsilylacetylide: A similar procedure can be followed using lithium trimethylsilylacetylide, which may offer improved handling and reactivity in some cases.[9] A subsequent deprotection step using a fluoride source (e.g., TBAF) would be required to reveal the terminal alkyne.

Application in Library Synthesis

The true utility of N-Boc-3-ethynyl-3-hydroxyazetidine is realized in its application as a versatile building block for creating diverse libraries of drug-like molecules. The terminal alkyne is poised for two of the most robust and widely used cross-coupling reactions in medicinal chemistry.

Workflow for Library Diversification

cluster_0 CuAAC (Click Chemistry) cluster_1 Sonogashira Coupling cluster_2 Optional Deprotection A N-Boc-3-ethynyl-3-hydroxyazetidine C 1,2,3-Triazole Library A->C CuSO4, Sodium Ascorbate tBuOH/H2O E Aryl/Vinyl Alkyne Library A->E Pd Catalyst, Cu(I) co-catalyst Amine Base B Diverse Azides (R-N3) B->C CuSO4, Sodium Ascorbate tBuOH/H2O F Final Library with free Azetidine N-H C->F TFA or HCl in Dioxane D Diverse Aryl/Vinyl Halides (R'-X) D->E Pd Catalyst, Cu(I) co-catalyst Amine Base E->F TFA or HCl in Dioxane

Caption: Diversification of the core building block.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides a highly efficient and reliable method for coupling the azetidine building block with a diverse range of azide-containing fragments.[5][10]

  • Materials: N-Boc-3-ethynyl-3-hydroxyazetidine, Azide coupling partner (R-N₃), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, tert-Butanol (tBuOH), Water.

  • Procedure:

    • In a reaction vial, dissolve N-Boc-3-ethynyl-3-hydroxyazetidine (1 equivalent) and the azide coupling partner (1.1 equivalents) in a 1:1 mixture of tBuOH and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

    • To the reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 1,2,3-triazole product by flash column chromatography or preparative HPLC.

Table 1: Troubleshooting Common CuAAC Issues [10]

IssuePossible CauseRecommendation
Low or No Reaction Inactive catalyst (Cu(I) oxidized)Prepare sodium ascorbate solution fresh; Degas the reaction mixture.
Poor solubility of reactantsUse a co-solvent like DMSO or gently warm the mixture.
Side Reactions Boc deprotectionAvoid acidic conditions during work-up.
Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the terminal alkyne of the azetidine building block and sp²-hybridized carbons of aryl or vinyl halides.[11][12]

  • Materials: N-Boc-3-ethynyl-3-hydroxyazetidine, Aryl or vinyl halide (R-X, where X = I, Br), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Amine base (e.g., triethylamine or diisopropylethylamine), Anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the aryl/vinyl halide (1 equivalent), palladium catalyst (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).

    • Dissolve the solids in the anhydrous solvent.

    • Add the amine base (2-3 equivalents), followed by a solution of N-Boc-3-ethynyl-3-hydroxyazetidine (1.2 equivalents) in the same solvent.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Table 2: Typical Sonogashira Reaction Components

ComponentExampleTypical Loading
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2-5 mol%
Copper (I) Co-catalyst CuI5-10 mol%
Base Triethylamine, Diisopropylethylamine2-3 equivalents
Solvent THF, DMF, AcetonitrileAnhydrous
Protocol 5: N-Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to reveal the azetidine nitrogen, which can then participate in hydrogen bonding or serve as a point for further diversification.

  • Materials: Boc-protected azetidine derivative, Trifluoroacetic acid (TFA) or 4M HCl in dioxane, Dichloromethane (DCM).

  • Procedure (using TFA):

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene to remove residual TFA.

    • The resulting amine salt can often be used directly or neutralized with a mild base for subsequent reactions.

Conclusion and Outlook

3-Ethynyl-3-hydroxyazetidine is a powerful and versatile building block for the construction of small molecule libraries with enhanced 3D character. The synthetic routes to its protected precursor are straightforward, and its terminal alkyne handle allows for facile and efficient diversification using robust and high-yielding reactions like CuAAC and Sonogashira coupling. The incorporation of this scaffold offers a strategic advantage in the design of novel therapeutic agents by enabling the exploration of new chemical space and the optimization of key drug-like properties.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azetidine-Functionalized Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Azetidines into SPAAC Chemistry

Strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in chemical biology, bioconjugation, and drug development, prized for its bioorthogonality and the absence of cytotoxic copper catalysts.[1][2] The kinetics and efficiency of this reaction are predominantly governed by the structure of the cyclooctyne, where ring strain is the primary driving force for the reaction with an azide.[2] While extensive research has focused on modifying the cyclooctyne core to enhance reaction rates, the incorporation of unique functional groups, such as the azetidine moiety, offers a compelling strategy to fine-tune the physicochemical properties of SPAAC reagents.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry.[3] Its inclusion in molecular design is driven by its unique conformational constraints and inherent ring strain (approximately 25.4 kcal/mol), which can impart improved metabolic stability, solubility, and target-binding affinity.[3][4] When incorporated into a SPAAC reagent, either on the cyclooctyne or the azide component, the azetidine ring is hypothesized to confer several advantageous properties, including enhanced hydrophilicity and the potential to modulate reaction kinetics through electronic effects.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for conducting SPAAC reactions with azetidine-containing reagents. We will delve into the anticipated effects of the azetidine moiety on reaction conditions, present detailed protocols for bioconjugation, and discuss the critical aspect of maintaining the integrity of the azetidine ring throughout the experimental workflow.

The Azetidine Advantage: Physicochemical Properties and Their Impact on SPAAC

The unique properties of the azetidine ring are central to its utility in modifying SPAAC reagents. Understanding these characteristics is key to designing and optimizing reaction protocols.

Enhanced Hydrophilicity

A significant challenge in bioconjugation is the often-poor aqueous solubility of complex biomolecules and hydrophobic labeling reagents.[5] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and at physiological pH, a small proportion of the azetidine nitrogen can be protonated, which can improve the overall hydrophilicity of the molecule it is attached to. This increased water solubility of an azetidine-functionalized cyclooctyne or azide can lead to more efficient reactions in aqueous buffers, which are standard in biological experiments.

Modulation of Reaction Kinetics

The lone pair of electrons on the azetidine nitrogen can influence the electronic environment of the SPAAC components. If the azetidine is positioned to electronically influence the alkyne, it may modulate the LUMO energy of the cyclooctyne, potentially impacting the reaction rate. While direct kinetic data for azetidine-substituted cyclooctynes is not yet prevalent in the literature, it is a promising area for the development of next-generation SPAAC reagents.

pH-Dependent Reactivity and Stability

The basicity of the azetidine nitrogen (pKa of the conjugate acid is approximately 11.29) is a critical factor to consider.[1][6] At neutral or slightly basic pH, the nitrogen is predominantly in its neutral, nucleophilic form. However, under acidic conditions, the nitrogen can be protonated to form an azetidinium ion.[7] This protonation can activate the strained ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[3][7] Therefore, maintaining careful pH control is paramount to ensure the integrity of the azetidine-containing reagent during SPAAC reactions.

Core Directive: Optimizing Reaction Conditions for Azetidine-SPAAC

Based on the physicochemical properties of azetidines, the following reaction parameters should be carefully considered to ensure a successful and reproducible SPAAC conjugation.

Solvent Selection

For bioconjugation applications, the reaction is typically performed in aqueous buffers. The enhanced hydrophilicity imparted by the azetidine moiety is advantageous in this context. If solubility issues persist, the use of co-solvents such as DMSO or DMF is possible, but the concentration should be kept to a minimum to avoid detrimental effects on the structure and function of biomolecules.

pH Control: The Cornerstone of Azetidine Stability

As previously mentioned, the stability of the azetidine ring is pH-dependent. Acidic conditions (pH < 6) should be strictly avoided to prevent protonation of the azetidine nitrogen and subsequent ring-opening.[7] A neutral to slightly basic pH range (pH 7.0-8.5) is recommended for SPAAC reactions involving azetidine-containing reagents. Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices.

Temperature Considerations

SPAAC reactions are typically performed at temperatures ranging from 4 °C to 37 °C. The optimal temperature will depend on the stability of the biomolecule of interest. For many protein labeling experiments, incubation at room temperature (20-25 °C) or 37 °C is common.

Stoichiometry and Concentration

The stoichiometry of the azide and cyclooctyne reagents will depend on the specific application. For labeling of a purified protein, a 1.5 to 10-fold molar excess of the azetidine-functionalized reagent is often used to ensure complete labeling. The concentration of the reactants will also influence the reaction rate, with higher concentrations leading to faster reaction times.

Experimental Protocols

The following are generalized protocols for the use of azetidine-containing reagents in SPAAC. These should be optimized for each specific application.

Protocol 1: Labeling of an Azide-Modified Protein with an Azetidine-Cyclooctyne Reagent

This protocol describes the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azetidine-cyclooctyne reagent (e.g., azetidine-DBCO) dissolved in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (optional, e.g., excess azide-containing small molecule)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to a working concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Prepare the Azetidine-Cyclooctyne Solution: Prepare a stock solution of the azetidine-cyclooctyne reagent in DMSO (e.g., 10 mM).

  • Initiate the SPAAC Reaction: Add the desired molar excess of the azetidine-cyclooctyne reagent to the protein solution. For example, for a 10-fold molar excess, add 1 µL of a 10 mM stock solution for every 100 µL of a 100 µM protein solution.

  • Incubation: Gently mix the reaction and incubate at the desired temperature (e.g., room temperature or 37 °C) for 1-4 hours. The reaction time may need to be optimized.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a large excess of an azide-containing small molecule to consume any unreacted azetidine-cyclooctyne.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Analysis: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Protocol 2: Labeling of a Cyclooctyne-Modified Cell Surface with an Azetidine-Azide Reagent

This protocol is for labeling live cells that have been metabolically engineered to display cyclooctyne groups on their surface glycoproteins.

Materials:

  • Cyclooctyne-modified cells in cell culture medium

  • Azetidine-azide reagent (e.g., azetidine-PEG-azide)

  • Cell culture medium (e.g., DMEM or RPMI)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture and harvest the cyclooctyne-modified cells. Wash the cells with PBS to remove any residual media components.

  • Prepare the Azetidine-Azide Solution: Prepare a stock solution of the azetidine-azide reagent in a biocompatible solvent (e.g., sterile PBS or DMSO). The final concentration of DMSO should be kept below 0.5% to avoid cell toxicity.

  • Labeling: Resuspend the cells in fresh cell culture medium containing the desired concentration of the azetidine-azide reagent (e.g., 10-100 µM).

  • Incubation: Incubate the cells at 37 °C in a CO2 incubator for 30-60 minutes.

  • Washing: After incubation, wash the cells three times with PBS to remove any unreacted azetidine-azide reagent.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy to detect the conjugated fluorescent probe.

Data Presentation: A Comparative Overview

While specific kinetic data for azetidine-functionalized SPAAC reagents is emerging, a comparative table of known second-order rate constants for common cyclooctynes provides a useful benchmark. The introduction of an azetidine moiety is not expected to drastically alter these fundamental kinetics but rather to enhance the overall performance through improved physicochemical properties.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
Bicyclo[6.1.0]non-4-yneBCN~0.1
DibenzocyclooctynolDIBO0.057
DibenzoazacyclooctyneDBCO/ADIBO~0.3-1.0
Difluorinated cyclooctyneDIFO~0.5

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Visualization of the SPAAC Workflow

The following diagram illustrates the general workflow for a SPAAC-mediated bioconjugation experiment.

SPAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis Biomolecule Azide- or Alkyne- Modified Biomolecule Incubation Incubate (pH 7.0-8.5, 4-37°C) Biomolecule->Incubation Azetidine_Reagent Azetidine-Functionalized SPAAC Reagent Azetidine_Reagent->Incubation Purification Purification (e.g., SEC) Incubation->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for SPAAC bioconjugation.

Trustworthiness and Self-Validation

To ensure the validity of your results when using azetidine-containing SPAAC reagents, consider the following controls:

  • No-Azide/No-Cyclooctyne Control: A sample containing the biomolecule of interest and the azetidine-functionalized reagent, but where one of the complementary reactive partners (azide or cyclooctyne) is absent. This will account for non-specific binding of the labeling reagent.

  • Ring Integrity Control: Analyze the azetidine-containing reagent by mass spectrometry after incubation under your reaction conditions (without the complementary reactant) to confirm that the azetidine ring remains intact.

  • pH Titration: If you suspect pH-related instability, perform the reaction at a range of pH values (e.g., 7.0, 7.5, 8.0) to identify the optimal conditions for both conjugation efficiency and ring stability.

Conclusion and Future Outlook

The incorporation of the azetidine moiety into SPAAC reagents represents a promising strategy for enhancing their utility in bioconjugation and drug delivery applications. The anticipated improvements in hydrophilicity and the potential for kinetic modulation, coupled with the established benefits of azetidines in medicinal chemistry, make this an exciting area for future research. While careful attention must be paid to pH control to maintain the integrity of the azetidine ring, the protocols and considerations outlined in this guide provide a solid foundation for the successful application of these novel reagents. As more azetidine-functionalized cyclooctynes and azides become commercially available, we anticipate their widespread adoption in the scientific community, further expanding the capabilities of bioorthogonal chemistry.

References

Application Note: Strategies for the Purification of 1,2,3-Triazoles Derived from 3-Ethynyl-3-hydroxyazetidine Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-ethynyl-3-hydroxyazetidine scaffold is a valuable and increasingly utilized building block in medicinal chemistry and drug development. Its strained four-membered ring imparts conformational rigidity, while the hydroxyl and ethynyl groups provide key vectors for substitution and conjugation.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, serves as a highly efficient method for conjugating this scaffold to a wide array of molecules, yielding 1,4-disubstituted 1,2,3-triazole products.[3][4]

While the CuAAC reaction is lauded for its high yield and functional group tolerance, the purification of its products presents a unique set of challenges, particularly when starting with the polar 3-ethynyl-3-hydroxyazetidine. The resulting triazole products inherit the polarity of the azetidine and hydroxyl moieties, often exhibit strong chelating properties towards the copper catalyst, and may be accompanied by various side products.

This guide provides a comprehensive overview of field-proven purification strategies tailored for these specific compounds. It moves beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering researchers to troubleshoot and adapt these protocols for their specific target molecules.

Section 1: Characterizing the Post-Reaction Mixture

A successful purification strategy begins with a thorough understanding of all components present in the crude reaction mixture. Following a typical CuAAC reaction involving 3-ethynyl-3-hydroxyazetidine, the mixture is more than just the desired product.

Key Components of a Crude Click Reaction Mixture:

  • Target Product: The desired 1,2,3-triazole, which is typically polar and capable of hydrogen bonding.

  • Unreacted Starting Materials: Residual 3-ethynyl-3-hydroxyazetidine and the azide coupling partner.

  • Catalyst Species: Residual copper (I) and/or copper (II) salts. The triazole product itself can form a stable complex with copper ions, making removal particularly challenging.[5]

  • Reaction Byproducts: The most common byproduct is the homocoupled diyne from the oxidative Glaser coupling of 3-ethynyl-3-hydroxyazetidine.[6]

  • Reagents: Additives such as the reducing agent (e.g., sodium ascorbate) and ligands (e.g., TBTA) will also be present.

crude Crude Post-Reaction Mixture product Target Triazole Product (Polar, Copper-Chelating) crude->product sm Unreacted Starting Materials (Azetidine & Azide) crude->sm cu Residual Copper Catalyst (Cu+/Cu++) crude->cu byproduct Glaser Homocoupling Byproduct (Diyne) crude->byproduct reagents Additives (Ascorbate, Ligands, etc.) crude->reagents

Caption: Components of a typical crude CuAAC reaction mixture.

Section 2: A Strategic Approach to Purification

The optimal purification workflow depends on the physicochemical properties of the target molecule (e.g., solid vs. oil, polarity, stability) and the scale of the reaction. The following flowchart provides a general decision-making framework.

start Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, ascorbate) start->workup concentrate Concentrate Organic Phase workup->concentrate is_solid Is the crude product a solid? concentrate->is_solid chromatography Flash Column Chromatography is_solid->chromatography  No / Impure recrystallize Recrystallization is_solid->recrystallize  Yes cu_removal Targeted Copper Removal (Chelation / Scavenging) chromatography->cu_removal recrystallize->cu_removal pure_product Pure Product (Verify by NMR, LC-MS) cu_removal->pure_product

Caption: Decision workflow for purifying click reaction products.

Section 3: Core Purification Protocols

Initial Workup: Liquid-Liquid Extraction

Principle: This is the first and often essential step to remove the bulk of water-soluble impurities. The principle of liquid-liquid extraction relies on partitioning compounds between two immiscible liquid phases based on their relative solubilities.[7] For these reactions, it separates the organic-soluble triazole product from water-soluble salts like sodium ascorbate and some copper species.

Protocol:

  • Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the reaction volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) (2x): This helps to complex with and remove some copper salts.

    • Deionized water (1x).

    • Saturated aqueous sodium chloride (brine) (1x): This helps to break up emulsions and remove residual water from the organic layer.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting crude material can then be further purified.

Bulk Purification: Flash Column Chromatography

Principle: Flash column chromatography is the workhorse for purifying the polar products of 3-ethynyl-3-hydroxyazetidine click reactions, especially for non-crystalline oils or for separating closely related impurities. The separation occurs based on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (the eluent).[8] Due to the high polarity of the azetidine-triazole products, a relatively polar mobile phase is almost always required.

Protocol:

  • Stationary Phase Selection: Standard silica gel (40-63 µm) is the most common choice.

  • Mobile Phase (Eluent) Selection: Perform thin-layer chromatography (TLC) to determine an optimal solvent system. The goal is a retention factor (Rf) for the product of ~0.2-0.3. A lower Rf value indicates the compound is more polar and adheres more strongly to the stationary phase.[8]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane or DCM). Ensure even packing to avoid channeling.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and pipette it carefully onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 15% MeOH in DCM), is often most effective.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Product Polarity Starting Eluent System (v/v) Comments
Low to Medium20-50% EtOAc in HexanesSuitable if the azide partner is large and non-polar.
Medium to High5-10% MeOH in DCMA very common and effective system for these products.[9]
Very High10-20% MeOH in DCM with 0.5% NH₄OHThe ammonia helps to prevent peak tailing for basic compounds.
High-Purity Purification: Recrystallization

Principle: Recrystallization is an excellent technique for obtaining highly pure, crystalline material. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at high temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor.[10]

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, EtOAc, toluene) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to just achieve complete dissolution. Using excess solvent is a common reason for low recovery.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a rapid gravity filtration of the hot solution to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Section 4: Specialized Protocols for Catalyst Removal

Causality: The 1,2,3-triazole ring is an excellent N-donor ligand that can chelate strongly with copper ions.[5] This residual copper can interfere with downstream applications, particularly in biological systems or subsequent catalytic reactions. Therefore, targeted removal is often a mandatory step.

Protocol 4.1: Chelation with EDTA

Principle: Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with Cu²⁺ ions, allowing them to be extracted from the organic phase into an aqueous phase.

Protocol:

  • Dissolve the crude or partially purified product in a water-immiscible organic solvent like EtOAc or DCM.

  • Wash the organic solution in a separatory funnel with a 0.5 M aqueous solution of EDTA (disodium salt) at a pH of 8-9. Repeat the wash 2-3 times.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 4.2: Filtration Through a Scavenging Agent

Principle: This method involves passing a solution of the product through a material that selectively binds copper.

Protocol:

  • Prepare a short plug of a scavenging agent in a pipette or small column. Common agents include:

    • Activated Carbon: Effective but can sometimes adsorb the product as well.[5]

    • Copper Scavenging Silica: Commercially available functionalized silica gels designed to bind metal ions.

  • Dissolve the product in a suitable organic solvent.

  • Pass the solution through the plug, collecting the eluate.

  • Rinse the plug with a small amount of fresh solvent to ensure complete recovery of the product.

  • Combine the eluates and remove the solvent.

Section 5: Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Yield After Recrystallization The product is too soluble in the chosen solvent, or too much solvent was used.[10]Concentrate the mother liquor to obtain a second crop of crystals.[10] Re-screen for a less effective solvent.
Product is an Inseparable Oil The product may be inherently non-crystalline or still contain impurities that inhibit crystallization.Rely on column chromatography for purification.
Product Streaks on Silica Gel Column The compound is very polar or basic, leading to strong, non-ideal interactions with the acidic silica.Add a modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to neutralize active sites on the silica.
Green/Blue Color Persists in Product Residual copper salts are still present.Perform a targeted copper removal step, such as an EDTA wash or filtration through a scavenger.[5][6]
Multiple Spots on TLC of "Pure" Fractions The compound may be degrading on the acidic silica gel.Neutralize the silica gel with Et₃N before packing the column, or consider using a different stationary phase like alumina or reversed-phase silica.

References

A Guide to Analytical Techniques for Monitoring Reactions of 3-Ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Analytical

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Ethynyl-3-hydroxyazetidine is a cornerstone building block in modern medicinal chemistry, prized for its unique combination of a strained azetidine ring, a tertiary alcohol, and a terminal alkyne. This trifecta of functionality allows for the creation of complex, three-dimensional molecular architectures.[1] However, the reactivity of these groups, particularly the ring strain of the azetidine moiety, necessitates robust analytical monitoring to ensure reaction specificity, optimize yield, and characterize potential degradation pathways.[2] This guide provides a detailed overview of the principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for monitoring reactions involving this versatile scaffold. We present not just the protocols, but the underlying scientific rationale, enabling researchers to make informed decisions for process development and control.

Introduction: The Challenge and Opportunity of a Privileged Scaffold

The azetidine ring, a four-membered azaheterocycle, is increasingly utilized in drug design to impart rigidity, improve ligand efficiency, and introduce a basic nitrogen center.[2] The addition of a 3-hydroxy group provides a key hydrogen bonding point, while the 3-ethynyl group serves as a reactive handle for a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction.[3][4][5]

The effective use of 3-ethynyl-3-hydroxyazetidine hinges on the ability to selectively target one functional group while preserving the others. Furthermore, the inherent ring strain can make the azetidine susceptible to undesired ring-opening, particularly under harsh conditions.[2][6] Therefore, precise and real-time reaction monitoring is not a luxury but a necessity. It is a core tenet of Process Analytical Technology (PAT), a framework used in the pharmaceutical industry to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes.[7][8] This guide details the application of key PAT tools to reactions involving this valuable intermediate.

Core Analytical Strategies: Selecting the Right Tool

The choice of analytical technique depends on the specific information required. Is the goal a rapid qualitative check for reaction completion, a precise quantitative measurement of yield and purity, or the structural elucidation of an unknown byproduct? The following workflow provides a logical pathway for selecting the most appropriate method.

Analytical_Technique_Selection_Workflow start Define Monitoring Objective q1 Need Quantitative Conversion/Yield? start->q1 q2 Need Structural ID of All Components? q1->q2 No hplc_uv HPLC-UV (with Response Factors) q1->hplc_uv Yes (High Throughput) qnmr Quantitative NMR (qNMR) q1->qnmr Yes (High Accuracy) q3 Need Real-Time, In-Situ Data? q2->q3 No lcms LC-MS q2->lcms Yes (Confirmatory) nmr_struct NMR Spectroscopy (¹H, ¹³C, 2D) q2->nmr_struct Yes (Unambiguous) q4 Primary Goal: Track Functional Group Disappearance? q3->q4 No ftir In-Situ FTIR / Raman q3->ftir Yes q4->ftir Yes end_node Optimized & Understood Process q4->end_node No hplc_uv->q3 qnmr->end_node lcms->end_node nmr_struct->end_node

Caption: Workflow for selecting an analytical monitoring technique.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse analytical technique in the pharmaceutical industry for its robustness, sensitivity, and applicability to a wide range of molecules.[9] It is ideal for tracking the consumption of starting materials and the formation of products, providing key data for kinetic and optimization studies.

Causality Behind Experimental Choices: Reversed-phase chromatography is the logical starting point, as 3-ethynyl-3-hydroxyazetidine and many of its derivatives are polar molecules. A C18 column provides a versatile stationary phase. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compounds of interest with good resolution and peak shape. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to suppress the ionization of basic nitrogens (like the azetidine), which prevents peak tailing and improves reproducibility.

Protocol 1: HPLC-UV Monitoring of a CuAAC (Click) Reaction

This protocol outlines a general method for monitoring the reaction between 3-ethynyl-3-hydroxyazetidine and an azide partner (e.g., benzyl azide).

  • Instrumentation: Standard HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 220 nm and 254 nm.

  • Sample Preparation:

    • Withdraw 10 µL of the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting into 1 mL of a 50:50 mixture of Mobile Phase A and B. This prevents further reaction post-sampling.

    • Vortex the sample and transfer to an HPLC vial.

  • Data Analysis: Monitor the decrease in the peak area of the 3-ethynyl-3-hydroxyazetidine starting material and the increase in the peak area of the triazole product. Note that without determining the relative response factors for each compound, results are best reported as area percent, not weight percent.[9]

Advanced Detection: Mass Spectrometry (LC-MS)

While UV detection is excellent for quantitation of known components, it provides no structural information. Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for confirming the molecular weight of the product and identifying impurities, intermediates, or degradation products like those from azetidine ring-opening.[6][10]

  • Rationale: In a reaction, an unexpected peak might appear in the UV chromatogram. LC-MS can provide the mass-to-charge ratio (m/z) of this unknown, offering immediate clues to its identity. For example, the hydrolytic ring-opening of an N-substituted 3-hydroxyazetidine would result in a mass increase of 18 Da (the addition of water).

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: ESI positive mode is typically effective for nitrogen-containing compounds.

  • Data Analysis: Use Extracted Ion Chromatograms (EICs) for the expected masses of starting materials, products, and potential byproducts to selectively visualize their presence in the reaction mixture.

Compound TypeExpected Analysis
Starting Material Monitor disappearance of its m/z in EIC.
Product Monitor appearance of its m/z in EIC.
Ring-Opened Byproduct Search for [M+H+18]⁺ of the parent molecule.
Intermediates Search for proposed transient species (e.g., copper-acetylide complexes in CuAAC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled structural detail and is an inherently quantitative technique, making it a "primary ratio measurement method."[11][12] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate concentration determination without the need for compound-specific calibration curves.[9][13]

Causality Behind Experimental Choices: For quantitative NMR (qNMR), precise and reproducible data acquisition is paramount. A 90° pulse angle ensures maximum signal generation, but the most critical parameter is the relaxation delay (d1). It must be set to at least 5 times the longest T₁ relaxation time of any nucleus being measured.[11] This ensures that all protons have fully relaxed back to equilibrium before the next pulse, making the resulting signal integrals directly comparable. An internal standard with a known concentration and purity, and with signals that do not overlap with the analyte, is added for absolute quantification.[14]

Protocol 2: ¹H qNMR for Determining Reaction Conversion

This protocol provides a robust method for accurately determining the conversion of 3-ethynyl-3-hydroxyazetidine to its product.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated solvent compatible with the reaction mixture (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Internal Standard (IS): A stable compound with a known purity and a simple spectrum that does not overlap with analyte signals (e.g., maleic acid, 1,4-dioxane, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into an NMR tube.

    • At a given time point, withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.

    • Alternatively, quench a larger aliquot and prepare a sample by accurately weighing the quenched reaction mixture and the internal standard into a vial, dissolving in the deuterated solvent, and transferring to the tube.

  • Key Acquisition Parameters:

    • Pulse Angle (p1): 90° (must be calibrated).

    • Relaxation Delay (d1): ≥ 5 x T₁ (longest). A value of 30-60 seconds is often a safe starting point.

    • Number of Scans (ns): 8 or 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the starting material (e.g., the alkyne proton at ~2.0-3.0 ppm), the product, and the internal standard.

  • Calculation of Conversion: The ratio of moles can be determined directly from the integrals. Let Int(SM) be the integral of a signal from the starting material with N(SM) protons, and Int(P) be the integral of a signal from the product with N(P) protons.

    Conversion (%) = [ (Int(P) / N(P)) / ( (Int(SM) / N(SM)) + (Int(P) / N(P)) ) ] * 100

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for monitoring changes in specific functional groups. For reactions of 3-ethynyl-3-hydroxyazetidine, it is particularly well-suited for tracking the alkyne group, which has a sharp, distinct absorption band in a relatively uncluttered region of the spectrum.[15] The use of in-situ probes allows for real-time monitoring without the need for sampling, providing a continuous stream of data on reaction progress.[8][16]

Causality Behind Experimental Choices: An Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring. It is inserted directly into the reaction vessel, and the infrared beam interacts with the layer of solution immediately in contact with the ATR crystal. This avoids issues with solvent absorption that can plague transmission methods and provides a real-time, undiluted view of the reaction's chemical composition. A background spectrum of the reaction mixture before initiation of the reaction is crucial, as this allows the software to subtract the signals from the solvent and starting materials that do not change, isolating the peaks that are changing over time.

Protocol 3: In Situ FTIR Monitoring of Alkyne Consumption
  • Instrumentation: FTIR spectrometer equipped with a fiber-optic cable and an ATR immersion probe (e.g., Diamond or SiComp).

  • Setup:

    • Insert the ATR probe directly into the reaction vessel, ensuring the sensor is fully submerged.

    • Allow the probe to reach thermal equilibrium with the reactor contents.

  • Data Collection:

    • Collect a background spectrum of the complete reaction mixture just before adding the final reagent to initiate the reaction.

    • Initiate the reaction (e.g., by adding the catalyst).

    • Immediately begin collecting spectra at regular intervals (e.g., every 1 minute).

  • Key Spectral Bands to Monitor:

    • H-C≡C Stretch: ~3300 cm⁻¹ (sharp peak). Its disappearance is a primary indicator of reaction completion.[15]

    • C≡C Stretch: ~2120 cm⁻¹ (sharp, weaker peak). This also disappears as the alkyne is consumed.

    • O-H Stretch: ~3400 cm⁻¹ (broad). Can be monitored for reactions involving the hydroxyl group.[17]

  • Data Analysis: Plot the absorbance (or peak area) of the key alkyne band versus time to generate a reaction profile. The point at which the peak absorbance plateaus at or near zero indicates the reaction endpoint.

Summary and Best Practices

No single technique is universally superior; a multi-faceted approach often yields the most comprehensive understanding.

TechniquePrimary UseQuantitative AccuracyStructural InformationThroughputKey Advantage
HPLC-UV Purity, kineticsGood (with standards)NoneHighIndustry standard, robust, high sensitivity.
LC-MS Impurity IDSemi-quantitativeExcellent (MW)HighUnambiguously identifies components by mass.
qNMR Conversion, yieldExcellent (primary)Excellent (full structure)LowInherently quantitative without response factors.[9]
In Situ FTIR Real-time kineticsGood (relative)Functional groups onlyReal-timeContinuous, non-invasive monitoring.[8]

Best Practices:

  • Orthogonal Methods: Use a secondary technique to validate results from a primary one (e.g., confirm an HPLC-UV yield with qNMR).

  • Forced Degradation: When developing a method, perform forced degradation studies (e.g., treating with strong acid/base) to understand potential degradation pathways and ensure the analytical method can separate these degradants from the main product.[6][10]

  • Reference Standards: Whenever possible, synthesize and characterize expected products and key byproducts to serve as reference standards for positive identification in HPLC and NMR.

By thoughtfully applying these analytical techniques, researchers can gain deep insights into the chemical transformations of 3-ethynyl-3-hydroxyazetidine, leading to the development of more efficient, robust, and safer chemical processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Ethynyl-3-hydroxyazetidine Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-ethynyl-3-hydroxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your click chemistry reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the CuAAC reaction with 3-ethynyl-3-hydroxyazetidine.

Q1: What is the fundamental principle of the CuAAC reaction?

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2][3] The reaction relies on a copper(I) catalyst to activate the terminal alkyne, facilitating its reaction with the azide.[1][2] This process is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2]

Q2: Why is 3-ethynyl-3-hydroxyazetidine a valuable building block in drug discovery?

3-Ethynyl-3-hydroxyazetidine combines several desirable features for drug development. The strained azetidine ring is a sought-after scaffold in medicinal chemistry, often imparting favorable physicochemical properties. The terminal alkyne provides a reactive handle for click chemistry, allowing for the straightforward and robust conjugation to azide-containing molecules. The hydroxyl group offers an additional point for modification or can influence the molecule's polarity and hydrogen bonding capabilities.

Q3: What are the essential components of a typical CuAAC reaction?

A standard CuAAC reaction mixture includes:

  • The alkyne: In this case, 3-ethynyl-3-hydroxyazetidine.

  • The azide: The azide-containing molecule to be conjugated.

  • A copper(I) source: This can be a Cu(I) salt like CuI or CuBr, or more commonly, a Cu(II) salt (e.g., CuSO₄) used in conjunction with a reducing agent.[1]

  • A reducing agent: Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state in situ.[1][4]

  • A ligand (optional but highly recommended): Ligands stabilize the Cu(I) catalyst, prevent oxidation, and can significantly accelerate the reaction rate.[1][5]

  • A suitable solvent: The choice of solvent is critical and depends on the solubility of the reactants.[1][6]

Q4: How does the steric hindrance of the 3-substituted azetidine ring affect the reaction?

While click chemistry is known for its high efficiency even with sterically demanding substrates, the bulky nature of substituents near the reactive alkyne can influence reaction rates.[7] For 3-ethynyl-3-hydroxyazetidine, the azetidine ring and the hydroxyl group introduce some steric bulk. However, in most cases, the CuAAC reaction is robust enough to overcome this hindrance, though optimization of catalyst and ligand loading may be necessary to achieve optimal rates and yields.[7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the CuAAC reaction with 3-ethynyl-3-hydroxyazetidine.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][8]

    • Solution: Ensure all solutions are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[9] Work under an inert atmosphere if possible.[8] Always use freshly prepared solutions of the reducing agent, sodium ascorbate.[8] A 3- to 10-fold excess of sodium ascorbate is recommended to maintain a reducing environment.[8]

  • Inappropriate Solvent: The solubility of reactants is crucial for a successful reaction.

    • Solution: A variety of solvents can be used for CuAAC reactions, including water, t-BuOH, DMSO, DMF, and mixtures thereof.[1] Polar protic solvents like ethanol and t-butanol often give good results.[6] If solubility is an issue, consider using a co-solvent system like water/t-BuOH or water/DMSO.

  • Poor Reagent Quality: Impurities in the alkyne or azide starting materials can inhibit the catalyst.

    • Solution: Verify the purity of your 3-ethynyl-3-hydroxyazetidine and azide partner using techniques like NMR or LC-MS.[10]

  • Interference from Buffer Components: Certain buffer components can chelate the copper catalyst, rendering it inactive.

    • Solution: Avoid buffers containing strong chelators like EDTA, high concentrations of chloride ions, or Tris, which can bind to copper.[8][11] Phosphate or HEPES buffers are generally compatible.[4]

Issue 2: Formation of Side Products

Common Side Reactions & Mitigation Strategies

  • Alkyne Homocoupling (Glaser Coupling): This is the most prevalent side reaction, leading to the formation of a diyne byproduct.[9] It is promoted by the presence of oxygen.[9]

    • Mitigation:

      • Deoxygenation: Rigorously deoxygenate the reaction mixture.[9]

      • Excess Reducing Agent: Use an excess of sodium ascorbate to suppress oxidative homocoupling.[9]

      • Ligand Use: Employ a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to accelerate the desired CuAAC reaction, allowing it to outcompete the Glaser coupling.[9]

  • Oxidative Damage to Sensitive Substrates: If your azide partner is a biomolecule (e.g., a peptide or protein), reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to oxidation of sensitive amino acid residues.[4][9]

    • Mitigation:

      • Ligands: The use of a ligand like THPTA can help minimize ROS-induced damage.[8]

      • Scavengers: Add aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[4][8]

Issue 3: Difficulty in Product Purification

Challenges & Recommended Procedures

  • Removal of Copper Catalyst: Residual copper in the final product can be problematic for downstream applications, especially in biological systems.

    • Purification Methods:

      • Chelating Agents: Wash the product with an aqueous solution of a copper chelator like EDTA.[12]

      • Precipitation: If the product is soluble in a solvent where copper sulfide is not, adding a sulfide source (e.g., Na₂S) can precipitate the copper, which can then be removed by filtration.[9]

      • Chromatography: Standard silica gel column chromatography is often effective for purifying small molecule triazoles.

      • Dialysis: For macromolecular products, dialysis against an EDTA solution followed by deionized water is an effective method for copper removal.[9]

Section 3: Experimental Protocols & Data

This section provides a general experimental protocol for the CuAAC reaction and tables summarizing key reaction parameters.

General Protocol for CuAAC of 3-Ethynyl-3-hydroxyazetidine
  • Reagent Preparation:

    • Prepare stock solutions of 3-ethynyl-3-hydroxyazetidine, the azide partner, CuSO₄, a ligand (e.g., THPTA), and sodium ascorbate in a suitable solvent. The sodium ascorbate solution should always be prepared fresh.[10]

  • Reaction Setup (under inert atmosphere if possible):

    • In a reaction vessel, combine the 3-ethynyl-3-hydroxyazetidine and the azide partner.

    • Add the ligand solution, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours, but can be faster with optimized conditions.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a copper chelator like EDTA if necessary.[10]

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or another appropriate method.

Data Summary Tables

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Catalyst Loading (CuSO₄) 1-5 mol%Lower loadings are often sufficient, but higher loadings may be needed for challenging substrates.
Ligand to Copper Ratio 1:1 to 5:1A higher ratio helps to stabilize the Cu(I) catalyst and prevent oxidation.[11]
Reducing Agent (NaAsc) 3-10 equivalents (relative to Cu)Ensures a reducing environment and suppresses side reactions.[8]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
pH 6.5 - 8.0A neutral to slightly basic pH is generally optimal.[4]

Table 2: Solvent Selection Guide

Solvent SystemAdvantagesDisadvantages
Water/t-BuOH (1:1) Good for a wide range of substrates, environmentally friendly.May require optimization of the ratio for optimal solubility.
DMF or DMSO Excellent solvating power for polar and non-polar reactants.Higher boiling points can make removal difficult.
Ethanol Readily available, easy to remove.May not be suitable for all substrates.
Neat (solvent-free) High concentration can lead to faster reaction rates.[13]Only suitable if both reactants are liquids and miscible.

Section 4: Visualizing the Process

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Cu(I) Catalytic Cycle CuI_Alkyne Cu(I)-Alkyne Complex Cu_Acetylide Copper Acetylide CuI_Alkyne->Cu_Acetylide + Azide Metallacycle Six-membered Metallacycle Cu_Acetylide->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->CuI_Alkyne + H⁺ - Triazole Product CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI_Alkyne Enters Cycle ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuII Reduction Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Solvent Are reactants soluble? Check_Catalyst->Check_Solvent Yes Deoxygenate Deoxygenate Solvents Check_Catalyst->Deoxygenate No Use_Fresh_Reducing_Agent Use Fresh Reducing Agent Check_Catalyst->Use_Fresh_Reducing_Agent No Check_Reagents Are reagents pure? Check_Solvent->Check_Reagents Yes Change_Solvent Change Solvent/Co-solvent Check_Solvent->Change_Solvent No Check_Buffer Is the buffer compatible? Check_Reagents->Check_Buffer Yes Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents No Side_Products Side Product Formation? Check_Buffer->Side_Products Yes Change_Buffer Change Buffer System Check_Buffer->Change_Buffer No Glaser Glaser Coupling? Side_Products->Glaser Yes Purification_Issues Purification Difficulty? Side_Products->Purification_Issues No Oxidation Substrate Oxidation? Glaser->Oxidation No Deoxygenate_More Improve Deoxygenation Glaser->Deoxygenate_More Yes Add_Ligand Add/Optimize Ligand Glaser->Add_Ligand Yes Oxidation->Purification_Issues No Add_Scavenger Add Aminoguanidine Oxidation->Add_Scavenger Yes Remove_Cu Optimize Copper Removal Purification_Issues->Remove_Cu Success High Yield, Pure Product Remove_Cu->Success

References

preventing side reactions with 3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Welcome to the technical support guide for this compound (TFA). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals effectively utilize this versatile building block while minimizing or eliminating common side reactions.

The unique structure of this reagent, featuring a strained azetidine ring, a tertiary propargylic alcohol, and a terminal alkyne, offers significant synthetic advantages.[1][2] However, these same features contribute to its distinct reactivity profile, which requires careful control of reaction conditions to ensure optimal outcomes. This guide is designed to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during reactions with 3-Ethynyl-3-hydroxyazetidine TFA.

Question: My reaction yield is low, and TLC/LC-MS analysis shows multiple unidentified spots. What is the likely cause?

Answer: Low yields with complex product mixtures often point to multiple competing side reactions. The primary culprits are typically related to the stability of the azetidine ring, the reactivity of the terminal alkyne, or the propargylic alcohol.

Potential Causes & Solutions:

  • Azetidine Ring Opening: The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic or strong acid-catalyzed ring-opening.[3] While more stable than aziridines, harsh conditions can lead to decomposition.[3]

    • Solution: Avoid strongly acidic (pH < 3) or basic (pH > 11) conditions during the reaction and workup. If your reaction requires a strong base, consider if a milder, non-nucleophilic base like DBU or a hindered amine base could be used. During aqueous workup, use a buffered solution or a mild base like sodium bicarbonate for neutralization.

  • Glaser Homocoupling of the Alkyne: The most common side reaction for terminal alkynes, especially in the presence of copper catalysts and oxygen, is oxidative homocoupling to form a symmetrical 1,3-diyne.[4][5][6][7] This is a frequent issue in Sonogashira or Click (CuAAC) reactions if not properly controlled.[4][8]

    • Solution: Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 30-60 minutes).[8] Run the reaction under a strict inert atmosphere (N₂ or Ar). For copper-catalyzed reactions, consider adding a reducing agent like sodium ascorbate to maintain copper in the Cu(I) oxidation state or use a copper-free protocol where applicable.[4][7]

  • Meyer-Schuster Rearrangement: Tertiary propargylic alcohols can undergo an acid-catalyzed rearrangement to form α,β-unsaturated ketones.[9][10][11] The trifluoroacetic acid counter-ion in the starting material can create a sufficiently acidic environment, especially upon heating, to trigger this pathway.

    • Solution: Neutralize the TFA salt in situ with a suitable base before proceeding with your intended reaction. This is a critical first step. Additionally, avoid any subsequent exposure to strong acids. If purification requires chromatography on silica gel (which is acidic), consider neutralizing the silica with triethylamine (typically 1% v/v in the eluent) or using an alternative stationary phase like alumina.

Question: I am attempting a Sonogashira coupling, but my main product is the homocoupled diyne. How can I prevent this?

Answer: The formation of homocoupled product (Glaser coupling) is a classic challenge in Sonogashira reactions and points directly to issues with the catalytic cycle, specifically the oxidation of the copper(I) catalyst.[7][8]

ProblemRoot CauseRecommended Action
Predominant Glaser Product Oxidation of Cu(I) to active Cu(II) species by trace oxygen.1. Rigorous Degassing: Ensure all solvents, bases (e.g., triethylamine, diisopropylamine), and the reaction vessel are thoroughly deoxygenated.[8] 2. Use Fresh Catalysts: Use high-purity, fresh CuI. Older sources can be contaminated with oxidized copper species.
Slow Reaction, Allowing Homocoupling to Compete Inefficient catalytic turnover.1. Ligand Choice: For difficult substrates, consider switching from standard PPh₃ to more electron-rich or bulky phosphine ligands (e.g., P(t-Bu)₃) or using a pre-catalyst like PdCl₂(dppf).[12] 2. Solvent: Ensure your substrate is fully soluble. If solubility is low in amine solvents, a co-solvent like THF or DMF may be necessary.[13][14]
Inherent Substrate Reactivity The terminal alkyne is highly activated towards homocoupling.1. Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. These methods often require a higher palladium catalyst loading or specific ligands but completely eliminate the Glaser coupling pathway.[7] 2. Add a Reducing Agent: Including a small amount of a reducing agent can help keep copper in its active Cu(I) state.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store and handle 3-Ethynyl-3-hydroxyazetidine TFA?

A1: This reagent is a salt and is generally a stable, crystalline solid. However, it can be hygroscopic.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect from moisture.[15]

  • Handling: Handle in a well-ventilated area. As with all fine chemicals, avoid inhalation of dust and contact with skin and eyes.[15]

Q2: Is it necessary to neutralize the trifluoroacetate (TFA) salt before my reaction? If so, how?

A2: Yes, for most applications, it is highly recommended to neutralize the TFA salt to generate the free base form of the azetidine. The azetidine nitrogen is often a required participant in the reaction (e.g., as a base or nucleophile) or its protonated form can interfere with catalysts or reagents. Furthermore, the acidic nature of the ammonium salt can promote unwanted side reactions like the Meyer-Schuster rearrangement.[9][10]

The neutralization can be performed as a separate workup step or, more conveniently, in situ.

Protocol 1: In Situ Neutralization (Free-Basing)
  • To a stirred solution of 3-Ethynyl-3-hydroxyazetidine TFA (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, THF, DMF), add a suitable base (1.1–1.5 eq) at 0 °C or room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • The choice of base is critical:

    • For subsequent reactions where the resulting salt is not an issue (e.g., Sonogashira), a liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is ideal as it also serves as a solvent or base for the main reaction.[8]

    • If the salt byproduct must be removed, an inorganic base like potassium carbonate (K₂CO₃) can be used, followed by filtration of the resulting potassium trifluoroacetate salt.

  • The resulting solution/suspension containing the free base can then be used directly in the next step.

Q3: What analytical methods are best for monitoring reactions and identifying byproducts?

A3: A combination of techniques is recommended for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring. Use a combination of visualization methods (UV light, potassium permanganate stain, iodine chamber) to detect different types of compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this purpose. It provides information on the number of components in the mixture, their relative quantities, and their molecular weights, which is invaluable for identifying side products like the homocoupled diyne (dimer) or rearranged products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structure elucidation of the final, purified product and can also be used to analyze crude reaction mixtures to identify major byproducts.

Section 3: Key Reaction Pathways and Prevention Strategies

To successfully use this reagent, it is crucial to understand the potential reaction pathways. The following diagrams illustrate the desired reaction versus common side reactions and the critical control points.

Diagram 1: Decision Workflow for Reaction Setup

reaction_workflow start Start: 3-Ethynyl-3-hydroxyazetidine TFA neutralize Step 1: Neutralize TFA Salt (e.g., with Et3N, DIPEA, or K2CO3) start->neutralize freebase Intermediate: Free Base in Solution neutralize->freebase condition_check Is the reaction... - Copper-catalyzed? - Acid-sensitive? - Air-sensitive? freebase->condition_check degas Action: Rigorously Degas Solvents & Reagents condition_check->degas  Yes (Cu-cat) inert Action: Use Strict Inert Atmosphere (N2/Ar) condition_check->inert  Yes (Cu-cat / Air-sens) no_acid Action: Avoid Acidic Reagents & Workup condition_check->no_acid  Yes (Acid-sens) reaction Proceed with Desired Transformation (e.g., Coupling, Cycloaddition) condition_check->reaction  No to all degas->reaction inert->reaction no_acid->reaction

Caption: Decision workflow for setting up a reaction.

Diagram 2: Competing Reaction Pathways

pathways sub 3-Ethynyl-3-hydroxyazetidine (Free Base) desired Desired Product (e.g., Sonogashira Coupling) sub->desired [Pd], [Cu], Ar-X Inert Atmosphere, Base glaser Side Product 1: Glaser Homocoupling (Diyne) sub->glaser [Cu], O2 (Air) rearrange Side Product 2:Meyer-Schuster Rearrangement (Enone) sub->rearrange Acid (H+), Heat ringopen Side Product 3: Azetidine Ring Opening sub->ringopen Strong Acid or Nucleophile

Caption: Key reaction pathways from the free base intermediate.

References

Technical Support Center: Synthesis of 3-Ethynyl-3-hydroxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethynyl-3-hydroxyazetidine derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chemical scaffold. The azetidine ring, a strained four-membered heterocycle, is a privileged motif in medicinal chemistry, and its C3-functionalization with an ethynyl group provides a versatile handle for further elaboration via click chemistry or other alkyne-based transformations.[1]

This guide is structured as an interactive troubleshooting and FAQ resource. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and ensure the integrity of your results.

General Synthetic Workflow

The synthesis of 3-ethynyl-3-hydroxyazetidine derivatives typically follows a three-stage process: protection, ethynylation, and deprotection. The most common route begins with the commercially available 3-hydroxyazetidine, which is first N-protected, then oxidized to the key azetidin-3-one intermediate. This ketone undergoes an ethynylation reaction, followed by an optional final deprotection step to yield the target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Final Product A 3-Hydroxyazetidine (Hydrochloride Salt) B N-Protected 3-Hydroxyazetidine (e.g., N-Boc) A->B N-Protection (e.g., Boc2O, base) C N-Protected Azetidin-3-one B->C Oxidation (e.g., Dess-Martin, Swern) D N-Protected 3-Ethynyl-3-hydroxyazetidine C->D Ethynylation (e.g., Li-TMS-acetylide, then TBAF or LiC≡CH) E 3-Ethynyl-3-hydroxyazetidine (Final Product) D->E N-Deprotection (e.g., TFA, HCl/Dioxane)

Caption: General workflow for the synthesis of 3-ethynyl-3-hydroxyazetidine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing diagnostic insights and actionable solutions.

Question 1: My ethynylation reaction of N-Boc-azetidin-3-one has a very low yield. The main spot on the TLC is still the starting material. What's going wrong?

Answer: This is a common issue often related to the generation and reactivity of the acetylide nucleophile. The ethynylation of a ketone is a classic nucleophilic addition, often referred to as a Favorskii reaction.[2][3] Several factors can lead to poor conversion:

  • Inactive Nucleophile: The lithium acetylide, whether generated in situ from acetylene gas or from a precursor, is highly sensitive to moisture. Trace amounts of water will quench the organolithium reagent used for deprotonation (like n-BuLi) or the acetylide itself.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled or from a solvent purification system. Ensure the alkyne source is dry and the organolithium reagent is properly titrated and stored.

  • Insufficient Deprotonation: If you are generating the acetylide from a terminal alkyne (e.g., trimethylsilylacetylene), incomplete deprotonation will result in a lower concentration of the active nucleophile.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a strong base like n-butyllithium.[3] Perform the deprotonation at a low temperature (-78 °C) and allow sufficient time for the reaction to complete (typically 30-60 minutes) before adding the azetidin-3-one.

  • Reaction Temperature: While the initial deprotonation is done at -78 °C, the subsequent addition to the ketone may require warming to proceed at a reasonable rate. However, warming too high can lead to side reactions.

    • Solution: After adding the azetidin-3-one solution at -78 °C, allow the reaction to slowly warm to 0 °C or room temperature and monitor closely by TLC. The optimal temperature profile may require empirical determination.

  • Enolization of the Ketone: Azetidin-3-one has α-protons that can be deprotonated by a strong base, forming an enolate. This is a competing, non-productive pathway that consumes both base and starting material.

    • Solution: Using a less-hindered and highly reactive acetylide can favor nucleophilic addition over enolization. Cerium-based reagents, formed by treating the lithium acetylide with CeCl₃ prior to adding the ketone, are known to suppress enolization and improve yields in sensitive additions.

Question 2: My reaction TLC shows the product spot, but also several significant side-product spots. What are these and how can I avoid them?

Answer: The formation of multiple products points to competing reaction pathways. The likely culprits depend on the specific reagents used.

  • Aldol Condensation: If using a base like KOH or NaOH with acetylene (the original Favorskii conditions), the base can generate the enolate of the azetidin-3-one, which can then react with another molecule of the ketone in an aldol condensation.[2] This is especially problematic with ketones that have enolizable protons.

    • Solution: Avoid hydroxide bases. The use of pre-formed lithium acetylide or Grignard-type acetylides at low temperatures is standard practice to minimize this side reaction.[4]

  • Dimerization/Polymerization of the Alkyne: Acetylene itself can polymerize under certain conditions.

    • Solution: This is less common with substituted alkynes like TMS-acetylene. If using acetylene gas, ensure it is purified and that reaction conditions are well-controlled.

  • Over-addition (if using Acetylene Gas): If an excess of acetylene and base are used, the initially formed propargyl alcohol can be deprotonated at the hydroxyl group and the terminal alkyne, potentially leading to further reactions.

    • Solution: Control the stoichiometry carefully. Using a protected alkyne like TMS-acetylene followed by a deprotection step (e.g., with TBAF or K₂CO₃/MeOH) is a more controlled and reliable method.

G Start N-Boc-Azetidin-3-one + Lithium Acetylide Desired Desired Product: Nucleophilic Addition Start->Desired Favored at Low Temp with Reactive Acetylide Side1 Side Reaction: Enolization Start->Side1 Favored by Strong, Hindered Base Side2 Side Reaction: Aldol Condensation Side1->Side2 Leads to...

Caption: Competing pathways in the ethynylation of azetidin-3-one.

Question 3: I have difficulty purifying the N-Boc-3-ethynyl-3-hydroxyazetidine product. It streaks on the silica column and the yield after purification is poor.

Answer: Purification of polar, nitrogen-containing compounds like azetidines can be challenging.[5][6] The combination of the free hydroxyl group and the basic nitrogen (even when protected) can lead to strong interactions with the acidic silica gel.

  • Streaking on Silica Gel: This is a classic sign of strong analyte-stationary phase interaction.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica. This will significantly reduce streaking and improve peak shape.

    • Solution 2 (Use a Different Stationary Phase): Consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, reversed-phase (C18) chromatography may be an option if the compound is sufficiently non-polar.

  • Product Decomposition on Column: The acidic nature of silica can potentially cause degradation of sensitive compounds, such as the acid-labile N-Boc group.

    • Solution: In addition to neutralizing the column as described above, run the chromatography as quickly as possible. Use a slightly larger particle size silica (if available) to increase flow rate, or use flash chromatography systems over gravity columns.

  • Alternative Purification: If chromatography proves too difficult, consider other methods.

    • Crystallization: If the product is a solid, attempt to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane). This can be a highly effective way to obtain pure material.[5]

    • Acid/Base Extraction: A careful aqueous workup can remove many impurities. However, given the polarity of the product, take care to avoid partitioning it into the aqueous layer. Use brine washes to reduce water solubility and back-extract the aqueous layers with your organic solvent.

Question 4: My N-Boc deprotection using TFA is giving a messy reaction with low yield of the desired free amine.

Answer: While TFA in DCM is a standard method for Boc deprotection, the resulting tert-butyl cation is a powerful electrophile that can cause side reactions, especially with electron-rich functionalities.[7] The strained azetidine ring itself can also be sensitive to harsh acidic conditions.[8]

  • Cation Scavenging: The tert-butyl cation can alkylate your product or solvent.

    • Solution: Include a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5% v/v). These will trap the t-butyl cation and prevent side reactions.

  • Harsh Conditions: The combination of a strong acid and a strained ring system can sometimes lead to ring-opening or other decomposition pathways.

    • Solution 1 (Milder Acid): Switch from TFA to 4M HCl in 1,4-dioxane. This is often a cleaner and equally effective method.[7] The reaction can typically be run at 0 °C to room temperature.

    • Solution 2 (Alternative Reagents): For highly sensitive substrates, non-protic acid methods can be explored. Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective, often accelerated by microwave heating.[9][10]

Frequently Asked Questions (FAQs)

Q: What is the best N-protecting group to use for this synthesis? A: The tert-butoxycarbonyl (Boc) group is the most commonly used and is generally a good choice. It is stable to the basic/nucleophilic conditions of the ethynylation and can be removed under acidic conditions to which the propargyl alcohol is typically stable.[11][12] Other groups like the benzyl (Bn) or benzhydryl (BHG) group can be used, but their removal requires hydrogenolysis, which may not be compatible with the alkyne functionality (risk of reduction). Sulfonamide-based protecting groups (e.g., tosyl) have also been reported but often require harsh conditions for removal.[13]

Q: What are the key safety precautions for the ethynylation step? A: The primary hazards involve the use of pyrophoric and water-sensitive reagents.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric and will ignite on contact with air. It also reacts violently with water. Always handle it under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Lithium Acetylide: While less pyrophoric than n-BuLi, it is still highly reactive and moisture-sensitive.

  • Quenching: The reaction must be quenched carefully and slowly at low temperatures, typically by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Do not quench at room temperature or add the reaction mixture to water.

Q: How can I confirm the structure and purity of my final product? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Look for the characteristic signals of the azetidine ring protons (typically multiplets between 3.5-4.5 ppm), the acetylenic proton (a singlet around 2.5-3.0 ppm), and the hydroxyl proton (a broad singlet).[5][14]

  • ¹³C NMR: Confirm the presence of the two alkyne carbons (typically between 70-90 ppm) and the quaternary carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm).

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition of your compound.[5]

  • Purity (HPLC/NMR): Purity can be assessed by HPLC or by ¹H NMR with an internal standard of known concentration.

Typical ¹H NMR Shifts (N-Boc protected, CDCl₃)
Proton Approximate Chemical Shift (ppm)
-C(CH₃)₃ (Boc)~1.45 (s, 9H)
-C≡CH~2.5 (s, 1H)
-OHVariable, broad singlet
Azetidine CH₂3.8 - 4.2 (m, 4H)

Key Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one)

This protocol assumes the starting material is N-Boc-3-hydroxyazetidine, which can be prepared from 3-hydroxyazetidine hydrochloride.[15]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the resulting suspension at room temperature and monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by pouring it into a stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 ratio, ~3x volume of the reaction).

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude ketone is often pure enough for the next step but can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (~0.2 M based on the alkyne) and cool to -78 °C in a dry ice/acetone bath.

  • Add trimethylsilylacetylene (1.2 eq) via syringe.

  • Slowly add n-butyllithium (1.15 eq, e.g., 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 45 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in a minimum amount of anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours. Monitor reaction progress by TLC.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Dissolve the crude TMS-protected intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF) and stir at room temperature for 30 minutes.

  • Concentrate the reaction mixture and purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase).

References

Technical Support Center: Catalyst Selection for Efficient Azetidine-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in azetidine-alkyne cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our aim is to equip you with the knowledge to navigate the unique challenges presented by the strained azetidine ring in cycloaddition reactions, ensuring efficient and successful outcomes in your experiments.

Introduction: The Challenge and Potential of Azetidine-Alkyne Cycloadditions

Azetidines are valuable structural motifs in medicinal chemistry, offering a three-dimensional scaffold that can enhance pharmacological properties.[1] Their cycloaddition with alkynes presents a powerful method for constructing novel polycyclic nitrogen-containing heterocycles. However, the inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) introduces a delicate balance between desired reactivity and unwanted side reactions, making catalyst selection a critical parameter for success.[2]

Unlike the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), the analogous reaction with azetidines is less documented and presents unique challenges. This guide will leverage the principles of related cycloadditions while addressing the specific chemistry of azetidines to provide a comprehensive resource for your experimental design and troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your azetidine-alkyne cycloaddition experiments in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired cycloaddition product. What are the likely causes related to my catalyst and how can I address them?

A: Low to no yield is a common and frustrating issue in developing new methodologies. With azetidine-alkyne cycloadditions, the cause often lies in a few key areas related to catalyst choice and reaction conditions.

  • Causality 1: Catalyst-Induced Ring-Opening. The most significant challenge with azetidines is their propensity to undergo ring-opening, especially in the presence of strong Lewis acids.[3][4] A catalyst that is too harsh will preferentially catalyze the cleavage of the strained C-N or C-C bonds of the azetidine ring rather than promoting the cycloaddition.

    • Solution:

      • Catalyst Screening: Avoid strong Lewis acids initially. Opt for milder transition metal catalysts known to be effective in reactions with strained rings.[5] A good starting point is to screen late transition metals.

      • Ligand Modification: For your chosen metal, the ligand plays a crucial role. Bulky ligands can sterically hinder the approach of the azetidine in a way that favors ring-opening over cycloaddition. Conversely, carefully chosen chelating ligands can stabilize the catalytic complex and promote the desired reaction pathway.

      • Temperature Control: Run initial reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the activation energy barrier for ring-opening.

  • Causality 2: Catalyst Deactivation. The nitrogen atom of the azetidine is a Lewis base and can coordinate too strongly to the metal center, leading to catalyst inhibition or deactivation.

    • Solution:

      • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.

      • N-Substituent Effects: The electronic nature of the substituent on the azetidine nitrogen significantly impacts its basicity. Electron-withdrawing groups (e.g., tosyl, nosyl) can reduce the coordinating ability of the nitrogen, potentially preventing catalyst deactivation.[3] If your synthesis allows, consider modifying the N-substituent.

  • Causality 3: Inappropriate Reaction Conditions. Solvent and temperature can dramatically influence the outcome.

    • Solution:

      • Solvent Screening: The choice of solvent can affect catalyst stability and solubility of reactants. Screen a range of solvents with varying polarities (e.g., THF, dioxane, toluene, acetonitrile).

      • Inert Atmosphere: Many catalysts, particularly copper(I) and other low-valent transition metals, are sensitive to oxidation. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., nitrogen or argon).

Below is a workflow to guide your troubleshooting process for low-yield reactions.

Troubleshooting workflow for low-yield reactions.
Issue 2: Formation of Multiple Products and Poor Regioselectivity

Q: My reaction is producing a mixture of isomers and/or side products. How can I improve the selectivity?

A: Poor selectivity is a common hurdle when developing cycloaddition reactions. The formation of multiple products can stem from poor regioselectivity in the cycloaddition itself or from competing side reactions.

  • Causality 1: Lack of Regiocontrol. The cycloaddition of an unsymmetrical alkyne to the azetidine can potentially lead to two different regioisomers. The preferred isomer is often determined by a combination of steric and electronic factors, which are influenced by the catalyst.

    • Solution:

      • Catalyst Choice: Different metals can favor different regioisomers. For instance, in azide-alkyne cycloadditions, copper catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts favor the 1,5-isomer. A similar catalyst-dependent regioselectivity may be observed with azetidines. Screen different metal catalysts (e.g., Cu, Ru, Rh, Ag).

      • Ligand Tuning: The steric and electronic properties of the ligands on the metal center can strongly influence which regioisomer is formed. Experiment with a variety of ligands, from simple phosphines to more complex bidentate and tridentate ligands.

  • Causality 2: Competing Side Reactions. Besides ring-opening, other side reactions can occur, such as dimerization or polymerization of the starting materials, especially at higher temperatures.

    • Solution:

      • Concentration Adjustment: Intermolecular side reactions like polymerization can sometimes be suppressed by running the reaction at a lower concentration.

      • Temperature and Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of decomposition products.

Frequently Asked Questions (FAQs)

Q1: What are the most promising catalyst systems to start with for an azetidine-alkyne cycloaddition?

A1: Based on analogous reactions with other strained rings and the principles of cycloaddition catalysis, the following are good starting points:

  • Copper(I)-based systems: Similar to CuAAC, a Cu(I) source (e.g., CuI, CuBr, or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) with a suitable ligand is a logical first choice.

  • Ruthenium(II)-based systems: Ruthenium catalysts, such as [Cp*RuCl] complexes, are known to be effective in azide-alkyne cycloadditions and can offer complementary regioselectivity.[2]

  • Silver(I) and Gold(I) catalysts: These soft Lewis acids are known to activate alkynes and may be mild enough to avoid azetidine ring-opening.

Q2: How does the N-substituent on the azetidine affect the reaction?

A2: The N-substituent has a profound impact on the azetidine's reactivity.

  • Electron-withdrawing groups (e.g., -Ts, -Ns, -Boc): These groups decrease the nucleophilicity and basicity of the nitrogen atom. This can be beneficial in preventing catalyst inhibition. However, a very strong electron-withdrawing group might also render the azetidine too unreactive for the cycloaddition.

  • Electron-donating groups (e.g., -Alkyl, -Benzyl): These increase the basicity of the nitrogen, making the azetidine more prone to coordinating with and potentially deactivating the catalyst. They may also make the azetidine more susceptible to acid-mediated ring-opening.

Q3: Can I use internal alkynes in this reaction?

A3: The use of internal alkynes is generally more challenging than terminal alkynes in metal-catalyzed cycloadditions. While some catalyst systems (often ruthenium-based in the case of azides) can accommodate internal alkynes, you should expect lower reactivity.[2] Initial experiments should focus on terminal alkynes to establish a viable catalytic system before moving to more sterically demanding internal alkynes.

Experimental Protocols and Data

Illustrative Protocol for Catalyst Screening

This protocol provides a general framework for screening different catalysts for your azetidine-alkyne cycloaddition.

  • Preparation: In an oven-dried vial under an inert atmosphere (N₂ or Ar), add the azetidine (1.0 equiv.) and the alkyne (1.1 equiv.).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, 0.1 M).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the metal catalyst precursor (e.g., CuI, 5 mol%) and the ligand (5-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial.

  • Reaction: Stir the reaction mixture at the desired temperature (start with room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis: Upon completion or after 24h, quench the reaction (if necessary), and analyze the crude reaction mixture by ¹H NMR and LC-MS to determine conversion and the ratio of products.

Comparative Data Table (Illustrative)

The following table illustrates how you might compare the performance of different catalysts in a hypothetical screening experiment.

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Conversion (%)Product:Side Product Ratio
1CuI (5)NoneTHF2524< 5-
2CuI (5)PPh₃ (10)THF2524302:1
3CuSO₄/NaAsc (5/10)TBTA (10)tBuOH/H₂O2512655:1
4[Cp*RuCl(cod)] (5)NoneToluene6012758:1
5AgOTf (5)PPh₃ (10)Dioxane2524403:1

This is a hypothetical data table for illustrative purposes.

Mechanistic Considerations

While the precise mechanism for azetidine-alkyne cycloaddition will be catalyst-dependent, a plausible pathway for a transition metal-catalyzed reaction, drawing analogy from CuAAC, is depicted below. Understanding the proposed catalytic cycle can aid in rational catalyst and ligand design.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Active Catalyst [M]-L Alkyne_Complex Alkyne Complex Catalyst->Alkyne_Complex + Alkyne Azetidine_Coordination Azetidine Coordination Alkyne_Complex->Azetidine_Coordination + Azetidine Cycloadduct_Complex Metallacyclic Intermediate Azetidine_Coordination->Cycloadduct_Complex Cycloaddition Product_Release Product Release Cycloadduct_Complex->Product_Release Reductive Elimination Product_Release->Catalyst - Product

Proposed catalytic cycle for azetidine-alkyne cycloaddition.

References

Technical Support Center: Stability of 3-Ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyl-3-hydroxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the effect of pH on the stability of 3-Ethynyl-3-hydroxyazetidine, drawing from established principles of heterocyclic chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of the 3-Ethynyl-3-hydroxyazetidine ring?

The stability of 3-Ethynyl-3-hydroxyazetidine is primarily influenced by the inherent strain of the four-membered azetidine ring and the nature of its substituents. The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger heterocycles like pyrrolidine or piperidine, but more stable than the highly strained three-membered aziridine ring.[1] The presence of a tertiary alcohol and an ethynyl group at the C3 position introduces specific electronic and steric factors that can affect its reactivity under different pH conditions.

Q2: How does pH affect the stability of 3-Ethynyl-3-hydroxyazetidine?

The stability of 3-Ethynyl-3-hydroxyazetidine is highly dependent on pH. Both acidic and basic conditions can promote degradation, albeit through different mechanisms.

  • Acidic Conditions: Under acidic conditions, the azetidine nitrogen can be protonated to form an azetidinium ion. This protonation enhances the ring strain and makes the ring susceptible to nucleophilic attack and subsequent ring-opening.[2][3] The tertiary hydroxyl group at C3 can also be protonated, forming a good leaving group (water) and potentially leading to a stabilized carbocation, which can then undergo rearrangement or react with nucleophiles.

  • Neutral Conditions: Near neutral pH, the compound is expected to be relatively stable.

  • Basic Conditions: While the azetidine ring itself is generally more stable under basic conditions compared to acidic ones, strong bases could potentially deprotonate the hydroxyl group or the terminal alkyne.[4] However, significant degradation under moderately basic conditions is less likely compared to acidic conditions.

Q3: What are the likely degradation pathways for 3-Ethynyl-3-hydroxyazetidine under acidic conditions?

Under acidic conditions, two primary degradation pathways are plausible, both initiated by protonation:

  • N-Protonation Pathway: Protonation of the azetidine nitrogen leads to the formation of an azetidinium ion. This strained intermediate is susceptible to nucleophilic attack, leading to ring cleavage.[2][3][5]

  • O-Protonation Pathway: Protonation of the tertiary hydroxyl group can lead to the formation of a carbocation at C3 upon loss of water. This carbocation can then undergo rearrangement or be attacked by a nucleophile.

A proposed degradation pathway under acidic conditions is illustrated below:

G cluster_acid Acid-Catalyzed Degradation A 3-Ethynyl-3-hydroxyazetidine B N-Protonated Azetidinium Ion A->B H+ (N-Protonation) D O-Protonated Intermediate A->D H+ (O-Protonation) C Ring-Opened Product B->C Nucleophilic Attack (e.g., H2O, Cl-) E C3 Carbocation D->E -H2O F Rearranged/Substituted Product E->F Rearrangement/ Nucleophilic Attack

Caption: Proposed acid-catalyzed degradation pathways for 3-Ethynyl-3-hydroxyazetidine.

Q4: What analytical methods are recommended for monitoring the stability of 3-Ethynyl-3-hydroxyazetidine?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its degradation products and quantifying its concentration over time. A reverse-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of degradation products, which is crucial for elucidating their structures and understanding the degradation pathways.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information of isolated degradation products, confirming their identity.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in acidic buffer during formulation. The pH of the formulation is too low, leading to acid-catalyzed ring opening of the azetidine.Adjust the pH of the formulation to be closer to neutral (pH 6-8). If a lower pH is required, consider the use of a less nucleophilic buffer or the addition of stabilizing excipients.
Inconsistent stability results between experimental batches. Variability in the pH of the buffer solutions. Impurities in the starting material that may catalyze degradation.Prepare fresh buffers for each experiment and verify the pH with a calibrated meter. Ensure the purity of the 3-Ethynyl-3-hydroxyazetidine using a validated analytical method before initiating stability studies.
Appearance of multiple unknown peaks in the HPLC chromatogram after a stability study. Complex degradation pathways leading to multiple products. The analytical method is not optimized to resolve all components.Use LC-MS to obtain molecular weight information for the unknown peaks. Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve the resolution of the degradation products.
Poor recovery of the compound from the reaction mixture. Adsorption of the compound to glassware or plasticware. Further degradation of the compound during sample workup.Use silanized glassware or polypropylene tubes to minimize adsorption. Analyze samples as quickly as possible after collection, or store them at low temperatures and protected from light to prevent further degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of 3-Ethynyl-3-hydroxyazetidine

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-Ethynyl-3-hydroxyazetidine under various pH conditions.

1. Materials and Reagents:

  • 3-Ethynyl-3-hydroxyazetidine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of 3-Ethynyl-3-hydroxyazetidine in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. If no degradation is observed, repeat with 1 M HCl. Heat the solution (e.g., at 60°C) to accelerate degradation if necessary.

  • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH. Heat the solution (e.g., at 60°C) to accelerate degradation if necessary.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Buffered Solutions: Add an aliquot of the stock solution to separate buffer solutions at pH 4, 7, and 9.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of remaining 3-Ethynyl-3-hydroxyazetidine at each time point.

  • Determine the rate of degradation under each condition.

  • Identify and characterize any significant degradation products using LC-MS and NMR.

The workflow for this stability study can be visualized as follows:

G Start Start: Prepare Stock Solution of 3-Ethynyl-3-hydroxyazetidine Stress Expose to Stress Conditions (Acid, Base, Neutral, Buffers) Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze Data Analyze Data: - Quantify Degradation - Identify Degradants Analyze->Data End End: Determine Stability Profile Data->End

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of 3-Ethynyl-3-hydroxyazetidine under different pH conditions based on general principles of azetidine chemistry. Actual experimental data would be required for confirmation.

Condition pH Temperature (°C) Time (hours) % Degradation (Predicted) Major Degradation Products
0.1 M HCl~160820-40%Ring-opened products
pH 4 Buffer460245-15%Ring-opened products
pH 7 Buffer76024< 5%Minimal degradation
pH 9 Buffer96024< 5%Minimal degradation
0.1 M NaOH~1360245-10%Potential products from hydroxyl or alkyne deprotonation

References

Technical Support Center: Troubleshooting Low Yields in Azetidine-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine-based bioconjugation. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with this powerful ligation chemistry. Azetidine-based strategies, particularly strain-promoted reactions with bicyclo[1.1.0]pentanes (BCPs), offer a unique combination of stability and reactivity, but achieving high conjugation yields requires careful attention to detail.[1][2]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will move from foundational reagent checks to reaction optimization and finally to post-reaction analysis, explaining the causality behind each troubleshooting step.

Initial Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for diagnosing the problem. Low yield is a symptom, and the root cause can be in your reagents, your reaction setup, or your analysis.

G start Low or No Yield Observed reagent_check Step 1: Verify Reagent Integrity & Activity start->reagent_check reaction_check Step 2: Assess Reaction Conditions reagent_check->reaction_check Reagents OK sub_reagent1 Is Azetidine Reagent Stable? (See Q1) reagent_check->sub_reagent1 sub_reagent2 Is BCP/Alkyne Reagent Active? (See Q2) reagent_check->sub_reagent2 analysis_check Step 3: Confirm Purification & Analysis Method reaction_check->analysis_check Conditions Optimized sub_reaction1 Is the pH Optimal? (See Q3) reaction_check->sub_reaction1 sub_reaction2 Are Reactant Concentrations Adequate? (See Q4) reaction_check->sub_reaction2 sub_reaction3 Are Side Reactions Occurring? (See Q5) reaction_check->sub_reaction3 success Yield Improved analysis_check->success Analysis Validated sub_reagent1->reaction_check Azetidine OK sub_reagent2->reaction_check BCP/Alkyne OK sub_reaction1->analysis_check pH OK sub_reaction2->analysis_check Concentrations OK sub_reaction3->analysis_check Side Reactions Minimized

Figure 1: A high-level decision tree for troubleshooting low bioconjugation yield.

Part 1: Reagent Integrity and Quality Control

The most common source of failure in any bioconjugation reaction is the quality of the starting materials. Both the azetidine-functionalized biomolecule and its reaction partner must be stable, pure, and active.

Q1: My yield is zero. How can I confirm my azetidine-modified biomolecule is stable and active?

A1: The stability of the four-membered azetidine ring is a critical factor. While it is generally more stable than the highly strained three-membered aziridine ring, it is susceptible to ring-opening under certain conditions, particularly low pH.[1][3] The nitrogen atom in the ring is basic; under acidic conditions, it becomes protonated, which can facilitate nucleophilic attack and cleavage of the ring.[4][5][6]

Causality: Protonation of the azetidine nitrogen makes the ring's carbon atoms more electrophilic and susceptible to attack by nucleophiles, including water or buffer components, leading to irreversible degradation of your starting material.[5]

Troubleshooting Steps:

  • Check pH of All Solutions: Ensure that any buffers used for storage or handling of your azetidine-modified biomolecule are in the neutral to slightly basic range (pH 7.0-8.5). Avoid acidic workups or purification steps (e.g., reverse-phase HPLC with TFA) after the azetidine has been installed unless the specific derivative is known to be acid-stable.[7][8]

  • Analytical Confirmation: Before starting a large-scale conjugation, confirm the integrity of your azetidine-modified biomolecule with mass spectrometry (e.g., LC-MS, MALDI-TOF). The observed mass should match the theoretical mass. The appearance of species corresponding to the mass of the biomolecule + 18 Da (water addition) may suggest hydrolysis.

  • Perform a Reagent Activity Test: A small-scale test reaction with a simple, reliable reaction partner can confirm the azetidine's reactivity.

Protocol 1: Small-Scale Test for Azetidine Reactivity
  • Objective: To confirm the chemical activity of the azetidine moiety on your biomolecule.

  • Materials:

    • Azetidine-modified biomolecule (e.g., protein) at 1-5 mg/mL.

    • A highly reactive, commercially available BCP reagent (e.g., BCN-NHS ester followed by reaction with an amine).

    • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • LC-MS system for analysis.

  • Procedure:

    • To 20 µL of your azetidine-biomolecule solution, add a 10-fold molar excess of the BCP reagent (prepared as a 10 mM stock in DMSO).

    • Incubate at room temperature for 1-2 hours.

    • Analyze a 1 µL aliquot of the reaction mixture by LC-MS.

    • Expected Result: A new peak with a mass corresponding to [Biomolecule-Azetidine + BCP] should be observed. If only the starting biomolecule mass is detected, it strongly suggests the azetidine ring is degraded or was never properly installed.

Q2: I've confirmed my azetidine reagent is active, but the reaction with my BCP-modified molecule is still failing. What's wrong?

A2: Bicyclo[1.1.0]pentane (BCP) reagents are highly strained and thus highly reactive, which is the basis for the strain-promoted ligation.[9] However, this inherent reactivity can also make them susceptible to degradation, especially if handled or stored improperly.

Causality: The central bond of the BCP core has significant olefinic character, making it reactive toward various species.[9] Moisture, oxygen, and certain nucleophiles can lead to decomposition or oligomerization, rendering the BCP reagent inactive for the desired bioconjugation.

Troubleshooting Steps:

  • Storage and Handling: BCP reagents should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C or -80°C), protected from light and moisture. Always allow the vial to warm to room temperature before opening to prevent condensation.

  • Use Fresh Solutions: Prepare stock solutions of BCP reagents (e.g., in anhydrous DMSO or DMF) immediately before use. Do not store stock solutions for extended periods unless the manufacturer's data confirms their stability.

  • Verify BCP Quality: If you suspect the quality of your BCP reagent, test it in a control reaction with a simple azetidine-containing small molecule. The disappearance of the starting materials and the appearance of the product can be monitored by TLC, NMR, or LC-MS.[10][11][12]

Part 2: Reaction Condition Optimization

Once reagent quality is confirmed, the next step is to scrutinize the reaction conditions. The interplay of pH, concentration, temperature, and time is critical for maximizing yield.

Q3: What is the optimal pH for azetidine-BCP bioconjugation, and why does it matter so much?

A3: The optimal pH for most azetidine-based bioconjugations is between pH 7.2 and 8.5 . This range represents a critical balance between ensuring the azetidine nitrogen is sufficiently nucleophilic and minimizing potential side reactions.

Causality:

  • Below pH 7.0: The azetidine nitrogen (pKa typically ~8-9) becomes increasingly protonated. This positive charge eliminates the nitrogen's lone pair, rendering it non-nucleophilic and thus unable to initiate the reaction with the BCP.[5]

  • Above pH 9.0: While the azetidine is highly reactive, competing side reactions can become significant. For example, if conjugating to a protein, high pH can promote the reaction of maleimides with lysine residues (if present) or increase the rate of hydrolysis of sensitive functional groups like NHS esters.[13]

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) a Azetidine-N + H⁺ b Azetidine-N⁺H (Protonated, Non-nucleophilic) a->b Equilibrium Shift c Result: NO REACTION d Azetidine-N (Nucleophilic) e Result: EFFICIENT CONJUGATION

Figure 2: The effect of pH on the reactivity of the azetidine nitrogen.

Troubleshooting and Optimization:

  • Buffer Choice: Use non-nucleophilic buffers. Phosphate-buffered saline (PBS) and HEPES are generally excellent choices. Avoid buffers containing primary amines like Tris, as they can potentially act as competing nucleophiles.[14][15]

  • Verify Final pH: After adding all components (biomolecule, linker, co-solvents), re-check the pH of the final reaction mixture and adjust if necessary. High concentrations of proteins can sometimes alter the buffer's pH.[16]

Buffer SystemRecommended pH RangeComments
Phosphate (PBS)7.2 - 8.0Generally the best choice; non-nucleophilic and biocompatible.
HEPES7.0 - 8.5Good buffering capacity in the optimal range.
Borate8.0 - 9.0Can be used, but carefully monitor for side reactions at higher pH.
Tris (TBS)7.5 - 8.5Not Recommended. Primary amine can compete in the reaction.[14]
Citrate / Acetate< 6.0Avoid. Acidic pH will protonate and deactivate the azetidine.[4]

Table 1: Recommended buffer systems for azetidine-based bioconjugation.

Q4: The reaction is very slow and gives low conversion. How can I improve the kinetics?

A4: Slow kinetics are typically due to concentrations being too low or suboptimal temperature. The conjugation is a bimolecular reaction, so its rate is directly dependent on the concentration of both reactive partners.

Troubleshooting Steps:

  • Increase Reactant Concentration: If your biomolecule is stable at higher concentrations, increasing it can significantly improve the reaction rate. If solubility is an issue, consider solubility-enhancing additives that do not interfere with the reaction.

  • Adjust Molar Ratio: Use a molar excess of the smaller reagent (usually the BCP or other linker). A 3- to 10-fold excess is a good starting point. Titrate this ratio to find the sweet spot that maximizes conjugation without causing issues during purification.

  • Increase Temperature: Most conjugations are performed at room temperature (20-25°C). If the reaction is slow, you can try increasing the temperature to 37°C. Monitor protein stability at higher temperatures to avoid denaturation.

  • Extend Reaction Time: If the reaction is simply slow, extending the incubation time from 1-2 hours to 4, 8, or even 24 hours can drive it to completion. Monitor a time course to determine when the reaction plateaus.

Q5: I see multiple products and a loss of my starting material, suggesting side reactions. What could be happening?

A5: The primary side reaction of concern is the nucleophilic ring-opening of the azetidine by species other than your intended reaction partner.[5][17]

Causality: The ring strain that makes azetidine reactive in the desired pathway also makes it susceptible to attack by other nucleophiles.[2][3] In a complex biological sample, nucleophiles like free thiols (from cysteine residues or reducing agents) or even primary amines at high pH can potentially open the ring.

G A Azetidine-Biomolecule Desired_Product Desired Bioconjugate A->Desired_Product Desired Pathway (Strain-Promoted Ligation) Side_Product Ring-Opened Side Product A->Side_Product Side Reaction (Nucleophilic Ring-Opening) BCP BCP Reagent BCP->Desired_Product Nu Competing Nucleophile (e.g., R-SH, Buffer) Nu->Side_Product

Figure 3: Competition between the desired ligation pathway and a potential side reaction.

Troubleshooting Steps:

  • Remove Reducing Agents: If your protein sample contains reducing agents like DTT or TCEP to keep cysteines reduced, they must be removed prior to adding the azetidine or BCP reagent. Use a desalting column or dialysis for this buffer exchange.[13]

  • Control the pH: As discussed in Q3, avoid excessively high pH (>9.0) which can increase the nucleophilicity of other groups on your biomolecule, such as lysine ε-amino groups.

  • Purity of Biomolecule: Ensure your starting biomolecule is highly pure. Small molecule nucleophilic impurities from upstream processes can interfere with the reaction.

Part 3: Purification and Analysis

Even with a successful reaction, low yields can be perceived if the purification is inefficient or the analysis is misleading.

Q6: My LC-MS shows multiple peaks. How can I confidently identify my product and quantify the yield?

A6: A complex chromatogram is common. A systematic approach is required to identify each species and accurately determine the yield.

Causality: The reaction mixture will inevitably contain unreacted biomolecule, excess labeling reagent, hydrolyzed reagent, and potentially multiple conjugated species (e.g., Degree of Labeling (DOL) of 1, 2, 3...). Each of these will have a distinct retention time and mass.

Protocol 2: Systematic Analysis of Bioconjugation Reactions
  • Objective: To identify all species in a reaction mixture and calculate the yield.

  • Instrumentation: A high-resolution LC-MS system is strongly recommended.

  • Procedure:

    • Run Controls: Inject samples of your starting biomolecule and the labeling reagent separately. This will establish their retention times and mass spectra.

    • Analyze the Reaction Mixture: Run the crude reaction mixture on the LC-MS.

    • Peak Identification:

      • Identify the peak corresponding to your starting biomolecule mass.

      • Identify the peak(s) for the desired product(s). The mass should be [Mass of starting biomolecule + n * (Mass of linker)], where 'n' is the DOL.

      • Look for masses corresponding to potential side products, such as the hydrolyzed linker or a ring-opened adduct ([Mass of starting biomolecule + Mass of linker + 18 Da]).

    • Quantify Yield: The yield can be estimated from the relative peak areas in the chromatogram (UV trace). For an accurate calculation, you need to purify the conjugate.

      • Conversion (%) = [Area(Product Peaks)] / [Area(Product Peaks) + Area(Starting Material Peak)] * 100

  • Purification: Once the reaction is complete, purify the conjugate using a suitable method like Size Exclusion Chromatography (SEC) to remove small molecules, or Ion Exchange (IEX) / Hydrophobic Interaction (HIC) chromatography to separate species with different DOLs.

  • Final Yield Calculation: After purification, quantify the protein concentration (e.g., by A280 or BCA assay) and determine the final mass.

    • Isolated Yield (%) = (Moles of Purified Conjugate) / (Initial Moles of Biomolecule) * 100

G start Analyze Crude Reaction by LC-MS check_mass Does Mass Match Expected Product? start->check_mass check_sm Does Mass Match Starting Material? check_mass->check_sm No product Peak Identified: Desired Conjugate check_mass->product Yes check_side Does Mass Match Known Side Product? check_sm->check_side No sm Peak Identified: Unreacted Starting Material check_sm->sm Yes side Peak Identified: Side Product check_side->side Yes unknown Peak is Unknown Impurity check_side->unknown No

Figure 4: A flowchart for systematic peak identification in a post-reaction chromatogram.

References

workup procedures for reactions involving 3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this versatile building block. The inherent characteristics of this molecule—a strained azetidine ring, a reactive terminal alkyne, a polar hydroxyl group, and its formulation as a trifluoroacetate (TFA) salt—necessitate careful consideration during reaction workup and purification. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of reactions involving this compound.

Issue 1: My product is poorly soluble in standard organic extraction solvents (e.g., EtOAc, DCM) and remains in the aqueous layer.

Root Cause Analysis: This is the most common issue encountered and is a direct consequence of the compound's structure. The trifluoroacetate salt form ensures that the azetidine nitrogen is protonated (R₃NH⁺), making the molecule highly polar and water-soluble. The presence of the hydroxyl group further enhances its hydrophilic character.

Solution Protocol: Basic Aqueous Workup for Phase Transfer

The objective is to neutralize the ammonium trifluoroacetate salt to its free base form (R₃N). The free base is significantly less polar and will readily partition into common organic solvents.

Step-by-Step Protocol:

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This mitigates any potential exothermic reactions during quenching.

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent (e.g., THF, DMF, DMSO), remove the solvent under reduced pressure. This prevents complications during the extraction phase. For high-boiling solvents like DMF or DMSO, a more specialized aqueous workup may be required.[1]

  • Redissolution: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the basic solution slowly, with frequent venting, especially if residual acid is present from the reaction, to safely release any CO₂ gas that evolves.

    • Expert Insight: While NaHCO₃ is often sufficient, the pKa of a protonated azetidine is typically around 8-9. If you observe incomplete phase transfer, a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) may be used. Avoid strong bases like NaOH unless you have confirmed your product's stability, as they can potentially promote side reactions.[2]

  • Phase Separation & Extraction: Allow the layers to separate. Drain the aqueous layer and extract it one or two more times with fresh organic solvent to recover any dissolved product.

  • Washing and Drying: Combine all organic layers and wash with brine (saturated aq. NaCl) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Issue 2: My final product is contaminated with residual trifluoroacetic acid (TFA), which is interfering with subsequent steps.

Root Cause Analysis: Residual TFA can be present from the starting material or from acidic reagents used in the reaction (e.g., Boc-deprotection). Even after a basic wash, trace amounts can persist. Co-evaporation with solvents may not be fully effective.[3]

Solution Strategies:

MethodProtocolAdvantagesDisadvantages
Aqueous Basic Wash As described in Issue 1 . Wash the organic solution of your product with saturated NaHCO₃ or K₂CO₃ solution.Simple, effective for bulk removal, and widely applicable.May not remove the final traces of TFA; emulsions can sometimes form.[4]
Solid-Supported Base Dissolve the crude product in a non-polar solvent (e.g., DCM). Add a basic resin, such as Amberlyst® A21, and stir for 30-60 minutes. Filter the resin and wash with fresh solvent. Evaporate the filtrate.High product recovery, avoids aqueous workup entirely, excellent for removing trace amounts.[4]More expensive than simple bases; requires an extra filtration step.
Azeotropic Removal After initial workup, dissolve the product in a non-polar solvent like toluene and evaporate under reduced pressure. Repeat 2-3 times.Can be effective for removing volatile acids.Often incomplete for TFA, which can form strong hydrogen bonds with the product.[3]
Issue 3: My compound streaks badly during silica gel column chromatography, leading to poor separation and low yields.

Root Cause Analysis: The basic nitrogen of the azetidine ring strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column. This is a well-documented issue for nitrogen-containing compounds.[5][6]

Solution Protocol: Deactivating the Stationary Phase

The goal is to cap or compete with the acidic sites on the silica gel.

Step-by-Step Protocol:

  • Solvent System Modification: Prepare your chromatography eluent (e.g., a hexane/EtOAc or DCM/MeOH mixture) and add a small amount of a basic modifier.

    • Standard Choice: Add 0.5-1% triethylamine (NEt₃) to your eluent mixture.

    • Alternative for Volatility: If triethylamine is difficult to remove from your final product, you can use a 0.5-1% solution of ammonium hydroxide in methanol as part of your polar solvent system (e.g., DCM / (1% NH₄OH in MeOH)).

  • Column Packing: Pack the column using the base-modified eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. Ensure the sample is completely dry. Load it onto the column.

  • Elution: Run the column with the base-modified eluent. The modified solvent system will ensure your compound elutes with a much-improved peak shape, leading to better separation and recovery.

Workflow for Workup and Purification

The following diagram illustrates a typical decision-making process for handling the workup of a reaction involving 3-ethynyl-3-hydroxyazetidine TFA salt.

Workup_Workflow start Reaction Complete quench Quench Reaction (e.g., at 0 °C) start->quench decision_salt Is the final product desired as the free base? quench->decision_salt basic_workup Perform Basic Aqueous Workup (e.g., wash with aq. NaHCO₃) decision_salt->basic_workup Yes acidic_workup Perform Neutral or Mildly Acidic Aqueous Workup decision_salt->acidic_workup No extract Extract with Organic Solvent (e.g., EtOAc, DCM) basic_workup->extract dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate extract->dry_concentrate crude_free_base Crude Free Base Product dry_concentrate->crude_free_base purification_decision Purification Required? crude_free_base->purification_decision extract_salt Extract with Organic Solvent acidic_workup->extract_salt dry_concentrate_salt Dry and Concentrate extract_salt->dry_concentrate_salt crude_tfa_salt Crude TFA Salt dry_concentrate_salt->crude_tfa_salt crude_tfa_salt->purification_decision chromatography Silica Gel Chromatography (Eluent + 1% NEt₃) purification_decision->chromatography Yes, non-crystalline crystallization Crystallization / Recrystallization purification_decision->crystallization Yes, crystalline no_purification Proceed to Next Step purification_decision->no_purification No final_product Pure Product chromatography->final_product crystallization->final_product

Caption: Decision workflow for workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-ethynyl-3-hydroxyazetidine? A: There are three main points of reactivity to consider:

  • Azetidine Ring Strain: The four-membered ring is susceptible to ring-opening under harsh conditions, particularly with strong nucleophiles or under high temperatures.[6] Workups should generally be performed at or below room temperature.

  • Terminal Alkyne: The terminal alkyne can undergo dimerization or polymerization, especially in the presence of certain transition metals (like copper) under aerobic conditions. It is also acidic (pKa ≈ 25) and can be deprotonated with strong bases.[7]

  • pH Sensitivity: As a salt of a strong acid (TFA) and a moderately weak base (azetidine), the compound's stability and solubility are highly pH-dependent. Prolonged exposure to very strong acids or bases should be avoided unless required by the reaction conditions.[8]

Q2: Do I need to neutralize the TFA salt to the free base before starting my reaction? A: This is entirely dependent on the nature of your reaction.

  • Yes, neutralization is required if the azetidine nitrogen is intended to act as a nucleophile or a base in the reaction (e.g., for N-alkylation or N-arylation). In this case, you would typically perform a pre-reaction workup as described in Issue 1 or add at least one equivalent of a non-nucleophilic base (like DIPEA or NEt₃) to the reaction mixture to generate the free base in situ.

  • No, neutralization is not required if the reaction chemistry does not involve the azetidine nitrogen. For example, in reactions where the ethynyl group is the reactive handle (e.g., Sonogashira coupling, click chemistry), the TFA salt can often be used directly. The protonated nitrogen can even serve to protect the amine during the reaction.

Q3: What is a reliable general protocol for a Sonogashira coupling followed by workup to the free base? A:

  • Reaction: Perform the Sonogashira coupling under standard conditions (e.g., Pd/Cu catalyst, amine base like NEt₃ or DIPEA in a solvent like THF or DMF). Note that the amine base in the reaction will neutralize the TFA salt.

  • Quenching: Once the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will complex with the copper catalyst.[9]

  • Filtration: Dilute the mixture with EtOAc and filter through a pad of Celite® to remove the palladium catalyst and precipitated salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. NH₄Cl (to remove copper), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel chromatography using an eluent containing 1% triethylamine, as detailed in Issue 3 .

References

Validation & Comparative

The Strategic Divide: Azetidine Linkers Versus PEG Linkers in Advanced Bioconjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Therapeutic Index Through Linker Selection

In the intricate world of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of success. While traditional polyethylene glycol (PEG) linkers have long been the workhorse for improving the physicochemical properties of bioconjugates, a new generation of linkers is emerging to address different, yet equally important, challenges. Among these, azetidine-based linkers are gaining traction for their unique structural and metabolic advantages.

This guide provides an in-depth comparison of azetidine and traditional PEG linkers, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. As a senior application scientist, the aim is to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions that enhance the therapeutic index of their next-generation bioconjugates.

The Established Gold Standard: The Versatility of PEG Linkers

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biologics.[1] In the context of ADCs, PEG linkers serve as flexible, hydrophilic spacers that offer several key advantages:

  • Improved Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation.[][3] The inherent hydrophilicity of PEG linkers effectively masks the hydrophobicity of the payload, improving the overall solubility and stability of the ADC, even at higher drug-to-antibody ratios (DARs).[4][5]

  • Enhanced Pharmacokinetics : The PEG chain creates a "hydration shell" around the ADC, increasing its hydrodynamic volume.[3] This "stealth" effect reduces renal clearance and shields the ADC from enzymatic degradation, thereby prolonging its plasma half-life and allowing for greater accumulation in tumor tissue.[5][6]

  • Reduced Immunogenicity : The flexible PEG chains can mask immunogenic epitopes on the antibody or payload, potentially lowering the risk of an immune response.[1]

The properties of PEG linkers are highly tunable. The length and architecture (linear vs. branched) of the PEG chain can be precisely modulated to achieve the desired balance between pharmacokinetic enhancement and the preservation of potent cytotoxicity.[7]

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC.

FeatureShort PEG Linkers (e.g., PEG2-PEG4)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., PEG24, 4-10 kDa)
In Vitro Potency Generally maintains high potency.Often represents a good balance with a slight decrease in potency.Can lead to a more significant reduction in cytotoxicity due to steric hindrance.[8]
Pharmacokinetics Faster clearance, shorter half-life.Slower clearance, longer half-life.Significantly prolonged half-life.[8][9]
In Vivo Efficacy Can lead to reduced efficacy due to rapid clearance.Often shows a significant improvement in efficacy.Can lead to the highest efficacy, especially for miniaturized ADCs.[8]
Tolerability May not be well-tolerated at high doses.Improved tolerability.Reduced off-target toxicity.[8]

This table summarizes general trends observed in preclinical studies. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.

The Emerging Challenger: Azetidine Linkers for Metabolic Stability and Conformational Rigidity

Azetidine, a four-membered saturated nitrogen-containing heterocycle, offers a distinct set of advantages rooted in its unique structural properties.[10][11] Unlike the flexible and hydrophilic nature of PEG, azetidine linkers provide a compact and rigid scaffold.[12] This rigidity can be advantageous in several ways:

  • Enhanced Metabolic Stability : One of the most significant benefits of azetidine linkers is their resistance to metabolic degradation, particularly N-dealkylation by cytochrome P450 enzymes.[13] This metabolic stability can lead to a more predictable pharmacokinetic profile, a longer half-life of the active drug, and a reduction in the formation of potentially toxic metabolites.[13]

  • Conformational Constraint : The rigid structure of the azetidine ring limits the conformational flexibility of the linker.[12] This can be beneficial in positioning the payload for optimal interaction with its target upon release and can also influence the overall stability of the ADC. In some cases, a more rigid linker may be preferable to a highly flexible one to prevent unwanted interactions or degradation.[14]

  • Vectorial Orientation : The defined geometry of azetidine linkers can provide a more precise spatial orientation of the payload relative to the antibody. This can be particularly important for payloads that require a specific orientation for optimal target engagement.

While direct head-to-head experimental data comparing the performance of azetidine and PEG linkers in the same ADC construct is limited in publicly available literature, the choice between them is conceptually driven by the primary challenge in a given drug development program. If poor solubility and rapid clearance are the main hurdles, a PEG linker is a logical choice. However, if metabolic instability of the linker is leading to premature drug release and off-target toxicity, an azetidine-based linker presents a compelling alternative.

Experimental Protocols

Protocol 1: Conjugation of a PEG Linker to an Antibody via NHS Ester Chemistry

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized PEG linker to the lysine residues of a monoclonal antibody.

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-payload conjugate

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography)

  • Antibody Preparation : Ensure the antibody is in an amine-free buffer at a known concentration.

  • Linker Preparation : Dissolve the NHS-PEG-payload conjugate in an appropriate solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction : Add the desired molar excess of the NHS-PEG-payload to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification : Remove unreacted linker and byproducts by size-exclusion chromatography.

  • Characterization : Analyze the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[15][16]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for PEG linker conjugation to an antibody.

Protocol 2: Conceptual Workflow for Azetidine Linker Integration into an ADC

The synthesis of an ADC with an azetidine linker is a multi-step process that typically involves the synthesis of a drug-linker construct followed by conjugation to the antibody. The following is a conceptual workflow.

  • Synthesis of the Azetidine-Containing Drug-Linker : This involves multi-step organic synthesis to prepare the azetidine core and attach the payload and a reactive handle for antibody conjugation (e.g., a maleimide for cysteine conjugation or an NHS ester for lysine conjugation).

  • Antibody Modification (for Cysteine Conjugation) : If conjugating to cysteine residues, the antibody's interchain disulfides are first partially or fully reduced using a reducing agent like TCEP or DTT.

  • Conjugation Reaction : The purified, modified antibody is then reacted with the azetidine-drug-linker construct.

  • Purification : The resulting ADC is purified to remove unreacted drug-linker and any aggregated protein.

  • Characterization : The final ADC is characterized to determine the DAR, purity, and stability.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Conceptual workflow for azetidine linker integration.

Head-to-Head Comparison: A Strategic Choice

The decision to use an azetidine or a PEG linker is not a matter of one being universally superior to the other; rather, it is a strategic choice based on the specific challenges of the drug candidate.

FeatureAzetidine LinkersTraditional PEG Linkers
Primary Advantage Enhanced metabolic stability, conformational rigidity.[13]Improved hydrophilicity, extended pharmacokinetic profile.[1]
Structure Rigid, four-membered heterocycle.[12]Flexible, linear, or branched polymer.
Solubility Can be tailored, but not inherently hydrophilic.Highly hydrophilic.[][3]
Metabolic Stability High resistance to N-dealkylation.[13]Susceptible to enzymatic degradation, though generally stable.
Pharmacokinetics Can increase half-life by preventing metabolic clearance.[13]Increases half-life by increasing hydrodynamic size and reducing renal clearance.[5]
Conformational Flexibility Low, provides a defined spatial orientation.[12]High, provides a "stealth" effect.[3]
Primary Application For payloads susceptible to linker metabolism, or where conformational control is desired.For hydrophobic payloads or to extend the circulation time of the bioconjugate.

G cluster_0 Azetidine Linker cluster_1 PEG Linker a1 Rigid Scaffold a2 Metabolic Stability a3 Conformational Control Improved Therapeutic Index Improved Therapeutic Index a2->Improved Therapeutic Index Reduced Off-Target Toxicity p1 Flexible Chain p2 Hydrophilicity p3 Extended PK p3->Improved Therapeutic Index Increased Tumor Accumulation

Caption: Logical relationship between linker properties and therapeutic index.

Conclusion: A New Era of Rational Linker Design

The evolution of linker technology from simple spacers to sophisticated modulators of drug properties marks a new era in bioconjugate design. While PEG linkers will undoubtedly remain a cornerstone of the field for their ability to solve fundamental challenges of solubility and pharmacokinetics, the emergence of alternatives like azetidine linkers provides drug developers with a more nuanced toolkit. Azetidine linkers offer a powerful solution to the problem of metabolic instability, a challenge that can derail an otherwise promising therapeutic.

The path forward lies in a rational, data-driven approach to linker selection. By understanding the unique advantages of different linker technologies and aligning them with the specific liabilities of a given antibody-payload combination, researchers can unlock the full potential of targeted therapies and ultimately, deliver safer and more effective treatments to patients.

References

A Comparative Guide to the Stability of Azetidine-Containing Bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to biological entities—a process known as bioconjugation—is a foundational technology in modern therapeutics and diagnostics. The stability of the resulting bioconjugate is a critical determinant of its efficacy, safety, and overall performance.[1] This guide provides an in-depth, objective comparison of the stability of bioconjugates formed using azetidine-based chemistries against widely used alternatives, namely those derived from maleimide and N-hydroxysuccinimide (NHS) ester reactions. Supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design of next-generation bioconjugates.

The Critical Role of Linker Stability

An ideal bioconjugate linker must be sufficiently stable to endure the journey through the systemic circulation to its target, preventing premature release of its payload which can lead to off-target toxicity and a diminished therapeutic window.[2][3] Upon reaching the target, for many applications, the linker should then allow for the efficient release of the active molecule. The choice of conjugation chemistry directly dictates the stability of the resulting bond and, consequently, the pharmacokinetic profile and therapeutic index of the bioconjugate.[4]

Azetidine-Based Bioconjugation: An Emerging Alternative

Azetidines, four-membered nitrogen-containing heterocyclic compounds, are gaining traction in medicinal chemistry due to their unique structural and chemical properties.[5][6] Their inherent ring strain, while making them reactive, can be harnessed for novel bioconjugation strategies.[5] The resulting linkage, typically a tertiary amine, offers a distinct stability profile compared to the amide and thioether bonds formed from NHS ester and maleimide chemistries, respectively. While lauded for their "satisfactory stability," azetidine rings can be susceptible to ring-opening, particularly under acidic conditions, a factor that must be carefully considered in drug development.[7]

Comparative Stability of Bioconjugate Linkages

The stability of a bioconjugate is largely dictated by the chemical nature of the bond connecting the biomolecule to the payload. The following sections compare the stability of azetidine-based linkages with those formed from maleimide and NHS ester chemistries.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters react with primary amines, such as those on lysine residues, to form highly stable amide bonds.

  • Strength: The amide bond is exceptionally stable under physiological conditions, with a half-life of approximately 7 days in some instances.[8]

  • Weakness: The primary stability concern is the hydrolytic instability of the NHS ester itself, which can compete with the conjugation reaction, especially at higher pH.[9]

Maleimide Chemistry

Maleimides react with sulfhydryl groups on cysteine residues to form thioether bonds.

  • Strength: The reaction is highly specific for thiols under mild conditions (pH 6.5-7.5).

  • Weakness: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in the plasma.[10] Strategies such as using N-aryl maleimides can enhance stability by accelerating the hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and makes it resistant to the retro-Michael reaction.[11]

Azetidine-Based Chemistry

Azetidinium ions can react with nucleophiles like the epsilon-amino group of lysine or the sulfhydryl group of cysteine to form a stable tertiary amine or thioether linkage, respectively.

  • Strength: The resulting C-N or C-S bond is generally stable. The rigid structure of the azetidine ring can also confer favorable properties to the bioconjugate.[5]

  • Weakness: The ring strain of azetidines can lead to decomposition pathways, such as acid-mediated intramolecular ring-opening, especially if the azetidine nitrogen is part of an unfavorable electronic system.[7] The stability is highly dependent on the substituents on the azetidine ring and the overall molecular context.

Quantitative Stability Comparison

Direct, head-to-head quantitative stability data for azetidine-containing bioconjugates under identical physiological conditions is still emerging in the literature. However, we can synthesize a comparative overview based on existing data for related structures and the well-established profiles of maleimide and NHS ester linkages.

Linkage ChemistryReactive PartnersBond FormedKey Stability CharacteristicsRepresentative Half-life (in plasma/serum)
Azetidine-based Azetidinium ion + Lysine/CysteineTertiary Amine/ThioetherGenerally stable C-N or C-S bond. Susceptible to acid-catalyzed ring-opening depending on molecular structure.[7]Data not widely available; expected to be highly context-dependent.
Maleimide-Thiol Maleimide + CysteineThioether (Thiosuccinimide)Susceptible to retro-Michael reaction (thiol exchange), leading to deconjugation. Stability can be improved with modified maleimides.[11]Variable; can be hours to days. N-aryl maleimide conjugates show <20% deconjugation after 7 days in serum.[11]
NHS Ester-Amine NHS Ester + LysineAmideHighly stable amide bond under physiological conditions. The NHS ester reagent is prone to hydrolysis.[9]Generally high; can be >7 days for the formed amide bond.[8]

Experimental Protocols

Accurate assessment of bioconjugate stability is paramount for preclinical development. Below is a detailed methodology for a key experiment to evaluate linker stability in plasma.

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for determining the stability of a bioconjugate in plasma using LC-MS.

Objective: To quantify the amount of intact bioconjugate and any released payload over time when incubated in plasma.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (for payload quantification)

  • LC-MS system (e.g., high-resolution mass spectrometer coupled to a UPLC system)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).

    • Pre-warm plasma and PBS to 37°C.

  • Incubation:

    • Spike the bioconjugate stock solution into the pre-warmed plasma and PBS (as a control) to a final concentration (e.g., 10 µM).

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching and Processing:

    • To each aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop the reaction.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully collect the supernatant for LC-MS analysis of the released payload.

    • For analysis of the intact bioconjugate, the precipitated protein pellet can be redissolved in an appropriate buffer, or alternative methods like immunocapture can be used prior to LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the supernatant to quantify the concentration of the released payload against a standard curve.

    • Analyze the processed intact bioconjugate to determine the percentage remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining versus time.

    • Calculate the half-life (t½) of the bioconjugate in plasma.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_bioconjugate Prepare Bioconjugate Stock Solution spike Spike Bioconjugate into Plasma/PBS prep_bioconjugate->spike prewarm_plasma Pre-warm Plasma and PBS to 37°C prewarm_plasma->spike incubate Incubate at 37°C spike->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots quench Quench with ACN & Internal Standard collect_aliquots->quench centrifuge Centrifuge quench->centrifuge separate Separate Supernatant (Payload) and Pellet (Intact Conjugate) centrifuge->separate lcms_payload LC-MS Analysis of Payload separate->lcms_payload lcms_intact LC-MS Analysis of Intact Conjugate separate->lcms_intact data_analysis Data Analysis (Half-life Calculation) lcms_payload->data_analysis lcms_intact->data_analysis G cluster_activation Activation cluster_conjugation Conjugation azetidine Azetidine Derivative azetidinium Azetidinium Ion (Reactive Intermediate) azetidine->azetidinium Activation activator Activating Agent (e.g., Lewis Acid) activator->azetidinium bioconjugate Stable Bioconjugate azetidinium->bioconjugate Nucleophilic Attack protein Protein with Nucleophilic Residue (e.g., Lysine, Cysteine) protein->bioconjugate

References

A Comparative Guide to Target Engagement Validation: 3-Ethynyl-3-hydroxyazetidine Probes versus Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic agent binds to its intended molecular target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, provides essential validation for the mechanism of action and is a key determinant of a compound's progression through the development pipeline. The evolution of chemical biology has furnished researchers with a sophisticated toolkit for this purpose, among which chemical probes play a pivotal role.

This guide provides an in-depth comparison of an emerging class of chemical probes, exemplified by the 3-Ethynyl-3-hydroxyazetidine scaffold, against established methodologies for target engagement validation. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of these approaches, supported by experimental workflows and data interpretation strategies. Our focus is to provide the scientific community with the insights necessary to select and apply the most appropriate tools for their research questions.

The Central Role of "Click Chemistry" in Modern Probe Design

At the heart of many contemporary target identification strategies is the concept of bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][2] This reaction's exquisite selectivity and high efficiency in forming a stable triazole linkage between an azide and an alkyne in complex biological systems have revolutionized the design of chemical probes.[3] Probes can be designed with a minimal alkyne or azide handle, which, after binding to their protein target, can be "clicked" to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) for downstream analysis.[4][5] This modularity allows for the design of less sterically hindered probes that more closely mimic the parent drug molecule, thereby increasing the likelihood of retaining biological activity.[6]

The 3-Ethynyl-3-hydroxyazetidine scaffold represents a versatile building block for creating such clickable probes. The terminal alkyne group serves as the handle for click chemistry, while the rigid azetidine ring can be functionalized to serve as a pharmacophore, directing the probe to a specific protein target.

A Head-to-Head Comparison: 3-Ethynyl-3-hydroxyazetidine Probes vs. Photoaffinity Labeling

While clickable probes like those derived from 3-Ethynyl-3-hydroxyazetidine offer a powerful strategy for target identification, photoaffinity labeling (PAL) represents a more traditional, yet highly effective, alternative.[7] PAL probes are equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[8] This allows for the capture of both high and low-affinity interactions.

Here, we compare the key features of alkyne-based clickable probes with the three most common classes of photoaffinity probes: aryl azides, diazirines, and benzophenones.

Feature3-Ethynyl-3-hydroxyazetidine Probe (Click Chemistry)Aryl Azide Probe (PAL)Diazirine Probe (PAL)Benzophenone Probe (PAL)
Mechanism of Covalent Linkage Bioorthogonal cycloaddition reaction with an azide-tagged reporter.[1]Photogenerated nitrene inserts into C-H and N-H bonds.[8][9]Photogenerated carbene inserts into a wide range of bonds.[9]Photogenerated triplet state abstracts a hydrogen atom to form a covalent bond.[8]
Activation Method Copper catalyst or strain-promoted reaction; no light required.[2]UV light (typically <300 nm), which can potentially damage biological systems.[8]UV light (typically ~350 nm), generally less damaging than for aryl azides.UV light (typically ~350 nm), requires longer irradiation times.[8]
Probe Size The alkyne group is small and minimally perturbing.[1]The aryl azide group is relatively small.[8]The diazirine group is very small and minimally perturbing.[9]The benzophenone group is bulky and may interfere with binding.[8]
Reactive Intermediate Not applicable.Highly reactive nitrene, can undergo rearrangements leading to non-specific labeling.[9]Highly reactive carbene, short-lived, leading to more specific labeling of the binding site.[9]Less reactive triplet state, longer-lived, can lead to labeling of adjacent molecules.
Off-Target Labeling Primarily dependent on the specificity of the pharmacophore.Can be prone to non-specific labeling due to the high reactivity of the nitrene.[9]Generally less non-specific labeling than aryl azides due to the short-lived carbene.Can be an issue due to the longer irradiation times required.[8]
Experimental Complexity Requires a two-step process (labeling then click reaction); copper toxicity can be a concern for in-vivo studies.[2]One-step UV activation; requires specialized UV equipment.One-step UV activation; requires specialized UV equipment.One-step UV activation; requires specialized UV equipment.

Experimental Workflow: A Tale of Two Probes

To illustrate the practical differences, let's examine the experimental workflows for a clickable 3-Ethynyl-3-hydroxyazetidine probe and a generic photoaffinity probe.

Workflow for a 3-Ethynyl-3-hydroxyazetidine Clickable Probe

G cluster_0 In Situ Labeling cluster_1 Lysis & Click Reaction cluster_2 Enrichment & Digestion cluster_3 Analysis A Incubate live cells or lysate with azetidine-alkyne probe B Lyse cells (if applicable) A->B C Perform CuAAC reaction with azide-biotin reporter tag B->C D Enrich biotinylated proteins with streptavidin beads C->D E On-bead protein digestion (e.g., with trypsin) D->E F LC-MS/MS analysis of peptides E->F G Identify and quantify probe-labeled proteins F->G

Caption: Workflow for target engagement using a clickable probe.

Workflow for a Photoaffinity Probe

G cluster_0 In Situ Labeling & Crosslinking cluster_1 Lysis & Enrichment cluster_2 Digestion & Analysis A Incubate live cells or lysate with photoaffinity probe B Irradiate with UV light to induce covalent crosslinking A->B C Lyse cells (if applicable) B->C D Enrich probe-labeled proteins (e.g., via a biotin tag on the probe) C->D E On-bead protein digestion D->E F LC-MS/MS analysis E->F G Identify and quantify crosslinked proteins F->G

Caption: Workflow for target engagement using a photoaffinity probe.

Beyond Covalent Probes: A Broader Perspective on Target Engagement

While covalent probes are powerful tools, it is important to consider them within the broader context of target engagement methodologies. Techniques like the cellular thermal shift assay (CETSA) and affinity purification coupled with mass spectrometry (AP-MS) provide orthogonal, non-covalent approaches to validate drug-target interactions.

MethodPrincipleAdvantagesDisadvantages
3-Ethynyl-3-hydroxyazetidine Probe (Click Chemistry) Covalent labeling via bioorthogonal chemistry.High sensitivity, can be used in live cells, modular probe design.Requires chemical synthesis of the probe, potential for copper toxicity.
Photoaffinity Labeling (PAL) Covalent labeling via photo-activation.Can capture weak interactions, provides information on the binding site.Requires UV irradiation, potential for non-specific labeling, probe synthesis can be complex.[7]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, can be performed in live cells and tissues.Not suitable for all targets, can be influenced by downstream events.
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the drug is used to pull down interacting proteins.Can identify protein complexes, does not require covalent modification of the target.Can be prone to identifying non-specific binders, overexpression of a tagged drug may lead to artifacts.

Detailed Experimental Protocols

Protocol 1: General Procedure for Target Identification using a 3-Ethynyl-3-hydroxyazetidine Probe
  • Probe Synthesis: Synthesize the 3-Ethynyl-3-hydroxyazetidine-based probe with a pharmacophore designed to bind to the target of interest.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the alkyne probe at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail, including an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.

  • Protein Precipitation and Redissolving: Precipitate the proteins (e.g., with acetone) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Streptavidin Enrichment: Add streptavidin-coated magnetic beads to the protein solution and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin). Incubate overnight at 37°C.

  • Sample Preparation for MS: Collect the supernatant containing the digested peptides and prepare it for mass spectrometry analysis (e.g., desalting with a C18 column).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to identify and quantify the proteins that were enriched in the probe-treated samples compared to the controls.

Protocol 2: General Procedure for Photoaffinity Labeling
  • Probe Synthesis: Synthesize a photoaffinity probe containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin).

  • Cell Culture and Treatment: Treat cultured cells with the photoaffinity probe. Perform this step in the dark to prevent premature activation of the probe.

  • UV Crosslinking: Expose the cells to UV light at the appropriate wavelength and for a predetermined duration to activate the photoreactive group and induce crosslinking.

  • Cell Lysis: Lyse the cells in a buffer compatible with downstream enrichment.

  • Enrichment of Labeled Proteins: Use the reporter tag on the probe (e.g., biotin) to enrich the crosslinked proteins using streptavidin beads.

  • Washing and Digestion: Wash the beads to remove non-specific binders and perform on-bead digestion as described in the previous protocol.

  • LC-MS/MS and Data Analysis: Analyze the resulting peptides by mass spectrometry to identify the protein targets.

Conclusion and Future Perspectives

The validation of target engagement is a cornerstone of successful drug development. The emergence of novel chemical probes, such as those based on the 3-Ethynyl-3-hydroxyazetidine scaffold, expands the repertoire of tools available to researchers. These clickable probes, with their small, bioorthogonal handles, offer a compelling alternative to traditional photoaffinity labeling, particularly in scenarios where minimizing probe-induced perturbation is paramount.

However, no single method is universally superior. The choice of technique should be guided by the specific biological question, the nature of the drug-target interaction, and the available resources. A multi-pronged approach, combining covalent labeling strategies with orthogonal, non-covalent methods like CETSA, will undoubtedly provide the most robust and reliable validation of target engagement, ultimately accelerating the discovery of new and effective medicines.

References

A Senior Application Scientist's Guide to Click Chemistry: Copper-Catalyzed vs. Copper-Free Approaches for 3-Ethynyl-3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of conjugation chemistry is critical. The 3-ethynyl-3-hydroxyazetidine scaffold is a valuable building block, combining the unique conformational constraints of a strained four-membered ring with the versatile reactivity of a terminal alkyne.[1][2] This structure is increasingly incorporated into novel therapeutics to modulate physicochemical properties. Attaching this scaffold to other molecules—be it a biologic, a fluorescent probe, or a PEG linker—requires a robust, efficient, and selective ligation strategy.

"Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of reactions that are modular, high-yielding, and generate minimal byproducts.[3][4] For the terminal alkyne of our azetidine building block, the Huisgen 1,3-dipolar cycloaddition with an azide is the premier click reaction. However, this reaction comes in two main flavors: the classic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more recent Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5]

This guide provides an in-depth, objective comparison of these two powerful methodologies for the functionalization of 3-ethynyl-3-hydroxyazetidine, supported by experimental insights to inform your selection process.

The Core Reaction: A Tale of Two Mechanisms

At the heart of the comparison lies the fundamental difference in how the triazole ring is formed. Both pathways lead to a stable, aromatic triazole linkage, but their activation strategies are distinct.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne (like our azetidine) and an azide.[6][7] The catalyst coordinates with the alkyne, lowering the activation energy and ensuring the specific formation of the 1,4-disubstituted triazole regioisomer.[8][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This approach eliminates the need for a metal catalyst by using a highly strained cyclooctyne instead of a simple terminal alkyne.[10] The high ring strain of reagents like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) is released during the cycloaddition, providing the thermodynamic driving force for the reaction to proceed spontaneously under physiological conditions.[11][12] In this context, the azetidine would be functionalized with an azide to react with a strained alkyne partner.

G cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Copper-Free (SPAAC) Azetidine_Alkyne 3-Ethynyl-3-hydroxyazetidine CuAAC_Product 1,4-Triazole Product Azetidine_Alkyne->CuAAC_Product Azide R-N3 Azide->CuAAC_Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->CuAAC_Product Accelerates Regio-specific Azetidine_Azide 3-Azido-3-hydroxyazetidine SPAAC_Product Triazole Product Azetidine_Azide->SPAAC_Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->SPAAC_Product Strain Ring Strain Release Strain->SPAAC_Product Drives Reaction Bioorthogonal

Figure 1: High-level comparison of CuAAC and SPAAC reaction schemes.

Head-to-Head Comparison: Performance Metrics

The choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility, among other factors.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required: Copper(I) source (e.g., CuSO₄/Na-Ascorbate, CuI).[9]None: Reaction is driven by ring strain.[12]
Biocompatibility Lower: Copper ions can be cytotoxic by generating reactive oxygen species (ROS).[13]High: No cytotoxic metal catalyst is needed, making it ideal for in vivo and live-cell applications.[12][14]
Kinetics Very Fast: Rate constants are typically 1-100 M⁻¹s⁻¹. Can be completed in minutes.[14][15]Slower: Rate is dependent on the specific cyclooctyne used (e.g., DBCO is faster than BCN).[14][15]
Reactants Small, readily accessible terminal alkynes and azides.[3]Requires bulky, more complex strained cyclooctynes, which can impact solubility and steric hindrance.[15]
Side Reactions Potential for oxidative damage to biomolecules if not properly managed with ligands.[16]Strained alkynes can react with thiols in some contexts, leading to background signal.[17]
Ideal Use Case In vitro conjugations, material science, synthesis of stable bioconjugates when speed is critical.Live-cell imaging, in vivo chemistry, conjugation of sensitive proteins or biologics.[3][11]
Deep Dive: The Nuances Behind the Numbers

Kinetics: A Need for Speed? CuAAC is significantly faster than SPAAC. A ligand-accelerated CuAAC reaction can achieve effective labeling in as little as 3-5 minutes, whereas a comparable copper-free reaction might take up to an hour or longer.[18][19] This rapid rate is advantageous when working with unstable molecules or when high throughput is required.[15]

However, the kinetics of SPAAC are not uniform and have been extensively optimized through the design of different cyclooctynes.

Cyclooctyne ReagentTypical Second-Order Rate Constant (M⁻¹s⁻¹)Notes
BCN~0.012 - 0.024Good stability and reactivity balance.
DBCO / ADIBO~0.90Significantly faster than BCN, one of the most popular choices.[11][14]
DIBACCan be higher than DBCOHighly reactive but can be less stable.

Data sourced from BenchChem and other kinetic studies.[14][20]

Biocompatibility: The Copper Problem and Its Solution The primary drawback of CuAAC is the cytotoxicity of the copper(I) catalyst, which has historically limited its use in living systems.[21] However, significant progress has been made in mitigating this issue. The development of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), serves a dual purpose: they stabilize the catalytically active Cu(I) oxidation state and sequester the copper ion, protecting cells from its toxic effects.[16][18][19] With the right ligand, CuAAC can be performed effectively in live cells with minimal toxicity.[13][18][22]

SPAAC, by its nature, avoids this problem entirely, making it the go-to choice for applications where introducing any amount of exogenous metal is a concern.[5][12]

G Start Start: Need to conjugate 3-Ethynyl-3-hydroxyazetidine Q_LiveSystem Is the reaction in a live system (in vivo / live cells)? Start->Q_LiveSystem Use_SPAAC Primary Choice: SPAAC (Copper-Free) Q_LiveSystem->Use_SPAAC Yes Q_Speed Is reaction speed the highest priority? Q_LiveSystem->Q_Speed No (in vitro) End Proceed to Protocol Use_SPAAC->End Use_CuAAC Primary Choice: CuAAC (Copper-Catalyzed) Use_CuAAC->End Q_Speed->Use_CuAAC Yes Q_CopperSensitive Does your molecule have copper-sensitive groups? Q_Speed->Q_CopperSensitive No Q_CopperSensitive->Use_CuAAC No SPAAC_Alternative Consider SPAAC, even if slower, to ensure integrity. Q_CopperSensitive->SPAAC_Alternative Yes CuAAC_Ligand Use CuAAC with a protective ligand (e.g., THPTA) SPAAC_Alternative->End

Figure 2: Decision workflow for choosing between CuAAC and SPAAC.

Experimental Protocols

Here we provide validated, step-by-step protocols for conjugating an azide-functionalized molecule (represented as "Azide-Reporter") to 3-ethynyl-3-hydroxyazetidine using both methods.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol utilizes a pre-mixed copper/ligand solution to maximize efficiency and minimize cytotoxicity for in vitro applications. The ligand, THPTA, is crucial for stabilizing the Cu(I) catalyst.[16]

Materials:

  • 3-Ethynyl-3-hydroxyazetidine

  • Azide-Reporter molecule (e.g., Azide-PEG-Biotin, Azide-Fluorophore)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (Na-Ascorbate)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-ethynyl-3-hydroxyazetidine in DMSO.

    • Prepare a 10 mM stock solution of the Azide-Reporter molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) state; it oxidizes in solution and must be prepared fresh for maximum activity.[8]

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • 400 µL PBS buffer

      • 10 µL of 10 mM 3-ethynyl-3-hydroxyazetidine stock (Final conc: ~200 µM)

      • 12 µL of 10 mM Azide-Reporter stock (Final conc: ~240 µM, 1.2 equivalents)

    • Vortex briefly to mix.

  • Catalyst Addition:

    • In a separate tube, prepare the catalyst premix: combine 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Let it sit for 1 minute. Causality: Premixing allows the THPTA ligand to chelate the copper, preventing precipitation and protecting sensitive biomolecules.[16]

    • Add the entire catalyst premix to the reaction tube.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM Sodium Ascorbate stock.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature for 1 hour. For more complex substrates, this may be extended.

    • Monitor reaction progress using LC-MS or TLC to confirm the formation of the triazole product.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, depending on the nature of the product.

G cluster_workflow CuAAC Experimental Workflow Prep 1. Prepare Stock Solutions (Azetidine, Azide, Cu/Ligand, Ascorbate) Mix 2. Combine Azetidine, Azide, and Buffer in Reaction Vessel Prep->Mix Add_Cat 3. Add Cu/THPTA Premix Mix->Add_Cat Initiate 4. Initiate with Fresh Sodium Ascorbate Add_Cat->Initiate Incubate 5. Incubate at Room Temp (e.g., 1 hour) Initiate->Incubate Purify 6. Purify Product (HPLC) Incubate->Purify

Figure 3: Step-by-step workflow for the CuAAC protocol.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is designed for situations requiring high biocompatibility. It assumes the synthesis of an azido-azetidine derivative, which then reacts with a commercially available strained cyclooctyne.

Materials:

  • 3-Azido-3-hydroxyazetidine (synthesized from 3-hydroxyazetidine)

  • Strained Alkyne-Reporter (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-azido-3-hydroxyazetidine in DMSO.

    • Prepare a 10 mM stock solution of the Strained Alkyne-Reporter in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following:

      • 450 µL PBS buffer

      • 10 µL of 10 mM 3-azido-3-hydroxyazetidine stock (Final conc: ~200 µM)

      • 10 µL of 10 mM Strained Alkyne-Reporter stock (Final conc: ~200 µM, 1.0 equivalent)

    • Causality: SPAAC reactions are often run at or near stoichiometric ratios because there is no catalyst to turn over, and the reaction is highly specific, minimizing the need for a large excess of one reactant.

  • Incubation and Monitoring:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used and the concentration of reactants.

    • Monitor reaction progress by LC-MS. The disappearance of starting materials and the appearance of a new peak corresponding to the mass of the triazole product confirms the reaction.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or another suitable chromatographic technique.

Conclusion and Authoritative Recommendation

Both CuAAC and SPAAC are exceptionally powerful tools for the functionalization of 3-ethynyl-3-hydroxyazetidine. The choice is not about which is "better," but which is "fitter" for the intended application.

  • For in vitro applications, small molecule synthesis, and materials science, where speed and cost-effectiveness are paramount and the system can tolerate low levels of managed copper, CuAAC is the superior choice. [17][23] Its rapid kinetics and use of small, simple reactants make it a highly efficient and robust method.[6][15]

  • For applications in living systems, including cell-surface labeling, proteomics, and in vivo imaging, where cytotoxicity is a primary concern, SPAAC is the undisputed gold standard. [5][12] The bioorthogonality of the reaction, proceeding without any metal catalyst, ensures that cellular processes are not perturbed.[11][14]

Ultimately, the unique properties of the 3-ethynyl-3-hydroxyazetidine building block can be fully exploited with either click chemistry variant. By understanding the fundamental trade-offs between kinetics and biocompatibility, researchers can confidently select the optimal strategy to advance their drug discovery and development programs.

References

A Comparative Guide to Evaluating the Biocompatibility of 3-Ethynyl-3-hydroxyazetidine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of novel chemical scaffolds into therapeutic modalities and bioconjugation strategies is a continuous pursuit. Among the emerging classes of molecules, 3-ethynyl-3-hydroxyazetidine derivatives present a unique combination of a strained four-membered ring and a reactive terminal alkyne. This structure offers intriguing possibilities for creating complex molecular architectures and for use in bioorthogonal "click" chemistry. However, before their full potential can be realized, a thorough evaluation of their biocompatibility is paramount. This guide provides a comprehensive framework for assessing the biocompatibility of these derivatives, comparing them with relevant alternatives, and offering detailed experimental protocols to ensure scientific integrity and logical evaluation.

The Azetidine Scaffold: A Privileged Structure with a Caveat

Azetidines are increasingly recognized as "privileged" structures in medicinal chemistry. Their rigid, three-dimensional nature can lead to improved binding affinity and metabolic stability compared to more flexible aliphatic chains or larger heterocyclic rings. Several FDA-approved drugs incorporate the azetidine moiety, highlighting its general acceptance in therapeutic design. However, the inherent ring strain of the four-membered ring can also be a source of potential instability and reactivity, which necessitates a careful toxicological evaluation.[1]

The introduction of an ethynyl group at the 3-position, particularly in conjunction with a hydroxyl group, creates a versatile handle for further functionalization, most notably for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. These "click" reactions are invaluable tools for bioconjugation, allowing for the specific labeling of biomolecules in complex biological systems. While the alkyne group is relatively rare in higher eukaryotes, its reactivity must be carefully assessed to avoid off-target interactions.[2][3]

A Multi-Faceted Approach to Biocompatibility Assessment

A comprehensive evaluation of biocompatibility should not rely on a single assay but rather a battery of tests that probe different aspects of cellular and systemic toxicity. The following sections detail the key in vitro assays that form the foundation of a robust biocompatibility assessment for 3-ethynyl-3-hydroxyazetidine derivatives.

In Vitro Cytotoxicity: The First Line of Defense

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound exerts toxic effects on cells.[4] These assays are typically performed on a panel of cell lines relevant to the intended application, such as cancer cell lines for oncology drugs or healthy human cell lines (e.g., fibroblasts, endothelial cells) for general toxicity screening.

Commonly Employed Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.High-throughput, cost-effective, well-established.Can be affected by compounds that interfere with mitochondrial respiration.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.Measures cell death directly, non-radioactive.LDH in serum-containing media can lead to high background.
Neutral Red Uptake Assay Assesses the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Sensitive to lysosomal damage, cost-effective.Can be influenced by changes in lysosomal pH.
Real-Time Cell Analysis (RTCA) Measures changes in cell impedance on microelectronic sensor arrays to monitor cell proliferation, viability, and morphology in real-time.Label-free, provides kinetic data, high sensitivity.Requires specialized equipment.

The choice of assay should be guided by the specific research question and the potential mechanism of toxicity. For a novel compound class like 3-ethynyl-3-hydroxyazetidine derivatives, employing at least two mechanistically different assays is recommended to obtain a more complete picture of their cytotoxic potential.

Hemocompatibility: Assessing Blood Interactions

For any compound intended for systemic administration, assessing its interaction with blood components is crucial. Hemolysis, the lysis of red blood cells (RBCs), is a key indicator of membrane-damaging potential and can lead to serious adverse effects in vivo.

The Hemolysis Assay: This assay involves incubating the test compound with a suspension of RBCs and measuring the amount of hemoglobin released into the supernatant. A compound is generally considered non-hemolytic if it induces less than 5% hemolysis at the intended therapeutic concentration.

Genotoxicity: Uncovering the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can damage DNA, leading to mutations and potentially carcinogenesis. A standard initial screen for genotoxicity often includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test.

  • Ames Test: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon. It identifies compounds that can cause a reverse mutation, allowing the bacteria to grow in a histidine-deficient medium.

  • In Vitro Micronucleus Test: This test detects chromosomal damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

A positive result in either of these assays would warrant further investigation into the genotoxic potential of the compound.

Comparative Analysis: 3-Ethynyl-3-hydroxyazetidine Derivatives vs. Alternatives

Direct biocompatibility data for 3-ethynyl-3-hydroxyazetidine derivatives is scarce in the public domain. Therefore, a comparative analysis with structurally related compounds and functional alternatives is essential for a preliminary assessment.

Compound ClassKey FeaturesPotential Biocompatibility Concerns
3-Ethynyl-3-hydroxyazetidine Derivatives Strained azetidine ring; terminal alkyne for click chemistry.Ring strain may lead to reactivity; alkyne could have off-target interactions.
Other Functionalized Azetidines Azetidine scaffold with various substituents (e.g., amines, carboxylates).Biocompatibility is highly dependent on the nature of the substituent.
Strained Cyclooctynes (e.g., DBCO, BCN) Highly reactive cyclic alkynes for copper-free click chemistry.Can exhibit off-target reactivity with biological thiols.[2][5]
Simple Terminal Alkynes Linear alkyne moiety.Generally considered biocompatible but can undergo metal-catalyzed reactions.[6]

The key advantage of 3-ethynyl-3-hydroxyazetidine derivatives lies in their potential for precise, spatially controlled bioconjugation via click chemistry. Compared to the often-cytotoxic copper catalyst required for some terminal alkyne reactions, the development of strain-promoted variants offers a more biocompatible approach.[4] However, the reactivity of strained alkynes themselves must be carefully evaluated. Strained cyclooctynes, while highly efficient in SPAAC reactions, have been shown to react with cellular thiols, a potential source of off-target toxicity.[2] The reactivity of the ethynyl group on the rigid azetidine scaffold is an important parameter to investigate.

Experimental Protocols

To ensure the trustworthiness and reproducibility of biocompatibility data, detailed and well-controlled experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a 3-ethynyl-3-hydroxyazetidine derivative in a relevant cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Stock Compound_Addition 4. Add Serial Dilutions of Compound Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for 24-72h Compound_Addition->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT-based cytotoxicity assessment.

Methodology:

  • Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a concentrated stock solution of the 3-ethynyl-3-hydroxyazetidine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing the serial dilutions of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Hemolysis Assay

This protocol describes the procedure for evaluating the hemolytic potential of the test compounds.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Fresh Blood RBC_Isolation 2. Isolate and Wash RBCs Blood_Collection->RBC_Isolation RBC_Suspension 3. Prepare 2% RBC Suspension RBC_Isolation->RBC_Suspension Incubation 5. Incubate RBCs with Compound RBC_Suspension->Incubation Compound_Prep 4. Prepare Compound Dilutions Compound_Prep->Incubation Centrifugation 6. Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant_Transfer 7. Transfer Supernatant to New Plate Centrifugation->Supernatant_Transfer Absorbance_Reading 8. Read Absorbance at 540 nm Supernatant_Transfer->Absorbance_Reading Hemolysis_Calculation 9. Calculate % Hemolysis Absorbance_Reading->Hemolysis_Calculation

Caption: Workflow for the in vitro hemolysis assay.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin).

  • RBC Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Compound Preparation: Prepare serial dilutions of the 3-ethynyl-3-hydroxyazetidine derivative in PBS.

  • Incubation: Add the compound dilutions to the RBC suspension and incubate at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Reading: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Hemolysis Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.

Conclusion and Future Directions

The evaluation of the biocompatibility of 3-ethynyl-3-hydroxyazetidine derivatives is a critical step in harnessing their potential for drug discovery and bioconjugation. A systematic approach, employing a panel of in vitro assays that assess cytotoxicity, hemocompatibility, and genotoxicity, is essential for a comprehensive safety profile. While direct experimental data for this specific class of compounds is currently limited, a comparative analysis with structurally and functionally related molecules provides a valuable framework for initial assessment.

Future studies should focus on generating robust biocompatibility data for a range of 3-ethynyl-3-hydroxyazetidine derivatives to establish structure-activity relationships related to toxicity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate systemic toxicity, pharmacokinetics, and biodistribution before these promising compounds can be advanced into clinical applications. The methodologies and comparative insights provided in this guide offer a solid foundation for researchers to confidently and rigorously evaluate the biocompatibility of this exciting new class of chemical entities.

References

A Comparative Guide to the Characterization of Triazole Products from 3-Ethynyl-3-hydroxyazetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integration of strained ring systems like azetidines with the robust and versatile 1,2,3-triazole linker represents a powerful strategy in modern scaffold design. The 3-ethynyl-3-hydroxyazetidine moiety is a particularly valuable building block, offering a rigidifying four-membered ring, a key hydrogen bond donor, and a terminal alkyne ready for "click" chemistry. The most prevalent reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), transforms this alkyne and an organic azide into a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3]

However, robust structural confirmation is paramount. The potential for regioisomeric products—the 1,4- versus the 1,5-disubstituted triazole—necessitates a rigorous and multi-faceted analytical approach. This guide provides an in-depth comparison of the characterization data for these products, explaining the causality behind the expected spectroscopic signatures and offering validated experimental protocols.

The Synthetic Landscape: Regioselectivity is Key

The reaction between an azide and a terminal alkyne like 3-ethynyl-3-hydroxyazetidine can, in principle, yield two different regioisomers. The choice of catalyst is the critical determinant of the outcome.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It is highly reliable and proceeds under mild conditions to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[3] The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.[1]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the cycloaddition to favor the 1,5-disubstituted 1,2,3-triazole.[4] This alternative regioselectivity provides access to a different chemical space and is a powerful tool for building diverse molecular architectures.

The ability to distinguish between these two isomers is the primary challenge in product characterization.

Reaction_Pathways cluster_start Starting Materials cluster_products Products Azetidine 3-Ethynyl-3-hydroxyazetidine Catalyst_Cu Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Catalyst_Ru Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Azide Organic Azide (R-N₃) Product_1_4 1,4-Disubstituted Triazole Product_1_5 1,5-Disubstituted Triazole Catalyst_Cu->Product_1_4 CuAAC (Regiospecific) Catalyst_Ru->Product_1_5 RuAAC (Regiospecific)

Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.

Core Characterization Techniques: A Multi-Pronged Approach

A combination of spectroscopic and spectrometric methods is essential for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of each nucleus is exquisitely sensitive to the substitution pattern on the triazole ring.

¹H NMR Spectroscopy: The most telling signal is that of the lone proton on the triazole ring (H-5).

  • 1,4-Isomer (from CuAAC): The triazole proton is adjacent to a carbon atom bonded to the azetidine ring. Its signal typically appears as a sharp singlet in the range of δ 7.5 - 8.5 ppm .[5]

  • 1,5-Isomer (from RuAAC): The triazole proton is adjacent to the nitrogen atom of the azide partner. This environment is more electron-rich, causing the signal to be shifted upfield relative to the 1,4-isomer, typically appearing as a singlet around δ 7.0 - 8.0 ppm .

Another key feature is the signals for the azetidine ring protons. Due to the chiral center at C3, the protons on C2 and C4 are diastereotopic. This means they are chemically non-equivalent and will appear as distinct multiplets, often complex AB quartets, rather than simple triplets. This complexity is a direct consequence of the rigid, stereochemically defined azetidine scaffold.

¹³C NMR Spectroscopy: The carbon shifts of the triazole ring are also diagnostic.

  • 1,4-Isomer: The C5 carbon (bearing the proton) is typically found around δ 120-125 ppm , while the C4 carbon (attached to the azetidine) is further downfield.

  • 1,5-Isomer: The C5 carbon is shifted downfield to δ 130-135 ppm due to its proximity to two nitrogen atoms. The C4 carbon is shifted significantly upfield.

2D NMR Spectroscopy (HSQC & HMBC): The Definitive Proof Two-dimensional NMR experiments provide unequivocal proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.

  • For the 1,4-Isomer: A crucial correlation will be observed between the azetidine's C2 and C4 protons and the triazole's C4 carbon. This is a 3-bond correlation (³JCH) that definitively establishes the C-C bond between the azetidine and triazole rings.

  • For the 1,5-Isomer: No such correlation will exist. Instead, the azetidine protons will show a correlation to the triazole's C5 carbon. This unambiguous difference in long-range coupling is the gold standard for isomer assignment.[6][7]

HMBC_Comparison cluster_1_4 1,4-Isomer (CuAAC Product) cluster_1_5 1,5-Isomer (RuAAC Product) A14 Azetidine-CH₂ C4 Triazole C4 A14->C4  ³JCH Correlation (Observed) C5_H Triazole C5-H A15 Azetidine-CH₂ C5 Triazole C5 A15->C5  ³JCH Correlation (Observed) C4_H Triazole C4-H

Caption: Key distinguishing HMBC correlations for triazole regioisomers.

Comparative NMR Data Summary
Nucleus1,4-Disubstituted Isomer (CuAAC)1,5-Disubstituted Isomer (RuAAC)Rationale for Difference
Triazole ¹H δ 7.5 - 8.5 ppm (singlet)δ 7.0 - 8.0 ppm (singlet)H-5 in the 1,4-isomer is adjacent to a carbon-substituted nitrogen, making it more electron-deficient (deshielded) than H-4 in the 1,5-isomer.
Triazole ¹³C (CH) δ 120 - 125 ppm (C5)δ 130 - 135 ppm (C4)The protonated carbon in the 1,5-isomer (C4) is adjacent to two nitrogens, leading to a downfield shift.
Azetidine ¹H Diastereotopic multipletsDiastereotopic multipletsThe local environment of the azetidine ring is similar in both isomers, but subtle shifts may be observed.
Key HMBC Azetidine-CH₂ → Triazole-C4Azetidine-CH₂ → Triazole-C5This directly probes the C-C connectivity, providing definitive proof of the substitution pattern.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the product. The molecular ion peak (e.g., [M+H]⁺) should match the calculated exact mass. While MS does not typically distinguish between the 1,4- and 1,5-isomers due to identical mass, it is crucial for confirming a successful reaction and ruling out side products. Fragmentation patterns can provide supporting evidence, often showing characteristic loss of water (-18 Da) from the tertiary alcohol and fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is most useful for monitoring the reaction's progress. The disappearance of key starting material absorbances is a strong indicator of reaction completion.

  • Disappearance of Alkyne C-H stretch: ~3300 cm⁻¹ (sharp)

  • Disappearance of Azide N≡N stretch: ~2100 cm⁻¹ (very strong, sharp)

  • Appearance of O-H stretch: ~3400 cm⁻¹ (broad, from the azetidine alcohol)

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis

Causality: This protocol uses the Sharpless-Fokin conditions, where CuSO₄ is reduced in situ by sodium ascorbate to generate the active Cu(I) catalyst.[1] Water is often a beneficial co-solvent, accelerating the reaction.

  • To a solution of 3-ethynyl-3-hydroxyazetidine (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O (0.2 M), add sodium ascorbate (0.2 eq).

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: NMR Sample Preparation and Analysis Workflow

Trustworthiness: This workflow incorporates 2D NMR as a self-validating system to ensure the structural assignment is irrefutable.

  • Sample Preparation: Dissolve ~5-10 mg of the purified triazole product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the chemical shift of the triazole singlet to form an initial hypothesis of the regioisomer (1,4- vs 1,5-).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum. This will correlate each proton signal with its directly attached carbon, confirming the assignments for C5/H5 (or C4/H4) and the azetidine carbons and protons.

  • HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum optimized for a 2-3 bond coupling constant (typically 8 Hz).

  • Data Analysis:

    • Identify the key triazole proton and its attached carbon via the HSQC spectrum.

    • In the HMBC spectrum, look for the critical long-range correlation from the azetidine C2/C4 protons.

    • A correlation to the unprotonated triazole carbon confirms the 1,4-isomer .

    • A correlation to the protonated triazole carbon confirms the 1,5-isomer .

Characterization_Workflow Start Purified Product NMR ¹H & ¹³C NMR Start->NMR HRMS Confirm Elemental Composition (HRMS) Start->HRMS IR Confirm Reaction Completion (IR Spectroscopy) Start->IR Hypothesis Formulate Isomer Hypothesis (Based on ¹H shift) NMR->Hypothesis HMBC Acquire HMBC Spectrum Hypothesis->HMBC Analysis Analyze Key ³JCH Correlations (Azetidine H → Triazole C) HMBC->Analysis Confirm Confirm Structure Analysis->Confirm

Caption: A self-validating workflow for triazole characterization.

Conclusion

The characterization of triazoles derived from 3-ethynyl-3-hydroxyazetidine is a clear-cut process when a systematic analytical strategy is employed. While both CuAAC and RuAAC reactions are highly selective, verification is non-negotiable. The chemical shift of the triazole proton in the ¹H NMR spectrum provides the first critical clue, but the definitive assignment rests on the unambiguous long-range C-H correlations observed in the HMBC spectrum. By combining this powerful 2D NMR technique with supporting data from HRMS and IR spectroscopy, researchers can have absolute confidence in the structure of their final products, ensuring the integrity of downstream applications in drug discovery and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel and reactive molecule, 3-Ethynyl-3-hydroxyazetidine trifluoroacetate demands a meticulous approach to laboratory safety. This guide provides an in-depth analysis of its potential hazards and outlines essential procedures for its safe handling, storage, and disposal. By understanding the reactivity of its constituent functional groups—the strained azetidine ring, the energetic propargyl alcohol moiety, and the corrosive trifluoroacetate salt—we can implement robust safety protocols to mitigate risks effectively.

Hazard Analysis: A Composite Risk Profile

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment is derived from the known hazards of its primary structural components.

  • Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, making it more reactive than its five- or six-membered counterparts.[1][2][3] While more stable and easier to handle than the highly strained aziridine ring, it is susceptible to ring-opening under strongly acidic or basic conditions.[2][4]

  • 3-Ethynyl-3-hydroxy Moiety (Propargyl Alcohol Analogue): This functional group is analogous to propargyl alcohol, a substance with a severe hazard profile. Propargyl alcohol is a flammable, toxic, and reactive liquid that can be lethal if swallowed, inhaled, or absorbed through the skin.[5][6][7] It can form explosive vapor-air mixtures and reacts violently with oxidizing agents, phosphorus pentoxide, and other materials.[7] The presence of the terminal alkyne also introduces risks associated with the formation of explosive metal acetylides.

  • Trifluoroacetate (TFA) Anion: Trifluoroacetic acid is a strong, corrosive acid.[8][9] While its salts are generally more stable, they can still pose hazards. The trifluoroacetate anion may contribute to the overall acidity of the compound, particularly in the presence of moisture, and requires specific disposal considerations.[10][11]

Based on this composite analysis, this compound should be treated as a highly toxic, corrosive, and potentially reactive substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the corrosive material and potential projectiles from a rapid reaction.
Hand Protection Double-gloving: an inner nitrile glove covered by an outer butyl rubber or neoprene glove.Provides robust protection against a broad range of chemicals. The outer glove offers enhanced resistance to corrosive and reactive substances.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects skin from splashes and the flame-resistant material offers protection in case of fire.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Essential for preventing the inhalation of potentially fatal vapors, especially when handling the material outside of a fume hood or during spill cleanup.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing incidents.

3.1. Preparation and Handling Environment:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and in good working order.

  • Incompatible Materials: Keep the work area free of incompatible materials, including strong oxidizing agents, strong bases, and metals that can form explosive acetylides (e.g., copper, silver, mercury).

3.2. Handling the Compound:

  • Personal Protective Equipment: Don the full required PPE before entering the designated handling area.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture, which could potentially increase its reactivity.

  • Weighing: If weighing is necessary, do so in a ventilated enclosure or a fume hood. Use non-sparking tools.

  • Dissolving: When dissolving the compound, add it slowly to the solvent. Be aware of potential exothermic reactions.

  • Reactions: Plan all reactions carefully. Consider the potential for rapid polymerization or decomposition, especially when heating or using catalysts.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Full PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Dissolve Slowly handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react disp_neutralize Neutralize (if applicable) handle_react->disp_neutralize disp_container Collect in Labeled Waste Container disp_neutralize->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

Disposal Plan: Environmental Responsibility

Proper disposal is essential to protect personnel and the environment.

  • Waste Segregation: All waste containing this compound, including contaminated labware and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Compatibility: Do not mix this waste with other waste streams, particularly those containing strong acids, bases, or oxidizing agents.

  • Neutralization (for aqueous waste): Small amounts of aqueous waste containing the compound may be neutralized with sodium carbonate or another suitable base under controlled conditions in a fume hood before collection. However, this should only be performed by trained personnel.[8]

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.[10]

Disposal Decision Tree

start Waste Generated is_aqueous Is the waste aqueous? start->is_aqueous neutralize Neutralize with Sodium Carbonate in Fume Hood is_aqueous->neutralize Yes collect_waste Collect in Labeled Hazardous Waste Container is_aqueous->collect_waste No neutralize->collect_waste dispose Dispose via Institutional Hazardous Waste Program collect_waste->dispose

Caption: A decision-making diagram for the appropriate disposal of waste containing this compound.

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, unlocking its potential in drug discovery and development while prioritizing the well-being of laboratory personnel and environmental stewardship.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.